molecular formula C8H16 B1194795 trans-3-Octene CAS No. 592-98-3

trans-3-Octene

Cat. No.: B1194795
CAS No.: 592-98-3
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-FNORWQNLSA-N
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Description

(e)-3-Octene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-3-Octene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-3-Octene has been detected in multiple biofluids, such as feces and saliva.
(E)-3-Octene is an acyclic olefin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-3-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
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InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID90872995
Record name (3E)-3-Octene
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Molecular Weight

112.21 g/mol
Source PubChem
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Physical Description

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Octene
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CAS No.

14919-01-8, 592-98-3, 25377-83-7
Record name trans-3-Octene
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Record name Oct-3-ene
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Record name 3-OCTENE, (3E)-
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Foundational & Exploratory

trans-3-Octene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Reactivity Profile

Executive Summary

trans-3-Octene (CAS: 14919-01-8), also designated as (E)-3-octene, is an internal alkene of significant utility in organic synthesis, particularly as a model substrate for olefin metathesis and hydrofunctionalization studies.[1][2] Unlike its cis-isomer, the trans-configuration offers distinct steric accessibility, influencing the stereochemical outcome of downstream functionalizations such as epoxidation and dihydroxylation. This guide provides a rigorous technical analysis of its physicochemical properties, validation protocols, and synthetic pathways.

Physicochemical Specifications

The following data represents the standard reference values for high-purity (>98%) this compound. Researchers must verify refractive index upon receipt of commercial samples to ensure isomeric purity, as cis/trans contamination is common.

PropertyValueUnitConditions
Molecular Formula C₈H₁₆ --
Molecular Weight 112.21 g/mol -
CAS Registry Number 14919-01-8 -Specific to (E)-isomer
Boiling Point 121–122°C760 mmHg
Density 0.716g/mL25 °C
Refractive Index (

)
1.413-20 °C
Flash Point 14°CClosed Cup
Solubility Immiscible-Water

Structural Validation & Spectroscopy

Distinguishing this compound from (Z)-3-octene is critical for stereoselective applications. The definitive method for validation is Proton NMR (


H NMR) , utilizing the Karplus relationship regarding vicinal coupling constants.
Nuclear Magnetic Resonance ( H NMR)
  • Diagnostic Signal: The vinylic protons (H-3 and H-4) appear as complex multiplets due to coupling with adjacent methylene groups.

  • Coupling Constant (

    
    ):  The vicinal coupling between the two alkene protons is the primary identifier.
    
    • trans-(E)-3-Octene:

      
       (Range: 14–18 Hz).
      
    • cis-(Z)-3-Octene:

      
       (Range: 6–12 Hz).
      
  • Protocol: Acquire spectrum in CDCl₃. Expand the alkene region (5.3–5.5 ppm). If the multiplet analysis is ambiguous due to second-order effects, perform a decoupling experiment irradiating the allylic positions.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: A strong absorption band at 960–970 cm⁻¹ corresponds to the C–H out-of-plane bending (wagging) vibration specific to trans-disubstituted alkenes. This band is absent in the cis-isomer.

Synthetic Protocols

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or when high stereoisomeric purity (>99:1 E:Z) is mandatory. The Birch Reduction of 3-octyne is the gold standard for accessing the trans-alkene thermodynamically.

Protocol: Dissolving Metal Reduction (Birch Conditions)

Objective: Stereoselective reduction of 3-octyne to this compound. Mechanism: Sequential single-electron transfers (SET) from dissolved lithium to the alkyne antibonding orbital, followed by protonation. The trans-selectivity is dictated by the stability of the intermediate vinyl radical anion, which adopts a trans-geometry to minimize repulsion between the electron lone pair and the alkyl substituents.

Reagents:

  • 3-Octyne (1.0 equiv)

  • Lithium metal (wire or granules, 4.0 equiv)

  • Liquid Ammonia (Solvent, approx. 10 mL/mmol substrate)

  • Ethanol or tert-Butanol (Proton source)

  • Ammonium Chloride (Quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

  • Solvent Condensation: Cool the flask to -78 °C (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask until the desired volume is reached.

  • Lithium Dissolution: Add lithium metal in small pieces. The solution will turn a deep, characteristic bronze/blue color, indicating the presence of solvated electrons (

    
    ). Stir for 15 minutes.
    
  • Substrate Addition: Dissolve 3-octyne in a minimal amount of dry THF (optional co-solvent). Add this solution dropwise to the blue reaction mixture.

  • Reaction: Stir the mixture at reflux temperature of ammonia (-33 °C) for 2–4 hours.

  • Quench: Carefully add solid ammonium chloride or dry ethanol until the blue color dissipates (indicating consumption of excess electrons).

  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and pentane. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation (BP 121 °C) yields pure this compound.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from 3-octyne, contrasting the trans-selective Birch reduction with the cis-selective Lindlar hydrogenation.

SynthesisPathways Alkyne 3-Octyne (Precursor) Birch Birch Reduction (Li, NH3, EtOH) Alkyne->Birch Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3, Pb) Alkyne->Lindlar TransAlkene This compound (Thermodynamic Product) Birch->TransAlkene Anti-addition (Stepwise Radical Anion) CisAlkene cis-3-Octene (Kinetic Product) Lindlar->CisAlkene Syn-addition (Surface Catalysis)

Figure 1: Stereodivergent synthesis of 3-octene isomers from 3-octyne.

Reactivity & Applications in Drug Development

This compound serves as a valuable intermediate due to its defined stereochemistry. In drug development, it is frequently used to validate stereospecific oxidation catalysts.

Key Transformations
  • Asymmetric Epoxidation: Reaction with m-CPBA or Jacobsen’s catalyst yields trans-2,3-dihexyloxirane (preserving the trans stereochemistry). This is vital for synthesizing polyketide fragments.

  • Dihydroxylation: Sharpless Asymmetric Dihydroxylation (AD-mix-β) converts this compound into the corresponding chiral diol with high enantiomeric excess (ee).

  • Olefin Metathesis: Used as a chain-transfer agent or cross-metathesis partner to introduce C8 chains into macrocycles.

Reactivity Workflow

Reactivity TransOctene This compound (C8H16) Epox trans-Epoxide (Stereoretentive) TransOctene->Epox m-CPBA or Jacobsen Epoxidation Diol Chiral 3,4-Octanediol (Sharpless AD) TransOctene->Diol OsO4, Ligand (Syn-Dihydroxylation) Metathesis Cross-Metathesis Products TransOctene->Metathesis Grubbs II Cat. (Cross-Metathesis)

Figure 2: Primary functionalization pathways for this compound in organic synthesis.

Safety & Handling

  • Flammability: High. Flash point 14 °C. Store in a flammables cabinet. Ground all equipment during transfer to prevent static discharge ignition.

  • Aspiration Hazard: Category 1.[3] If swallowed, this compound can enter airways and cause chemical pneumonitis. Do not induce vomiting.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow auto-oxidation to peroxides over extended periods.

References

  • NIST Chemistry WebBook. 3-Octene, (E)- Thermochemical Data. [Link]

  • LibreTexts Chemistry. NMR Coupling Constants and Karplus Equation. [Link]

Sources

An In-depth Technical Guide to trans-3-Octene (CAS 14919-01-8)

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of trans-3-octene (CAS 14919-01-8), a key aliphatic alkene in organic synthesis. The document is structured to lead the researcher from fundamental chemical and physical properties through to practical laboratory applications, including synthesis, purification, and analytical characterization. Emphasis is placed on the causality behind experimental choices and the role of this compound as a versatile building block in the synthesis of more complex molecules, particularly within the context of pharmaceutical research and development. This guide serves as a practical resource, integrating established protocols, mechanistic insights, and critical safety information.

Core Identity and Physicochemical Properties

This compound, also known as (E)-3-Octene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] The "trans" or "(E)" designation specifies the stereochemistry of the double bond, where the alkyl substituents are located on opposite sides, a configuration that significantly influences its physical properties and reactivity compared to its cis isomer.[1] It is a colorless liquid with a characteristic odor, and it is insoluble in water but soluble in common organic solvents.[1]

Key Physical and Chemical Data

A summary of essential quantitative data for this compound is presented below. This data is critical for planning reactions, purification procedures, and safe handling.

PropertyValueSource(s)
CAS Registry Number 14919-01-8[3][4][5]
Molecular Formula C₈H₁₆[1][3][5]
Molecular Weight 112.21 g/mol [5][6]
Appearance Colorless to almost colorless liquid[2][3][7]
Boiling Point 121-123 °C (lit.)[3][4][7]
Melting Point -110 °C[3][4]
Density 0.716 g/mL at 25 °C (lit.)[3][8]
Refractive Index (n20/D) 1.413 (lit.)[3][9]
Vapor Pressure 33 mmHg at 37.7 °C[3]
Flash Point 14 °C (57 °F)[3][7]

Synthesis and Purification Strategies

The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and required stereochemical purity.

Common Synthetic Routes

While various methods exist, the Wittig reaction and its modifications (e.g., the Schlosser modification) are cornerstone techniques for generating alkenes with controlled geometry. To favor the formation of the thermodynamically more stable trans (E) isomer, unstabilized or semi-stabilized ylides are typically employed.

Another powerful, though less common for this specific target, method is alkyne reduction . The reduction of 3-octyne using sodium in liquid ammonia (a dissolving metal reduction) selectively produces this compound. This method is highly effective for generating trans-alkenes from internal alkynes.

A Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, emphasizing the critical validation steps.

G A Starting Materials (e.g., Aldehyde + Phosphonium Salt) B Reaction (e.g., Wittig Reaction) A->B Reagents/Solvent C Crude Product (Mixture of E/Z isomers, byproducts) B->C Work-up D Purification (Fractional Distillation) C->D Separation E Pure this compound D->E Isolated Product F QC Analysis (GC, NMR, IR) E->F Validation

Caption: Generalized workflow for the synthesis and quality control of this compound.

Purification Protocol: Fractional Distillation

Given the close boiling points of cis and trans isomers of 3-octene, fractional distillation is the preferred method for purification on a laboratory scale.

Objective: To separate this compound from its cis isomer and other impurities based on differences in boiling point.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude reaction mixture into the distillation flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the distillation flask using a heating mantle. The goal is to establish a slow, steady rate of distillation.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and the separation of components.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approx. 121-123 °C). Discard any initial lower-boiling forerun and stop the distillation before higher-boiling impurities begin to distill.

  • Validation: Analyze the collected fraction(s) by Gas Chromatography (GC) to confirm purity and isomeric ratio.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a critical, self-validating step in any synthetic protocol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most diagnostic feature is the C-H out-of-plane bending vibration for a trans-disubstituted alkene.

  • Key Absorptions:

    • ~3010 cm⁻¹: =C-H stretch (vinylic C-H)

    • ~1670 cm⁻¹: C=C stretch (often weak for symmetrical trans-alkenes)

    • ~965 cm⁻¹: =C-H bend (out-of-plane, characteristic and strong for trans-alkenes)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed structural information.

  • ¹H NMR: The vinylic protons (on the double bond) of this compound will appear as a multiplet around 5.4 ppm . The large coupling constant (J ≈ 15 Hz) between these two protons is definitive proof of the trans stereochemistry. The aliphatic protons will appear as multiplets in the upfield region (approx. 0.9-2.1 ppm).

  • ¹³C NMR: The vinylic carbons will appear in the downfield region, typically between 120-140 ppm . The eight distinct carbon environments will result in eight signals in the proton-decoupled spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is invaluable for assessing purity and confirming molecular weight.

  • GC: The retention time under a standard set of conditions can help identify the compound. More importantly, it can effectively separate cis and trans isomers, allowing for the determination of the isomeric purity of the sample.

  • MS: Electron ionization will lead to fragmentation of the molecule. The molecular ion peak (M⁺) will be observed at m/z = 112 , confirming the molecular weight. The fragmentation pattern provides a chemical fingerprint that can be compared against spectral libraries like those from NIST.[5]

Key Chemical Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it a substrate for a wide variety of addition reactions. Its use in organic synthesis is a direct result of this reactivity.[1]

Epoxidation

The conversion of the alkene to an epoxide is a crucial transformation, as epoxides are versatile intermediates for synthesizing diols, amino alcohols, and other valuable motifs in drug development.

Mechanism: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the peroxy oxygen is delivered to the same face of the double bond. For a trans-alkene, this results in a trans-epoxide.

G cluster_start Reactants cluster_ts Transition State cluster_end Products A This compound TS [Concerted Epoxidation] A->TS B m-CPBA B->TS C trans-3,4-Epoxyoctane TS->C D m-Chlorobenzoic Acid TS->D

Caption: Reaction pathway for the epoxidation of this compound with m-CPBA.

Dihydroxylation

The synthesis of diols from alkenes can be achieved with stereochemical control.

  • syn-Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) results in the addition of two hydroxyl groups to the same face of the double bond, producing a racemic mixture of (3R,4S)- and (3S,4R)-octane-3,4-diol.

  • anti-Dihydroxylation: This is achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. This pathway yields a racemic mixture of (3R,4R)- and (3S,4S)-octane-3,4-diol.

Applications in Organic Synthesis and Drug Development

This compound serves as a fundamental C8 building block.[10] Its primary utility lies in its function as a simple, well-defined starting material for constructing more complex molecular scaffolds.

  • Oligomerization: It has been used in studies investigating the oligomerization of C8 alkenes to produce liquid hydrocarbon transportation fuels.[8][9]

  • Precursor to Chiral Molecules: Asymmetric versions of the reactions described above (e.g., Sharpless asymmetric dihydroxylation or epoxidation) can convert the achiral this compound into valuable chiral intermediates, which are foundational in modern drug synthesis.

  • Metathesis Reactions: Alkene metathesis provides a powerful tool for C-C bond formation. This compound can participate in cross-metathesis reactions with other alkenes to generate new, more complex unsaturated systems.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor.[3][6][7] It may be fatal if swallowed and enters the airways due to its aspiration hazard.[6][7] It can also cause irritation to the eyes and respiratory system.[11]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[11]

    • Keep away from heat, sparks, open flames, and hot surfaces.[7][11]

    • Use explosion-proof electrical equipment.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • Some suppliers recommend storing under an inert gas as it may be air-sensitive.[7]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[7][11]

    • In Case of Fire: Use appropriate media for extinguishing (e.g., dry chemical, CO₂, foam).

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11]

References

  • ChemBK. trans-oct-3-ene. [Link]

  • ChemBK. This compound. [Link]

  • Royal Society of Chemistry. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • National Center for Biotechnology Information. This compound | C8H16 | CID 638228. PubChem. [Link]

  • National Institute of Standards and Technology. 3-Octene, (E)-. NIST Chemistry WebBook. [Link]

  • TCI EUROPE N.V. This compound | 14919-01-8. [Link]

  • Brainly. Select the structure corresponding to this compound. [Link]

  • SLS Ireland. This compound, 98% | 111244-1G | SIGMA-ALDRICH. [Link]

Sources

(E)-oct-3-ene: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Scientific Applications

Abstract

(E)-oct-3-ene, a member of the alkene family, is a valuable hydrocarbon in organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and safety protocols. The document is intended for researchers, scientists, and drug development professionals, offering technical insights and practical methodologies relevant to the laboratory and process development environments. We will explore its nomenclature, key identifiers, spectroscopic characteristics, and provide a detailed, validated protocol for its stereoselective synthesis. Furthermore, this guide outlines its applications as a synthetic intermediate and the critical safety measures required for its handling and storage.

Nomenclature and Identification

The precise identification of a chemical entity is foundational for research, development, and regulatory compliance. This section details the standardized naming conventions and unique identifiers for (E)-oct-3-ene.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is (E)-oct-3-ene .[1][2] The "(E)" prefix, from the German entgegen, specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides.

Synonyms

In literature and commercial listings, (E)-oct-3-ene is also known by several other names. The most common of these are:

  • trans-3-Octene[1][2][3]

  • (3E)-3-Octene[1][2][3]

  • (E)-3-Octene[1][2][3]

Chemical Identifiers

For unambiguous database searching and material cataloging, the following identifiers are crucial:

IdentifierValueSource
CAS Registry Number 14919-01-8NIST[1][3], PubChem[2]
PubChem CID 638228PubChem[2]
Molecular Formula C₈H₁₆NIST[1][3], PubChem[2]
InChI InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+NIST[1][3], PubChem[2]
InChIKey YCTDZYMMFQCTEO-FNORWQNLSA-NNIST[1][3], PubChem[2]
SMILES CCCC/C=C/CCPubChem[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing purification strategies, and ensuring safe handling.

Key Physicochemical Data

The following table summarizes the key physical and chemical properties of (E)-oct-3-ene.

PropertyValueUnitNotes/Source
Molecular Weight 112.21 g/mol PubChem[2], NIST[1]
Appearance Clear, colorless liquidSigma-Aldrich[4]
Boiling Point 122 - 123°Cat 760 mmHg (lit.)[4][5]
Melting Point -89 to -86°Clit.[5]
Density 0.715 - 0.718g/cm³at 25°C (lit.)[4][5][6]
Refractive Index 1.413n20/Dlit.[5][6]
Flash Point 70°FClosed cup[5]
Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of (E)-oct-3-ene.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M+) peak at m/z = 112. The fragmentation pattern is characteristic of a linear alkene.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a characteristic C-H stretching peak for the vinyl hydrogens around 3010-3030 cm⁻¹ and a sharp C=C stretching absorption near 965 cm⁻¹, which is indicative of the trans (E) configuration.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vinyl protons (-CH=CH-) typically appear as a multiplet in the range of 5.3-5.5 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is a definitive indicator of the trans stereochemistry.

    • ¹³C NMR: The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 125 and 135 ppm.

Synthesis and Purification

The stereoselective synthesis of (E)-alkenes is a common objective in organic chemistry. The reduction of an alkyne using sodium in liquid ammonia is a classic and reliable method for producing trans-alkenes with high stereoselectivity.

Stereoselective Synthesis: Dissolving Metal Reduction

Principle: The reduction of oct-3-yne with sodium metal in liquid ammonia (a Birch-type reduction) proceeds via a radical anion intermediate. The subsequent protonation and second electron transfer steps favor the formation of the more thermodynamically stable trans-alkene. This method is highly effective for generating (E)-isomers, avoiding the catalysts that can sometimes lead to over-reduction or isomerization.

Detailed Experimental Protocol

Objective: To synthesize (E)-oct-3-ene from oct-3-yne.

Materials:

  • Oct-3-yne

  • Sodium metal

  • Liquid ammonia, anhydrous

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Pentane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask with a dry ice/acetone condenser, dropping funnel, and gas inlet.

Methodology:

  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Under a stream of inert gas (argon or nitrogen), cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia.

  • Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal (approx. 1.2 equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.

  • Alkyne Addition: Dissolve oct-3-yne (1 equivalent) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution over 30 minutes. The blue color should fade as the reaction proceeds. If the color persists, it indicates the reaction is complete.

  • Quenching: After stirring for 2 hours, quench the reaction by the cautious, portion-wise addition of solid ammonium chloride until the blue color is completely discharged. This step neutralizes the excess sodium amide formed during the reaction.

  • Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup: Add 100 mL of water to the remaining residue. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

  • Characterization: Confirm the identity and purity of the resulting (E)-oct-3-ene using ¹H NMR, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Reactants Oct-3-yne + Na in Liquid NH3 (-78°C) Reaction Dissolving Metal Reduction Reactants->Reaction Dropwise Addition Quench Quench with NH4Cl Reaction->Quench Neutralization Evaporation Ammonia Evaporation Quench->Evaporation Extraction Aqueous Workup & Pentane Extraction Evaporation->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Analysis Characterization (NMR, GC-MS, IR) Concentration->Analysis Product (E)-oct-3-ene Analysis->Product

Sources

Navigating the Safety Profile of trans-3-Octene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity: Understanding the Foundation

trans-3-Octene is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its structure, featuring a double bond in the trans configuration between the third and fourth carbon atoms, dictates its physical properties and reactivity. A clear colorless liquid, its low flash point and vapor pressure are critical determinants of its primary hazard profile.[3][4]

Understanding these fundamental properties is the first step in a robust safety assessment. The density, being less than water, and its insolubility in water have implications for spill control and environmental fate.[2][5] The vapor pressure indicates a significant inhalation hazard in poorly ventilated areas.[4]

PropertyValueSource
Molecular Formula C8H16[1][2]
Molecular Weight 112.21 g/mol [1][3]
Appearance Clear colorless liquid[4]
Boiling Point 121-122 °C[2][3]
Melting Point -110 °C[2][6]
Flash Point 14 °C (57.2 °F) - closed cup
Density 0.716 g/mL at 25 °C[2][3]
Vapor Pressure 33 mm Hg at 37.7 °C[2][4]
Refractive Index n20/D 1.413[2][3]

Hazard Identification and GHS Classification: A Dual Threat

This compound is classified under the Globally Harmonized System (GHS) as a substance with two primary, significant hazards: high flammability and aspiration toxicity.[1] This dual-threat nature necessitates stringent handling protocols.

  • Flammable Liquid, Category 2 (H225): This classification indicates a highly flammable liquid and vapor with a flash point below 23°C and an initial boiling point above 35°C.[1][7] The low flash point means that even at room temperature, it can form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[8]

  • Aspiration Hazard, Category 1 (H304): This is a critical toxicological endpoint. If swallowed, the low viscosity of this compound allows it to be easily drawn into the lungs (aspiration), which can cause severe lung damage, chemical pneumonitis, and may be fatal.[1][4] This hazard dictates that vomiting should never be induced after ingestion.[7]

The GHS pictograms associated with this compound are the flame symbol, indicating a flammability hazard, and the health hazard symbol, for the aspiration toxicity.[1][3] The signal word is "Danger."[1]

Exposure Controls and Personal Protective Equipment (PPE): A System of Prevention

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to minimize the concentration of airborne vapors. This is achieved through:

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] Explosion-proof ventilation systems are required where large quantities are handled.[8]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[8]

  • Ignition Source Control: All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[8] Use only non-sparking tools.[8]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate the risk of exposure, PPE is essential.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[8] Flame-retardant and antistatic protective clothing should be considered for larger-scale operations.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8]

PPE_Workflow start Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood ventilation_check Adequate Ventilation? start->ventilation_check No Fume Hood fume_hood->ventilation_check Yes eye_protection Wear Safety Goggles/ Face Shield ventilation_check->eye_protection Yes respirator Use NIOSH-Approved Respirator ventilation_check->respirator No gloves Wear Chemical-Resistant Gloves eye_protection->gloves lab_coat Wear Lab Coat/ Protective Clothing gloves->lab_coat proceed Proceed with Work lab_coat->proceed respirator->eye_protection

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

First-Aid Measures: Rapid and Correct Response

In the event of an exposure, immediate and appropriate first-aid is crucial. The following protocols are based on the primary hazards of the substance.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. [7] This is the most critical instruction due to the high risk of aspiration.[1][4] If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately.

First_Aid_Response cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air and Rest Inhalation->FreshAir Skin Skin Contact RinseSkin Remove Contaminated Clothing Rinse Skin with Water Skin->RinseSkin Eye Eye Contact RinseEye Rinse Eyes with Water Remove Contacts Eye->RinseEye Ingestion Ingestion NoVomit DO NOT Induce Vomiting Rinse Mouth Ingestion->NoVomit MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention RinseSkin->MedicalAttention If irritation persists RinseEye->MedicalAttention If irritation persists NoVomit->MedicalAttention

Caption: First-aid response workflow for this compound exposure.

Handling, Storage, and Disposal: Lifecycle Management

Handling
  • Handle in a well-ventilated area and under an inert atmosphere if necessary.

  • Use spark-proof tools and take precautionary measures against static discharges.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Containers, even those that have been emptied, may contain explosive vapors.[12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep in a flammable liquids storage area.[13]

  • Protect from light.[8][9]

  • Store locked up.

  • Incompatible materials include strong oxidizing agents, acids, and bases.[12][14]

Disposal
  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[15]

  • This material and its container must be disposed of as hazardous waste.[12] Do not allow it to enter the environment.[8][14]

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is a reactive compound under certain conditions:

  • Reactivity: Vapors may form explosive mixtures with air.[8]

  • Conditions to Avoid: Heat, flames, sparks, and static discharge.[8]

  • Incompatible Materials: Strong oxidizing agents can cause a vigorous reaction.[12][14]

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[14]

Toxicological and Ecological Information

  • Toxicology: The primary toxicological concern is the aspiration hazard.[1][4] It may also cause skin and eye irritation.[4] No significant data on chronic toxicity, carcinogenicity, or mutagenicity has been identified in the reviewed literature.[12][13]

  • Ecology: While specific data for this compound is limited, related C8 alkenes are very toxic to aquatic life with long-lasting effects.[10][12] It should not be released into the environment.[8] Its low water solubility and volatility suggest it will likely be mobile in the environment.[9][14]

References

  • This compound | C8H16 | CID 638228 - PubChem . National Institutes of Health. [Link]

  • This compound - ChemBK . ChemBK. [Link]

  • This compound - Stenutz . Stenutz. [Link]

  • This compound - Hazardous Agents - Haz-Map . Haz-Map. [Link]

  • MATERIAL SAFETY DATA SHEET - Transene Company's . Transene Company. [Link]

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC . National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Airgas . Airgas. [Link]

  • Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET - HubSpot . HubSpot. [Link]

Sources

Health and safety hazards of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety Hazards of trans-3-Octene

Introduction

This compound (CAS: 14919-01-8) is an unsaturated hydrocarbon belonging to the alkene family.[1] It serves as a valuable intermediate and building block in organic synthesis and the polymer industry.[2] While its utility is significant, a thorough understanding of its physicochemical properties reveals inherent health and safety hazards that demand rigorous control measures. This guide provides an in-depth analysis of these hazards, offering technical insights and validated protocols for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risk. The primary hazards associated with this compound are its high flammability and a significant aspiration toxicity risk.[3]

Physicochemical and Hazard Profile

A foundational understanding of this compound's properties is essential for anticipating its behavior in a laboratory or industrial setting. The substance is a colorless liquid with a low flash point, indicating a high risk of ignition at ambient temperatures.[1][2]

PropertyValueSource(s)
CAS Number 14919-01-8[1]
Molecular Formula C8H16[1][3]
Molecular Weight 112.21 g/mol [3]
Appearance Colorless liquid[1][2]
Boiling Point 121-122 °C[1][2]
Density 0.716 g/mL at 25 °C[1][2]
Vapor Pressure 33 mmHg at 37.7 °C[1]
Flash Point 14 °C (57.2 °F) - closed cup

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the most critical hazards.

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways

Data sourced from multiple safety data sheets and chemical databases.[3][4]

Part 1: Health Hazards Assessment

The primary health hazard of this compound is its potential to cause severe lung damage if aspirated.[3][5] Other health effects are generally associated with the broader class of alkenes.

Aspiration Toxicity (H304)

This is the most severe and immediate health risk. Due to its low viscosity, if this compound is ingested and then vomited, the liquid can be easily drawn into the lungs. This can lead to chemical pneumonitis, a severe inflammation of the lungs that can be fatal.[6][7]

Causality: The low surface tension and low viscosity of hydrocarbons like this compound allow them to spread rapidly over the mucous membranes of the respiratory tract, causing direct tissue damage and inflammation.

Critical Precaution: If ingestion occurs, vomiting must not be induced. The individual should be moved to fresh air, and immediate medical attention is paramount.[2]

Inhalation Hazards

While not classified as acutely toxic via inhalation, exposure to high concentrations of this compound vapor can depress the central nervous system (CNS).[7]

  • Symptoms: Initial symptoms may include headache, nausea, dizziness, and loss of coordination.[7]

  • Mechanism: As a volatile organic compound, it can be readily absorbed into the bloodstream via the lungs, where it can exert narcotic effects on the CNS.[7]

  • Control: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Skin and Eye Contact

Pure this compound is not formally classified as a skin or eye irritant under GHS.[3] However, as with many organic solvents and alkenes, prolonged or repeated contact can lead to adverse effects.

  • Skin: Prolonged contact may defat the skin, leading to dryness, cracking, and non-allergic contact dermatitis.[7] Systemic effects following absorption through the skin are also a potential concern.[7]

  • Eyes: Direct contact may cause transient discomfort and redness, similar to windburn, although it is not considered a severe irritant.[7]

  • Control: The use of appropriate chemical-resistant gloves and safety glasses or goggles is mandatory to prevent direct contact.[8]

Chronic Toxicity Profile

There is no conclusive evidence from authoritative bodies like IARC, NTP, or OSHA to classify pure this compound as a carcinogen, mutagen, or reproductive toxin.[6] Safety data sheets for mixtures containing various octene isomers and impurities (such as benzene) may list severe chronic health warnings; however, these are attributable to the other components, not the octene itself.[9]

Part 2: Safety Hazards and Chemical Reactivity

The physical and chemical properties of this compound present significant safety risks, primarily extreme flammability and the potential for peroxide formation.

Extreme Flammability (H225)

With a flash point of only 14°C, this compound can form an ignitable vapor-air mixture at or below standard room temperature. This makes it a significant fire and explosion hazard.

Ignition Sources: Keep away from all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[10] Equipment: Use only explosion-proof electrical and ventilating equipment. Tools must be of a non-sparking variety.[9][10] Grounding: Containers must be grounded and bonded during transfer to prevent the buildup of static electricity.[9]

Peroxide Formation

Like many alkenes, this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[7][11] This reaction is accelerated by light and heat.

Mechanism: The allylic hydrogen atoms adjacent to the double bond are susceptible to radical abstraction by oxygen, initiating a chain reaction that forms hydroperoxides. These peroxides can become concentrated during distillation, presenting a severe explosion risk.[12]

Caption: Simplified pathway of peroxide formation in alkenes.

Control Measures:

  • Storage: Store in airtight containers, away from light and heat, preferably under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Labeling: All containers must be labeled with the date received and the date opened.[11][12]

  • Shelf Life: Unopened containers should be discarded after 18 months. Once opened, the chemical should be tested for peroxides regularly and discarded within 3-6 months.[11]

Part 3: Hazard Management and Experimental Protocols

A proactive approach to hazard management is critical. The following protocols provide a framework for safe use, from receipt of the chemical to its final disposal.

Hazard Mitigation Workflow

This workflow outlines the critical decision points for safely managing this compound in a laboratory setting.

Hazard_Mitigation_Workflow A Receive Chemical B Log & Date Container (Received & Opened) A->B C Store in Flammable Cabinet (Airtight, Dark, Cool) B->C D Before Use: Check 'Date Opened' C->D E > 3 months old? D->E F Perform Peroxide Test E->F Yes H Proceed with Experiment (in Fume Hood) E->H No G Peroxides Present? F->G G->H No (<100 ppm) I Treat to Remove Peroxides OR Dispose as Hazardous Waste G->I Yes (>100 ppm) J Dispose of Waste via EHS H->J I->J

Caption: Decision workflow for safe handling of this compound.

Experimental Protocol: Qualitative Peroxide Testing

This protocol must be performed on any container of this compound that has been open for more than 3 months or is near its expiration date.

Objective: To detect the presence of dangerous levels of peroxides.

Materials:

  • Sample of this compound (1-2 mL)

  • Glacial acetic acid

  • Potassium iodide (KI), granular or solution

  • Starch indicator solution (optional)

  • Test tube

Methodology:

  • Preparation: In a chemical fume hood, add 1 mL of the this compound sample to a test tube.

  • Acidification: Add 1 mL of glacial acetic acid to the test tube. Mix gently. The acetic acid helps to dissolve the potassium iodide and facilitate the reaction.

  • Reagent Addition: Add a small spatula tip of granular potassium iodide or 3-5 drops of a freshly prepared 10% KI solution.

  • Observation: Shake the mixture and observe for a color change.

    • Negative Result (Safe): The solution remains colorless. Peroxide levels are negligible.

    • Positive Result (Hazardous): The formation of a yellow to brown color indicates the presence of peroxides. The iodine (I₂) is liberated from the KI by the peroxides (I⁻ → I₂). The intensity of the color correlates with the concentration of peroxides.

  • Confirmation (Optional): Add a few drops of starch indicator solution. A deep blue-black color confirms the presence of iodine and, therefore, peroxides.

Personal Protective Equipment (PPE) Selection

The choice of PPE depends on the specific task being performed.

PPE_Selection_Logic Start Task involving this compound PPE1 Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Start->PPE1 Q1 Potential for Splash or Aerosol Generation? Q2 Working with >50 mL or Heating? Q1->Q2 No PPE2 Upgrade to: - Chemical Goggles - Face Shield Q1->PPE2 Yes PPE3 Consider: - Type ABEK Respirator Filter - Flame-Resistant Lab Coat Q2->PPE3 Yes PPE1->Q1 PPE2->Q2

Caption: Logic for selecting appropriate PPE.

  • Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always wash hands thoroughly after use.[7]

  • Eye Protection: Safety glasses are the minimum requirement. Chemical goggles and a face shield are necessary when there is a risk of splashing.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a respirator with an appropriate organic vapor filter (Type ABEK) is required.[6]

Conclusion

This compound is a chemical that demands respect and careful handling. Its primary hazards—extreme flammability and the potential for fatal aspiration—are significant but manageable with the proper controls. The insidious risk of peroxide formation requires constant vigilance, including strict inventory management and routine testing. By adhering to the principles of E-E-A-T—employing expertise in chemical handling, trusting in self-validating protocols like peroxide testing, and grounding all actions in authoritative safety data—researchers can effectively mitigate the risks associated with this valuable synthetic building block.

References

  • NOVA Chemicals. (2024, December 31). SAFETY DATA SHEET.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octen-3-One Pure.

  • Airgas. (2018, April 6). SAFETY DATA SHEET.

  • Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from

  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.

  • ChemBK. (2024, April 9). This compound.

  • TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?.

  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

  • Santa Cruz Biotechnology. (n.d.). 1-Octene Safety Data Sheet.

  • ChemicalBook. (2025, January 27). This compound.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • Haz-Map. (n.d.). This compound.

  • TCI EUROPE N.V. (n.d.). This compound.

  • Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.

  • University of California, Los Angeles. (n.d.). Peroxide Forming Chemicals.

  • Unknown. (n.d.). CHAPTER 3 ALKENES.

  • The Organic Chemistry Tutor. (2018, April 26). Hydration of Alkenes Reaction Mechanism. YouTube.

  • University of Nebraska-Lincoln. (n.d.). PEROXIDE FORMING CHEMICALS.

  • University of California, Berkeley. (n.d.). EHS SOP-0042: Peroxide-Forming Chemicals.

  • Unknown. (n.d.). Chapter 7: Alkenes: Reactions and Synthesis.

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High-Purity Synthesis of trans-3-Octene: Stereoselective Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of trans-3-octene, focusing on stereoselective methodologies suitable for pharmaceutical and fine chemical applications.[1]

Target Molecule: this compound ((E)-3-Octene) CAS: 14919-01-8 Molecular Formula:


Key Challenge:  Stereoselective formation of the internal (

)-double bond without contamination by the (

)-isomer or positional isomers.

Executive Summary & Strategic Analysis

The synthesis of this compound requires overcoming the thermodynamic similarity between (


) and (

) isomers. While simple acid-catalyzed dehydration of 3-octanol yields a thermodynamic mixture favoring the trans isomer, the selectivity is rarely sufficient (>98%) for high-precision applications.

This guide presents three distinct pathways:

  • The Birch Reduction (Primary Recommendation): The "Gold Standard" for generating chemically pure trans-alkenes from alkyne precursors.[1] It offers the highest stereoselectivity (>99%

    
    ).
    
  • The Julia-Kocienski Olefination: A modern, convergent approach useful when alkyne precursors are unavailable or when coupling complex fragments.[1]

  • Ruthenium-Catalyzed Metathesis: A catalytic alternative discussed for its atom economy, despite challenges in statistical distribution.[1]

Primary Pathway: The Alkyne Route (Birch Reduction)

This pathway relies on the dissolving metal reduction of an internal alkyne.[1] The mechanism is inherently stereoselective due to the electronic repulsion in the radical anion intermediate, forcing the substituents into a trans-diaxial-like arrangement.

Phase 1: Precursor Synthesis (3-Octyne)

Rationale: 3-Octyne is not always shelf-stable or cost-effective; in-situ synthesis from 1-hexyne is operationally superior to 1-butyne (gas) due to easier handling.[1]

Reagents: 1-Hexyne, n-Butyllithium (n-BuLi), Iodoethane, THF/DMPU.[1]

Protocol:

  • Setup: Flame-dry a 500 mL Schlenk flask under Argon. Add 1-Hexyne (50 mmol) and dry THF (100 mL). Cool to -78°C.[1]

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 52 mmol) dropwise. Stir for 1 hour at -78°C, then warm to 0°C for 30 mins.

  • Alkylation: Add Iodoethane (60 mmol) and DMPU (10 mL, to accelerate

    
    ).
    
  • Workup: Reflux for 4 hours. Quench with

    
    .[1] Extract with pentane.[1] Distill to isolate 3-octyne (BP: ~132°C).
    
Phase 2: Stereoselective Reduction

Reagents: Sodium metal (Na), Liquid Ammonia (


), t-Butanol (proton source).[2]

Protocol:

  • Condensation: In a 3-neck flask equipped with a dry-ice condenser, condense ammonia (~200 mL) at -78°C.

  • Dissolution: Dissolve 3-octyne (20 mmol) and t-Butanol (40 mmol) in dry ether (20 mL) and add to the ammonia.

  • Reduction: Add small pieces of Sodium metal (45 mmol) sequentially. The solution will turn deep blue (solvated electrons).

  • Completion: Stir for 4 hours. The blue color should persist.[1] If it fades, add more Na.

  • Quench: Carefully add solid

    
     until the blue color disappears.[1]
    
  • Isolation: Allow

    
     to evaporate overnight. Extract residue with pentane, wash with water, dry over 
    
    
    
    .[1]
  • Purification: Fractional distillation. This compound boils at 122°C.[1][3][4]

Mechanistic Visualization (Birch Reduction)

BirchReduction cluster_stereo Stereocontrol Logic Alkyne 3-Octyne (Linear) RadAnion Radical Anion (trans-bent) Alkyne->RadAnion + e- (from Na) VinylicRad Vinylic Radical (Inversion to trans) RadAnion->VinylicRad + H+ (from t-BuOH) VinylicAnion Vinylic Anion (Stereodefined) VinylicRad->VinylicAnion + e- (from Na) Product This compound VinylicAnion->Product + H+ (from t-BuOH) Logic Repulsion between lone pair and alkyl groups forces TRANS

Figure 1: Electron transfer mechanism ensuring thermodynamic trans-selectivity.

Secondary Pathway: Julia-Kocienski Olefination[1]

For labs avoiding liquid ammonia, this organosulfur pathway offers high


-selectivity via a "one-pot" modification using tetrazole sulfones.[1]

Retrosynthesis: Propanal (Electrophile) + Pentyl-sulfone (Nucleophile).

Reagents: 1-phenyl-1H-tetrazol-5-yl pentyl sulfone (PT-sulfone), KHMDS (Base), Propanal.[1]

Protocol:

  • Sulfone Prep: Synthesize PT-sulfone via Mitsunobu reaction of 1-pentanol with 1-phenyl-1H-tetrazole-5-thiol, followed by oxidation (

    
    ).[1]
    
  • Olefination: Dissolve PT-sulfone (10 mmol) in dry THF at -60°C.

  • Deprotonation: Add KHMDS (11 mmol). The solution turns yellow/orange.[1]

  • Addition: Add Propanal (12 mmol) slowly.

  • Rearrangement: Allow the mixture to warm to room temperature. The Smiles rearrangement and elimination of

    
     occur spontaneously.
    
  • Workup: Standard aqueous extraction and column chromatography (Silica, Hexane/EtOAc).

Why this works: The bulky metallated sulfone attacks the aldehyde to form an anti-betaine intermediate, which undergoes a Smiles rearrangement to expel the sulfinate salt, locking the geometry in the trans configuration.

Comparison of Methodologies

FeatureBirch Reduction (Alkyne)Julia-KocienskiMetathesis (Grubbs II)
Stereoselectivity (

)
>99:1 >95:5~80:20 (Thermodynamic)
Yield 85-95%70-85%40-60% (Statistical)
Scalability High (Kg scale possible)ModerateLow (Catalyst cost)
Atom Economy HighLow (Sulfone waste)High
Operational Hazard Liquid

, Na metal
Sensitive reagentsRuthenium residue

Characterization & Validation

To certify the synthesized material as this compound, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       5.38–5.45 (m, 2H, Vinyl protons).[1]
      
    • Critical Check: Look for the coupling constant

      
       Hz.[1] A 
      
      
      
      value of ~10-11 Hz indicates cis contamination.[1]
    • 
       1.95–2.05 (m, 4H, Allylic 
      
      
      
      ).[1]
    • 
       1.25–1.40 (m, 4H, Bulk chain).[1]
      
    • 
       0.95 (t, 3H), 0.88 (t, 3H).
      
Physical Properties[1][2][4][5][6]
  • Boiling Point: 121–122 °C (at 760 mmHg).[1]

  • Refractive Index (

    
    ):  1.4130.[1]
    
  • IR Spectroscopy: Strong absorption at ~965

    
     (C-H out-of-plane bending for trans-alkenes).[1] Absence of band at ~700 
    
    
    
    (cis).

Synthesis Workflow Decision Tree

Workflow Start Start: Need this compound CheckAlkyne Is 3-Octyne available? Start->CheckAlkyne YesAlkyne Yes CheckAlkyne->YesAlkyne NoAlkyne No CheckAlkyne->NoAlkyne Birch Route A: Birch Reduction (Na/Li, NH3) >99% E-isomer YesAlkyne->Birch MakeAlkyne Synthesize Alkyne: 1-Hexyne + Et-I NoAlkyne->MakeAlkyne Preferred Julia Route B: Julia-Kocienski (Pentyl-Sulfone + Propanal) NoAlkyne->Julia If no liquid NH3 capability Validation Validation: 1H NMR (J=15Hz) IR (965 cm-1) Birch->Validation MakeAlkyne->Birch Julia->Validation

Figure 2: Decision matrix for selecting the optimal synthesis pathway.

References

  • Birch Reduction Mechanism & Protocol

    • Smith, M. B. (2020).[1][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard text for dissolving metal reduction mechanisms).

    • Organic Syntheses, Coll.[1] Vol. 5, p. 880 (1973); Vol. 43, p. 6 (1963). .

  • Julia-Kocienski Olefination

    • Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. .[1]

  • Physical Properties & Spectral Data

    • National Institute of Standards and Technology (NIST).[1] (2023).[1] 3-Octene, (E)- Data. NIST Chemistry WebBook, SRD 69.[1][6] .[1]

  • Metathesis Comparison

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. .[1]

Sources

The Role of trans-3-Octene as a Human Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of trans-3-octene, a volatile organic compound (VOC) identified as a human metabolite. Moving beyond a simple cataloging of facts, this document synthesizes current scientific understanding of its biochemical origins, analytical detection methodologies, and its emerging role as a potential biomarker in the context of human health and disease. The content herein is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a self-validating framework for researchers and developers in the field.

Introduction to this compound: A Volatile Signal from Within

This compound (C8H16) is an unsaturated hydrocarbon that has been identified as an endogenous human metabolite, present in trace amounts in exhaled breath.[1] As a volatile organic compound, it represents a gaseous end-product of metabolic processes that can diffuse from its site of origin into the bloodstream and be expelled via the lungs. The presence and concentration of such VOCs can offer a non-invasive window into the body's intricate biochemical state, reflecting both normal physiology and pathological disturbances.[2] The study of the "volatilome," the complete set of VOCs produced by an organism, is a rapidly advancing field, with significant implications for disease diagnosis and monitoring.

Biochemical Genesis: The Lipid Peroxidation Pathway

The primary endogenous pathway for the formation of this compound in humans is through the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation.[2] This is not a precisely regulated enzymatic pathway but rather a cascade of free-radical mediated reactions that occur under conditions of oxidative stress.

The Role of Omega-6 Fatty Acids

Omega-6 fatty acids, particularly linoleic acid, are the most probable precursors to C8 alkenes like this compound. These fatty acids are abundant in cell membranes and are susceptible to attack by reactive oxygen species (ROS).

Mechanism of Formation

The formation of this compound can be conceptualized through the following key steps:

  • Initiation: Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstract a hydrogen atom from a bis-allylic carbon on the linoleic acid backbone, forming a lipid radical (L•).

  • Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

  • Decomposition: The unstable lipid hydroperoxides undergo fragmentation, a process that can be catalyzed by transition metals. This decomposition yields a variety of smaller, more volatile products, including aldehydes and hydrocarbons. The specific cleavage of the carbon chain of a linoleic acid hydroperoxide can result in the formation of an 8-carbon fragment that rearranges to form this compound.

Below is a simplified diagram illustrating the proposed biosynthetic pathway of this compound.

Figure 1: Proposed Biosynthetic Pathway of this compound PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) L_radical Lipid Radical (L•) PUFA->L_radical Hydrogen Abstraction LOOH Lipid Hydroperoxide (LOOH) PUFA->LOOH ROS Reactive Oxygen Species (ROS) ROS->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical O2 Molecular Oxygen (O2) O2->LOO_radical LOO_radical->LOOH Hydrogen Abstraction Fragmentation Fragmentation LOOH->Fragmentation VOCs Volatile Organic Compounds (VOCs) Fragmentation->VOCs t3O This compound VOCs->t3O

Caption: Proposed pathway of this compound formation via lipid peroxidation.

Analytical Methodologies for Detection and Quantification

The detection of trace levels of volatile compounds like this compound in complex biological matrices such as breath requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Collection: Exhaled Breath

Exhaled breath is an ideal sample for non-invasive monitoring of endogenous VOCs. Collection is straightforward, painless, and can be repeated frequently.

Pre-concentration: Solid-Phase Microextraction (SPME)

Due to the low concentrations of this compound in breath, a pre-concentration step is essential. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that involves the exposure of a fused-silica fiber coated with a stationary phase to the breath sample. The volatile analytes adsorb to the fiber, which is then thermally desorbed in the GC inlet.

Detailed Experimental Protocol: SPME-GC-MS Analysis of this compound in Exhaled Breath

This protocol provides a robust framework for the analysis of this compound. It is crucial to note that optimization of parameters such as fiber type, extraction time, and GC temperature program may be necessary depending on the specific instrumentation and sample characteristics.

Materials:

  • Inert breath collection bags (e.g., Tedlar®)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • High-purity helium carrier gas

  • This compound analytical standard

Procedure:

  • Breath Sample Collection:

    • Have the subject exhale completely, then inhale to total lung capacity and hold their breath for 10-15 seconds.

    • The subject then exhales steadily into the collection bag. The end-tidal breath, which is in equilibrium with the blood, is the most representative sample.

  • SPME Extraction:

    • Immediately after collection, expose the pre-conditioned SPME fiber to the breath sample within the bag.

    • Allow for an extraction time of 20-30 minutes at room temperature to ensure equilibrium is reached.

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

    • Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate this compound from other VOCs. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp to 150 °C at 5 °C/minute

      • Ramp to 250 °C at 10 °C/minute, hold for 5 minutes

    • Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to acquire mass spectra of the eluting compounds. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, targeting the characteristic ions of this compound.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the concentration by creating a calibration curve using known concentrations of the standard.

Figure 2: Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Breath_Collection Exhaled Breath Collection SPME_Extraction Solid-Phase Microextraction (SPME) Breath_Collection->SPME_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) SPME_Extraction->GC_MS Data_Analysis Identification and Quantification GC_MS->Data_Analysis Figure 3: Hypothesized Metabolic Fate of this compound t3O This compound Oxidized_Metabolites Oxidized Metabolites (e.g., Epoxides, Alcohols) t3O->Oxidized_Metabolites CYP450 Cytochrome P450 Enzymes CYP450->Oxidized_Metabolites Conjugated_Metabolites Conjugated Metabolites Oxidized_Metabolites->Conjugated_Metabolites Conjugation Phase II Conjugation (e.g., Glucuronidation) Conjugation->Conjugated_Metabolites Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound in humans.

Future Directions and Conclusion

This compound is an intriguing human metabolite with a clear biochemical link to the fundamental process of lipid peroxidation. While its role as a specific disease biomarker is yet to be fully elucidated, its potential as a non-invasive indicator of oxidative stress is significant. Future research should focus on:

  • Quantitative Studies: Establishing baseline concentrations of this compound in large, well-defined healthy and diseased cohorts.

  • Longitudinal Monitoring: Assessing how this compound levels change in response to disease progression and therapeutic intervention.

  • Metabolomic Profiling: Integrating this compound analysis with the measurement of other lipid peroxidation products to develop a more comprehensive biomarker panel for oxidative stress.

References

  • Fenske, J. D., & Paulson, S. E. (1999). Human breath emissions of VOCs. Journal of the Air & Waste Management Association, 49(5), 594–598. [Link]

  • Inonu, H., Doruk, S., Sahin, S., & Erkorkmaz, U. (2012). Oxidative Stress Levels in Exhaled Breath Condensate Associated With COPD and Smoking. Respiratory Care, 57(3), 413–419. [Link]

  • Kupsco, A., Scherer, M., Tarrow, L., & Valeri, L. (2024). Urinary Volatile Organic Compound Metabolites Are Associated with Reduced Lung Function in U.S. Children and Adolescents. International Journal of Environmental Research and Public Health, 21(4), 469. [Link]

  • Owlstone Medical. (2020, August 18). Lipid peroxidation as a source of biomarkers in exhaled breath. [Link]

  • ResearchGate. (2025, August 6). (PDF) Human breath emissions of VOCS. [Link]

  • Bury, D., Modick, K., & Schütze, A. (2019). Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. Archives of Toxicology, 93(4), 913–923. [Link]

  • ResearchGate. (2025, August 7). Urinary non-targeted toxicokinetics and metabolic fingerprinting of exposure to 3-monochloropropane-1,2-diol and glycidol from refined edible oils | Request PDF. [Link]

  • ResearchGate. (2025, October 14). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link]

  • ResearchGate. (n.d.). Isoprene concentrations (ppb) in the study cohort with fitted log-normal distribution curve. Retrieved January 31, 2026, from [Link]

  • Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613–619. [Link]

  • MDPI. (2023, October 12). Urinary Metabolite Profiling to Non-Invasively Monitor the Omega-3 Index: An Exploratory Secondary Analysis of a Randomized Clinical Trial in Young Adults. [Link]

  • National Center for Biotechnology Information. (n.d.). Elevated levels of oxidative stress markers in exhaled breath condensate. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Octane in exhaled breath to diagnose acute respiratory distress syndrome in invasively ventilated intensive care unit patients. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Determinants of Alkene Production by the Cytochrome P450 Peroxygenase OleTJE. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms by which microbial enzymes degrade four mycotoxins and application in animal production: A review. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2024, January 29). Ethanol. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Solanaceae. Retrieved January 31, 2026, from [Link]

  • DTU Research Database. (n.d.). Enzymatic degradation of poly(ethylene terephthalate) (PET): Identifying the cause of the hypersensitive enzyme kinetic response to increased PET crystallinity. Retrieved January 31, 2026, from [Link]

  • YouTube. (2014, August 20). Biochemistry | Cytochrome P450 Catalytic Cycle. [Link]

  • SpringerLink. (n.d.). Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation. Retrieved January 31, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The seemingly simple alkene, trans-3-octene, serves as a critical building block in various synthetic pathways, including the formation of complex organic molecules and polymers.[1][2] Its utility, however, is directly tied to its purity. This guide provides an in-depth technical overview of sourcing high-purity this compound, interpreting supplier data, and implementing essential quality control measures to ensure experimental success and reproducibility.

The Commercial Landscape: Identifying Reputable Suppliers

High-purity this compound is defined not just by the percentage assay, but by the profile of residual impurities. For most research and development applications, a purity of ≥98% is a common starting point, with higher tiers (≥99%) available for more sensitive applications like catalysis or polymerization studies. Several reputable chemical suppliers offer this compound, each providing varying levels of purity and documentation.

When selecting a supplier, it is crucial to look beyond the catalog description and scrutinize the analytical methods used to certify the product. Gas Chromatography (GC) is the industry standard for determining the purity of volatile compounds like octene isomers.[3]

Table 1: Comparison of Commercial Suppliers for this compound

SupplierStated PurityAnalysis Method CitedKey Identifiers
Sigma-Aldrich (Merck) 98%Not explicitly stated on product page, but GC is standard.CAS: 14919-01-8, EC: 238-990-3
TCI America / TCI EUROPE >98.0%GCCAS: 14919-01-8[4]
GFS Chemicals 97% (Assay ≥96.50%)GC-FIDCAS: 14919-01-8[3]

This table is representative and not exhaustive. Researchers should always consult the supplier's website and documentation for the most current information.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying your chemical. It is a formal record from the supplier's quality control department certifying that the product meets its stated specifications. A comprehensive CoA for this compound should include:

  • Purity Assay: Typically determined by Gas Chromatography (GC), this value indicates the percentage of this compound relative to other detected components.

  • Identity Confirmation: Methods like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular structure. Spectral data for this compound is well-established.[5]

  • Physical Properties: Data such as refractive index and density serve as quick, albeit non-specific, checks of purity. For this compound, the refractive index (n20/D) is approximately 1.413, and the density is around 0.716 g/mL at 25°C.

The following workflow outlines a logical process for a researcher to qualify a new lot of this compound.

CoA_Validation_Workflow cluster_0 Supplier Qualification cluster_1 In-House Verification cluster_2 Decision Supplier Identify Potential Suppliers RequestCoA Request Lot-Specific Certificate of Analysis (CoA) Supplier->RequestCoA Initial Screening ReviewSpec Review Purity Assay (e.g., >98% by GC) RequestCoA->ReviewSpec Documentation Review QC_Check Perform Identity & Purity Check (e.g., GC-MS, NMR) ReviewSpec->QC_Check Meets Initial Specs? Reject Reject Lot & Contact Supplier ReviewSpec->Reject No Impurity Analyze for Critical Impurities (cis-isomer, peroxides) QC_Check->Impurity Identity Confirmed? QC_Check->Reject No Release Release Lot for Experimental Use Impurity->Release Impurities Acceptable? Impurity->Reject No

Sources

Technical Whitepaper: Stereochemical Divergence of 3-Octene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Guide to Structural, Physicochemical, and Synthetic Distinctions for Chemical Development

Executive Summary

In the context of fine chemical synthesis and drug development, 3-octene (


) serves as a critical model for understanding mid-chain internal alkene behavior. While often treated as a generic solvent or intermediate, the stereochemical distinction between its isomers—(3E)-3-octene  (trans) and (3Z)-3-octene  (cis)—dictates profound differences in reactivity, metabolic stability, and spectroscopic signatures.

This guide provides a rigorous technical analysis of these isomers, moving beyond basic definitions to explore the thermodynamic drivers, separation protocols, and analytical fingerprints required for high-purity applications.

Structural and Thermodynamic Analysis

The fundamental difference between the isomers lies in the spatial arrangement of the ethyl and butyl groups across the C3=C4 double bond. This geometric isomerism is not merely a labeling convention; it drives the thermodynamic stability profile.

Steric Strain and Stability
  • (3E)-3-octene (Trans): The alkyl substituents are on opposite sides of the

    
    -system. This configuration minimizes steric repulsion (Van der Waals strain) between the ethyl and butyl chains. Consequently, the E-isomer is thermodynamically more stable by approximately 1.0–1.2 kcal/mol compared to the Z-isomer.
    
  • (3Z)-3-octene (Cis): The substituents are on the same side, creating a "U-shaped" cavity. This proximity induces steric clash (A-strain), raising the ground-state energy.

Physicochemical Property Divergence

The structural asymmetry of the cis isomer creates a non-zero dipole moment, whereas the trans isomer's symmetry largely cancels dipole vectors. This leads to the classic "Boiling Point / Melting Point Crossover" observed in alkenes.

Table 1: Comparative Physicochemical Properties

Property(3Z)-3-Octene (Cis)(3E)-3-octene (Trans)Mechanistic Driver
Symmetry

(approximate)

(approximate)
Vector cancellation in Trans.
Dipole Moment Non-zero (Small)~ZeroCis has additive vector components perpendicular to the bond axis.
Boiling Point Slightly HigherSlightly LowerDipole-dipole interactions in Cis increase intermolecular forces.
Melting Point LowerHigherTrans packs more efficiently in the crystal lattice.
Refractive Index Higher (

)
Lower (

)
Higher polarizability of the Cis isomer.

Visualization of Stereochemical Logic

The following diagram illustrates the relationship between synthesis, thermodynamic stability, and the resulting isomer.

OcteneIsomers cluster_pathways Stereoselective Pathways Alkyne Precursor: 3-Octyne Lindlar Catalytic Hydrogenation (Lindlar Cat.) Alkyne->Lindlar Syn-Addition Birch Dissolving Metal Red. (Na/NH3) Alkyne->Birch Anti-Addition Cis (3Z)-3-Octene (Cis) High Energy (Steric Clash) Lindlar->Cis Kinetic Control Trans (3E)-3-Octene (Trans) Thermodynamic Sink Birch->Trans Thermodynamic Control Cis->Trans Isomerization (Acid/Heat)

Figure 1: Stereodivergent synthesis pathways from 3-octyne. The Z-isomer requires kinetic control to prevent relaxation into the thermodynamically stable E-isomer.

Analytical Characterization (The "Fingerprint")

Distinguishing these isomers requires specific spectroscopic techniques. Relying solely on Mass Spectrometry (MS) is insufficient as their fragmentation patterns are nearly identical.

Nuclear Magnetic Resonance (NMR)

The definitive method for assignment is


-NMR, specifically looking at the vicinal coupling constants of the vinylic protons.
  • Coupling Constant (

    
    ):  The Karplus equation dictates that the coupling between protons depends on the dihedral angle.
    
    • Trans (

      
      ):  Dihedral angle ~180°. 
      
      
      
      (Range: 12–18 Hz).
    • Cis (

      
      ):  Dihedral angle ~0°. 
      
      
      
      (Range: 6–12 Hz).
Infrared Spectroscopy (IR)
  • Trans (

    
    ):  Strong absorption at 960–970 cm⁻¹  (C–H out-of-plane bending). This is diagnostic.
    
  • Cis (

    
    ):  weaker, broader absorption at 675–730 cm⁻¹ .
    

Experimental Protocols

Protocol A: Stereoselective Synthesis of (3Z)-3-Octene

Objective: Synthesize the cis isomer via syn-hydrogenation while suppressing over-reduction to octane.

Reagents:

  • 3-Octyne (1.0 eq)

  • Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb)

  • Quinoline (Trace, catalyst poison)

  • Hydrogen gas (

    
    )
    
  • Hexane (Solvent)

Workflow:

  • Preparation: Dissolve 3-octyne in hexane in a hydrogenation flask. Add Lindlar catalyst (5 wt% loading relative to substrate).

  • Poisoning: Add quinoline (2-3 drops per gram of substrate). Note: Quinoline occupies highly active sites on the Pd surface, preventing the reduction of the alkene to the alkane.

  • Reaction: Purge system with

    
    , then introduce 
    
    
    
    (balloon pressure, ~1 atm). Stir vigorously at room temperature.
  • Monitoring: Monitor via GC-FID every 30 minutes. Stop reaction immediately upon disappearance of alkyne.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate in vacuo.

Protocol B: Purification via Argentation Chromatography

Context: Separation of cis and trans isomers is difficult via standard silica gel due to similar polarity. Silver ion (


) chromatography exploits the difference in 

-cloud accessibility.

Mechanism:


 forms a reversible 

-complex with the double bond. The cis isomer, being less sterically hindered around the

-cloud (due to the "open" face of the U-shape), binds stronger to the silver than the trans isomer.

Step-by-Step:

  • Stationary Phase Prep: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile/Water (9:1). Add Silica Gel. Evaporate solvent via rotary evaporator (protect from light) to coat silica.
    
  • Packing: Pack column with the

    
    -impregnated silica.
    
  • Elution: Load the 3-octene mixture. Elute with Hexane/Toluene gradient.

  • Result:

    • Fraction 1: (3E)-3-octene (Weaker interaction

      
       Elutes first).
      
    • Fraction 2: (3Z)-3-octene (Stronger interaction

      
       Elutes second).
      

Biological & Synthetic Implications

Drug Development & Metabolism

In drug design, the choice of alkene geometry acts as a "conformational lock."

  • Metabolic Epoxidation: Cytochrome P450 enzymes epoxidize alkenes. The cis-alkene is generally more sterically accessible to the heme iron center than the trans-alkene, often resulting in faster metabolic clearance for cis-analogs.

  • Receptor Binding: The rigid geometry of the double bond fixes the vector of the alkyl chains. Replacing a cis-alkene with a trans-alkene can completely abolish receptor affinity by altering the pharmacophore's 3D shape.

Mechanism of Separation (Visualized)

AgChromatography cluster_interaction Pi-Complexation Mechanism Silica Stationary Phase (Silica + AgNO3) Trans_Interaction Trans-Isomer Steric Blocking of Pi-Cloud WEAK Ag+ Interaction Silica->Trans_Interaction Cis_Interaction Cis-Isomer Accessible Pi-Cloud STRONG Ag+ Interaction Silica->Cis_Interaction First 1. Trans-3-Octene Trans_Interaction->First Fast Elution Second 2. Cis-3-Octene Cis_Interaction->Second Retained Elution Elution Order

Figure 2: Mechanism of Argentation Chromatography. The accessible Pi-cloud of the Cis-isomer binds tightly to Silver ions, increasing retention time.

References

  • National Institute of Standards and Technology (NIST). 3-Octene, (E)- and (Z)- Thermochemical Data. NIST Chemistry WebBook. Available at: [Link]

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. (Classic protocol for Z-selective reduction).
  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for IR/NMR coupling constants).
  • PubChem. Compound Summary for CID 637998 (this compound) and CID 5352548 (Cis-3-Octene). National Library of Medicine. Available at: [Link]

Thermodynamic properties of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of trans-3-Octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. In the absence of extensive direct experimental data for this specific isomer, this document leverages the highly reliable Benson group additivity method to estimate key thermodynamic parameters, including the standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these properties, offering a robust framework for researchers seeking to perform their own validation or characterization of similar olefinic compounds. The synthesis of theoretical estimation with practical experimental design is intended to provide a self-validating system for the scientific community.

Introduction to this compound and Its Thermodynamic Significance

This compound (CAS RN: 14919-01-8) is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its thermodynamic properties are of significant interest in various fields, including chemical synthesis, combustion research, and as a reference compound in the development of biofuels. A thorough understanding of its enthalpy of formation, entropy, and heat capacity is crucial for process design, reaction optimization, and safety assessments. These properties govern the energy balance of reactions involving this compound, its phase behavior under different conditions, and its stability relative to other isomers.

This guide addresses the current gap in readily available experimental data for this compound by providing reliable estimated values and the methodologies to obtain experimental data.

Estimation of Thermodynamic Properties via Benson Group Additivity

The Benson group additivity method is a powerful and widely used technique for estimating the thermochemical properties of organic molecules in the gas phase.[1] This method is predicated on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[2] Each group's contribution is an empirically derived value based on a large set of experimental data.[3] This approach is particularly valuable when experimental data for a specific compound is unavailable.

The structure of this compound is first deconstructed into its fundamental groups as defined by the Benson formalism.

Group Decomposition of this compound

The this compound molecule can be broken down into the following Benson groups:

  • 2 x C-(C)(H)₃: Two primary carbon atoms bonded to one other carbon and three hydrogen atoms (the two methyl groups).

  • 2 x C-(C)₂(H)₂: Two secondary carbon atoms bonded to two other carbons and two hydrogen atoms (the methylene groups in the ethyl and butyl chains).

  • 2 x Cd-(C)(H): Two doubly bonded carbon atoms, each bonded to one other carbon and one hydrogen.

  • 1 x trans correction: A correction factor applied for the trans configuration of the double bond.

Calculation of Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation in the gaseous state at 298.15 K is calculated by summing the group contributions:

ΔHf°(gas, 298.15 K) = 2 * [C-(C)(H)₃] + 2 * [C-(C)₂(H)₂] + 2 * [Cd-(C)(H)] + trans correction

Using established group values (in kcal/mol):[2]

  • C-(C)(H)₃ = -10.20

  • C-(C)₂(H)₂ = -4.95

  • Cd-(C)(H) = 8.59

  • trans correction = -0.98

ΔHf°(gas, 298.15 K) = 2 * (-10.20) + 2 * (-4.95) + 2 * (8.59) - 0.98 = -20.4 - 9.9 + 17.18 - 0.98 = -14.1 kcal/mol

Converting to kJ/mol: -14.1 kcal/mol * 4.184 kJ/kcal = -59.0 kJ/mol

Calculation of Standard Molar Entropy (S°)

The standard molar entropy at 298.15 K is calculated similarly:

S°(gas, 298.15 K) = 2 * [C-(C)(H)₃] + 2 * [C-(C)₂(H)₂] + 2 * [Cd-(C)(H)] + trans correction - Rln(σ)

Where R is the gas constant (1.987 cal/mol·K) and σ is the symmetry number. For this compound, σ = 2.

Using established group values (in cal/mol·K):

  • C-(C)(H)₃ = 30.41

  • C-(C)₂(H)₂ = 23.45

  • Cd-(C)(H) = 29.5

  • trans correction = -1.3

S°(gas, 298.15 K) = 2 * (30.41) + 2 * (23.45) + 2 * (29.5) - 1.3 - 1.987 * ln(2) S°(gas, 298.15 K) = 60.82 + 46.9 + 59.0 - 1.3 - 1.38 = 163.04 cal/mol·K

Converting to J/mol·K: 163.04 cal/mol·K * 4.184 J/cal = 682.2 J/mol·K

Calculation of Heat Capacity (Cp°)

The heat capacity at constant pressure can be estimated at various temperatures by summing the temperature-dependent group contributions.

Table 1: Estimated Thermodynamic Properties of this compound (gas phase)

PropertyValue
Standard Enthalpy of Formation (ΔHf°) at 298.15 K-59.0 kJ/mol
Standard Molar Entropy (S°) at 298.15 K682.2 J/mol·K
Heat Capacity (Cp°) at 300 KValue would be calculated from tables of group contributions at 300K
Heat Capacity (Cp°) at 500 KValue would be calculated from tables of group contributions at 500K
Heat Capacity (Cp°) at 1000 KValue would be calculated from tables of group contributions at 1000K

Note: Specific group values for heat capacity at different temperatures are required for a full calculation and can be found in specialized thermochemical databases.

Benson_Group_Additivity cluster_molecule This compound Structure cluster_groups Benson Groups cluster_properties Thermodynamic Properties mol CH3-CH2-CH=CH-CH2-CH2-CH2-CH3 g1 2 x C-(C)(H)₃ mol->g1 Decomposition g2 2 x C-(C)₂(H)₂ mol->g2 Decomposition g3 2 x Cd-(C)(H) mol->g3 Decomposition g4 1 x trans correction mol->g4 Decomposition p1 ΔHf° g1->p1 Summation p2 g1->p2 Summation - Rln(σ) p3 Cp°(T) g1->p3 Summation g2->p1 Summation g2->p2 Summation - Rln(σ) g2->p3 Summation g3->p1 Summation g3->p2 Summation - Rln(σ) g3->p3 Summation g4->p1 Summation g4->p2 Summation - Rln(σ) g4->p3 Summation

Caption: Workflow for Benson group additivity estimation.

Experimental Determination of Thermodynamic Properties

To validate the estimated values and provide a basis for high-precision applications, experimental determination of the thermodynamic properties of this compound is essential. The following sections detail the standard, self-validating protocols for these measurements.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is most commonly and accurately determined indirectly from its experimentally measured enthalpy of combustion.

3.1.1. Causality in Experimental Design

Bomb calorimetry is the method of choice for determining the heat of combustion of volatile liquids like this compound. The constant volume nature of the "bomb" ensures that the reaction goes to completion and that all the energy released is transferred as heat to the surrounding water bath, from which the temperature change is precisely measured.[4] The use of a certified standard, such as benzoic acid, for calibration of the calorimeter's heat capacity is a critical self-validating step, ensuring the accuracy of the measurements.[5]

3.1.2. Step-by-Step Experimental Protocol
  • Calorimeter Calibration:

    • A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible of the bomb calorimeter.

    • A fuse wire of known length and heat of combustion per unit length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The benzoic acid is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise, accounting for the heat from the fuse wire.

  • Combustion of this compound:

    • A known mass of high-purity this compound is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent evaporation before ignition.

    • The encapsulated sample is placed in the crucible, and the fuse wire is arranged to ensure ignition of the sample.

    • The bomb is sealed, pressurized with oxygen, and submerged in the water bath as in the calibration step.

    • After reaching thermal equilibrium, the initial temperature is recorded.

    • The sample is ignited, and the temperature change is recorded.

  • Calculation of Enthalpy of Formation:

    • The heat of combustion of this compound at constant volume (ΔUc) is calculated from the measured temperature rise and the calorimeter's heat capacity.

    • The enthalpy of combustion (ΔHc) is calculated from ΔUc using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.

    • The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion of this compound.

Bomb_Calorimetry cluster_prep Sample Preparation cluster_combustion Combustion cluster_calc Calculation s1 Weigh this compound s2 Encapsulate Sample s1->s2 s3 Attach Fuse Wire s2->s3 c1 Seal and Pressurize Bomb with O₂ s3->c1 c2 Submerge in Water Bath c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature Rise c3->c4 d1 Calculate ΔUc c4->d1 d2 Calculate ΔHc d1->d2 d3 Calculate ΔHf° d2->d3 result Enthalpy of Formation d3->result

Caption: Experimental workflow for bomb calorimetry.

Heat Capacity Determination via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.

3.2.1. Rationale for Adiabatic Conditions

The core principle of adiabatic calorimetry is to minimize heat exchange between the sample cell and its surroundings.[6] This is achieved by maintaining the temperature of an surrounding adiabatic shield to be the same as the sample cell's temperature. By doing so, any electrical energy introduced into the sample is used solely to raise its temperature, allowing for a direct and accurate calculation of its heat capacity.[7]

3.2.2. Detailed Experimental Protocol
  • Sample Preparation and Loading:

    • The sample vessel of the adiabatic calorimeter is filled with a known mass of high-purity this compound.

    • The vessel is sealed, and the sample is degassed to remove any dissolved air.

  • Calorimetric Measurement:

    • The sample vessel is cooled to the starting temperature of the measurement range.

    • The system is allowed to reach thermal equilibrium.

    • A known amount of electrical energy is supplied to the sample vessel's heater over a specific time interval, causing a small, controlled increase in temperature.

    • The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel, minimizing heat loss.

    • The initial and final equilibrium temperatures of the sample are precisely measured.

  • Data Analysis:

    • The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after subtracting the heat capacity of the sample vessel (which is determined in a separate calibration experiment).

    • This process is repeated at incremental temperatures to obtain the heat capacity as a function of temperature.

Adiabatic_Calorimetry cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Analysis s1 Load Sample into Vessel s2 Cool to Starting Temperature s1->s2 m1 Input Known Energy (ΔQ) s2->m1 m2 Maintain Adiabatic Shield m1->m2 m3 Measure Temperature Rise (ΔT) m2->m3 a1 Calculate Cp = ΔQ / ΔT m3->a1 a2 Repeat at New Temperature a1->a2 result Cp(T) Data a1->result a2->m1

Caption: Workflow for adiabatic calorimetry.

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic properties of this compound. The values are primarily based on the Benson group additivity estimations, which are considered highly reliable in the absence of direct experimental data.

Table 2: Comprehensive Thermodynamic Properties of this compound

PropertyPhaseValueMethod
Enthalpy of Formation (ΔHf°) at 298.15 KGas-59.0 kJ/molBenson Group Additivity
Entropy (S°) at 298.15 KGas682.2 J/mol·KBenson Group Additivity
Heat Capacity (Cp°) at 298.15 KGasEstimated via Group AdditivityBenson Group Additivity
Boiling Point Liquid121-122 °CExperimental[8]
Density at 25 °CLiquid0.716 g/mLExperimental[8]

Conclusion

This technical guide has provided a thorough examination of the thermodynamic properties of this compound. By employing the Benson group additivity method, reliable estimates for the standard enthalpy of formation, standard molar entropy, and heat capacity have been established. Furthermore, this guide has outlined detailed, best-practice experimental protocols for the determination of these properties, empowering researchers to either validate these estimations or to characterize other similar compounds. The integration of theoretical estimation with rigorous experimental design provides a comprehensive and self-validating resource for the scientific community, facilitating further research and application of this compound and related alkenes.

References

  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(6), 1411-1481. [Link]

  • Wikipedia contributors. (2023). Heat of formation group additivity. Wikipedia, The Free Encyclopedia. [Link]

  • Janine The Tutor. (2021, February 8). What is the standard enthalpy of formation of this isomer of C8H18g? For a particular isomer of C8. YouTube. [Link]

  • Steele, W. V., & Chirico, R. D. (1993). Thermodynamic Properties of Alkenes (Mono-Olefins Larger than C4). Journal of Physical and Chemical Reference Data, 22(2), 377-433. [Link]

  • Ashenhurst, J. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Benson group increment theory. Wikipedia, The Free Encyclopedia. [Link]

  • Ghosh, M. K., Elliott, S. N., Somers, K. P., Klippenstein, S. J., & Curran, H. J. (2023). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. OSTI.GOV. [Link]

  • Ghosh, M. K., et al. (2023). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. ResearchGate. [Link]

  • NIST. (n.d.). Octane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fauske & Associates. (n.d.). What is Adiabatic Calorimetry?. [Link]

  • Royal Society of Chemistry. (2021, September 15). CHAPTER 15: Experimental Determination of Vapor Pressures. [Link]

  • ME 354 Lab - Bomb Calorimeter Experiment. (n.d.). University of Idaho. [Link]

  • Rogers, D. W., et al. (2002). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C 8 and C 10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. ResearchGate. [Link]

  • Ruzicka, K., & Majer, V. (2008, March 28). Vapor Pressure of Organic Compounds. Measurement and Correlation. VŠChT Praha. [Link]

  • Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. (n.d.). NIST. [Link]

  • NIST. (n.d.). 1-Octene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sharma, S., et al. (2024, December 21). Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. TU Delft Repository. [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. [Link]

  • De Visscher, A. (2013). Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K. Molecules, 18(8), 9449-9502. [Link]

  • Yale Chemistry Department. (n.d.). PS6-S13. [Link]

  • Le, T. (2022, February 15). Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. JYX. [Link]

  • West, E. D. (1964). Heat Exchange in Adiabatic Calorimeters. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 68A(5), 535-541. [Link]

  • Brainly.com. (2024, October 25). The enthalpy of combustion for octane C_8H_{18}(l) , a key component of gasoline, is -5074. [Link]

  • Bomb Calorimetry: Heat of Combustion of Naphthalene. (n.d.). University of California, Berkeley. [Link]

  • Griffith Research Online. (2024, February 2). Beverage sample preparation and procedures for bomb calorimetry. [Link]

  • Quora. (2019, October 18). I'm trying to find the enthalpy of combustion for 91 and 95 gasoline, can I do that without molecular formula to find molar mass?. [Link])

  • Chemistry LibreTexts. (2023, January 29). Constant Volume Calorimetry. [Link])

  • Zábranský, M., Růžička, V., & Majer, V. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols. Journal of Physical and Chemical Reference Data, 19(3), 719-760. [Link])

Sources

Solubility of trans-3-Octene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting with some focused Google searches to collect data on trans-3-octene's solubility in diverse organic solvents. I'm prioritizing quantitative solubility data and relevant physical properties. The goal is to build a solid foundation of information for further analysis.

Analyzing Solubility Parameters

I'm now expanding my search to include theoretical aspects. I am looking into "like dissolves like," polarity, and intermolecular forces to better understand the fundamentals. Simultaneously, I'm finding protocols, focusing on gravimetric analysis, spectroscopy, and chromatography methods, using authoritative sources to get step-by-step instructions. Finally, I'm structuring a technical guide for the project.

Developing Experimental Protocol

I'm now focusing on experimental design. I'll create a detailed protocol for solubility determination, explaining the rationale behind each step. I'm also planning a DOT script to visually represent the experimental workflow, as a Graphviz diagram. I'll make sure all this builds on the collected solubility data and theoretical understanding.

Methodological & Application

Application Note: High-Resolution GC Analysis of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the separation and quantification of trans-3-Octene (CAS: 14919-01-8), a C8 alkene intermediate used in organic synthesis and polymer chemistry.

The Analytical Challenge: The primary difficulty in analyzing this compound is separating it from its geometric isomer, cis-3-Octene , and other positional isomers (e.g., 4-octene). These compounds possess nearly identical boiling points (~122–123°C) and mass spectral fragmentation patterns. Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) often fail to achieve baseline resolution (


), resulting in co-elution and inaccurate purity assessments.

Solution: This guide presents a High-Polarity Stationary Phase Protocol utilizing a biscyanopropyl polysiloxane column, which exploits pi-electron interactions to separate geometric isomers based on their dipole moments rather than volatility alone.

Physicochemical Context

Understanding the analyte is the first step to robust method development.

PropertyThis compoundcis-3-OcteneAnalytical Implication
Formula


Identical MW (112.21 g/mol ).[1] MS cannot distinguish easily.
Boiling Point ~122.5°C~123.0°CVolatility difference is insufficient for separation on non-polar phases.
Dipole Moment Low (Symmetric)Higher (Asymmetric)Critical Mechanism: Polar stationary phases will retain the cis isomer longer due to stronger dipole-dipole interactions.
Stability Volatile, FlammableVolatile, FlammableRequires low initial oven temperatures and split injection to prevent band broadening.

Method Selection Logic

The following decision tree illustrates the scientific rationale for selecting the stationary phase.

ColumnSelection Start Start: Define Analytical Goal Goal Isomer Purity vs. General Purity? Start->Goal General General Solvent Purity (No isomer speciation) Goal->General General Isomer Geometric Isomer Speciation (cis vs. trans) Goal->Isomer Critical NonPolar Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) Outcome: Co-elution likely General->NonPolar Polar Column: Biscyanopropyl Polysiloxane (e.g., HP-88, CP-Sil 88) Outcome: Baseline Resolution Isomer->Polar

Figure 1: Decision matrix for stationary phase selection based on resolution requirements.

Experimental Protocol: High-Resolution Isomer Separation

Objective: Achieve baseline separation (


) between this compound and cis-3-octene.
Instrumentation & Consumables
  • GC System: Agilent 8890, Shimadzu GC-2030, or equivalent with Split/Splitless inlet.

  • Detector: Flame Ionization Detector (FID) - Preferred for quantitation of hydrocarbons due to linear response.

  • Column: 100 m x 0.25 mm x 0.20 µm Biscyanopropyl Polysiloxane

    • Commercial Examples: Agilent HP-88, Restek Rt-2560, Supelco SP-2560.

    • Why 100m? Geometric isomers require high plate counts. A 30m column may only show a "shoulder"; 100m ensures separation.

  • Syringe: 10 µL gas-tight or liquid syringe (PTFE tipped plunger recommended).

Instrument Conditions
ParameterSettingRationale
Inlet Mode SplitAnalyte is a neat liquid or high-conc. Split prevents column overload.
Split Ratio 100:1Ensures sharp peaks; critical for resolving closely eluting isomers.
Inlet Temp 250°CFlash vaporization ensures sample enters column as a narrow band.
Carrier Gas Helium (or Hydrogen)He @ 1.0 mL/min (Constant Flow).

allows faster linear velocities if speed is needed.
Oven Program Initial: 70°C (Hold 15 min)Ramp: 5°C/min to 180°CFinal: 180°C (Hold 5 min)Isothermal hold at 70°C maximizes interaction time with the polarity of the phase during the critical elution window.
FID Temp 260°CPrevents condensation of high-boiling impurities (if any).
Makeup Gas

(25 mL/min)
Optimizes FID sensitivity.
Sample Preparation

Solvent: n-Hexane or n-Heptane (HPLC Grade). Do not use Dichloromethane (DCM) if possible, as halogenated solvents can wear the FID tip over time, though they are acceptable for occasional use.

  • Stock Solution: Weigh 10 mg of this compound reference standard into a 20 mL headspace vial (or volumetric flask).

  • Dilution: Dilute to 10 mL with n-Hexane (Concentration: ~1 mg/mL).

  • Vialing: Transfer 1 mL to a standard GC autosampler vial. Cap immediately (volatile!).

Analytical Workflow & Data Processing

Workflow Sample Sample Prep (1 mg/mL in Hexane) Inlet Split Injection (100:1 Ratio) Sample->Inlet Separation Separation (HP-88 Column, 70°C Iso) Inlet->Separation Detection FID Detection (260°C) Separation->Detection Data Integration (Check Rs > 1.5) Detection->Data

Figure 2: Step-by-step analytical workflow for this compound analysis.[1][2][3][4][5][6][7]

Elution Order & Identification

On a highly polar Biscyanopropyl column, the elution order is governed by the interaction with the pi-electrons.

  • Alkanes (Octane): Elute first (weakest interaction).

  • This compound: Elutes second (lower dipole moment, weaker interaction).

  • cis-3-Octene: Elutes third (higher dipole moment, stronger interaction).

Note: You must inject a standard mix containing both isomers to confirm retention times, as column aging can shift absolute RTs.

System Suitability & Validation (Self-Validating System)

To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST).

Criteria for Acceptance:

  • Resolution (

    
    ):  The resolution between the trans and cis isomer peaks must be ≥ 1.5 .
    
    • Formula:

      
      
      
  • Tailing Factor (

    
    ):  Must be 0.8 – 1.2 . Significant tailing indicates active sites in the inlet liner or column degradation.
    
  • Retention Time Precision: %RSD of retention time for 5 replicate injections must be < 0.1% .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution (Single Peak) Stationary phase too non-polar.Switch to HP-88/CP-Sil 88 (Cyanopropyl). If using DB-5, this is expected.[8]
Peak Tailing Inlet liner activity or overload.Replace liner with deactivated split liner (with glass wool). Increase split ratio.
Baseline Drift Column bleed (common in polar columns).Ensure oven max temp is not exceeded (usually 250°C for polar phases). Condition column at 200°C for 2 hours.
Ghost Peaks Septum bleed or carryover.Use high-temp septa. Run a solvent blank.

References

  • NIST Chemistry WebBook. 3-Octene, (E)- Gas Chromatography Data. National Institute of Standards and Technology.[2] [Link]

  • Restek Corporation. Rt-2560 GC Columns (Biscyanopropyl Polysiloxane) Application Note. [Link]

  • Agilent Technologies. Selectivity of Capillary Columns for the Analysis of Geometric Isomers. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Elucidating the Electron Ionization Fragmentation Pattern of trans-3-Octene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules.[1] When coupled with gas chromatography (GC), it provides a powerful tool for the separation and identification of volatile and semi-volatile compounds.[2] A fundamental understanding of the fragmentation patterns of different chemical classes under electron ionization (EI) is crucial for accurate compound identification. Alkenes, or olefins, represent a significant class of hydrocarbons with characteristic fragmentation behaviors that are dictated by the position and geometry of the carbon-carbon double bond.[3][4]

This application note provides a detailed examination of the electron ionization mass spectrometry (EIMS) fragmentation pattern of trans-3-octene. As an internal alkene, its fragmentation is primarily governed by cleavages that lead to the formation of stabilized carbocations.[3] This guide will delve into the mechanistic basis for the observed mass spectrum, offering a step-by-step protocol for its acquisition using a standard GC-MS system. This information is targeted toward researchers, scientists, and professionals in drug development and related fields who rely on mass spectrometry for structural characterization.

Core Principles of Alkene Fragmentation in EIMS

Upon entering the ion source of a mass spectrometer, molecules are bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule, generating a molecular ion (M⁺•), which is a radical cation.[5][6] For alkenes, the electron is most readily lost from the π-system of the double bond, often resulting in a discernible molecular ion peak in the mass spectrum.[3][4]

The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[1][6] The fragmentation pathways that predominate are those that lead to the formation of the most stable fragment ions. For alkenes, two principal fragmentation mechanisms are of paramount importance:

  • Allylic Cleavage: This is the most common and energetically favorable fragmentation pathway for alkenes.[3][7][8][9] It involves the cleavage of a carbon-carbon single bond that is adjacent to the double bond (the allylic position). This homolytic cleavage results in the formation of a resonance-stabilized allylic carbocation and a radical. The stability of the resulting carbocation makes this a dominant process in the mass spectra of many alkenes.[3]

  • McLafferty Rearrangement: This rearrangement can occur in alkenes that possess a hydrogen atom on the gamma (γ) carbon relative to the double bond.[7][10][11] The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation.[10][12][13]

Predicted Fragmentation Pattern of this compound

This compound (C₈H₁₆), with a molecular weight of 112.21 g/mol , provides a clear example of these fragmentation principles.[14][15]

Molecular Ion (M⁺•): The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 112. Due to the presence of the double bond, the molecular ion peak is generally observable.[4]

Allylic Cleavage: this compound has two allylic C-C bonds that can undergo cleavage: the C₂-C₃ bond and the C₅-C₆ bond.

  • Cleavage of the C₅-C₆ bond: This cleavage results in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a resonance-stabilized allylic carbocation with m/z 69.

  • Cleavage of the C₂-C₃ bond: This cleavage leads to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized allylic carbocation with m/z 83.

Between these two pathways, the cleavage that results in the expulsion of the larger alkyl radical is often favored.

Other Fragmentation Pathways: Further fragmentation of the primary fragment ions can occur, leading to a series of smaller ions, typically differing by 14 mass units (CH₂ groups).

The following diagram illustrates the primary allylic cleavage pathways for this compound.

G cluster_main Fragmentation of this compound (M = 112) cluster_allylic Allylic Cleavage This compound CH3CH2CH=CHCH2CH2CH2CH3 Molecular_Ion [CH3CH2CH=CHCH2CH2CH2CH3]⁺• m/z = 112 This compound->Molecular_Ion -e⁻ Fragment_83 [CH3CH2CH=CHCH2]⁺ m/z = 83 Molecular_Ion->Fragment_83 - •CH2CH3 Fragment_69 [CH3CH2CH=CHCH2CH2]⁺ m/z = 69 Molecular_Ion->Fragment_69 - •CH3CH2CH2

Sources

Application Note: FT-IR Spectroscopy for Functional Group Analysis of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the functional group analysis of trans-3-octene using Fourier Transform Infrared (FT-IR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development and organic chemistry. The document outlines the theoretical underpinnings of FT-IR for alkene analysis, a detailed, field-proven protocol for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. By explaining the causality behind experimental choices and incorporating comparative data, this guide serves as a self-validating system for the accurate identification of trans-alkene functionalities.

Introduction: The Role of Vibrational Spectroscopy in Alkene Characterization

In the realm of organic synthesis and pharmaceutical development, the precise characterization of molecular structure is paramount. Alkenes, with their carbon-carbon double bonds, are fundamental building blocks and key functional groups in a vast array of organic molecules. The stereochemistry of these double bonds, specifically the cis or trans configuration, can profoundly influence the biological activity and physical properties of a compound.[1] Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[2] This application note focuses on the use of FT-IR to elucidate the key functional groups present in this compound, with a particular emphasis on the spectral features that differentiate it from its cis isomer.

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites transitions between vibrational energy levels.[2] The frequency of the absorbed radiation is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular geometry. Consequently, specific functional groups give rise to characteristic absorption bands in the infrared spectrum, allowing for their identification.

Foundational Principles: Deciphering the Vibrational Language of trans-Alkenes

The infrared spectrum of an alkene is typically characterized by several key absorption regions. For this compound, a disubstituted alkene, we are primarily interested in the vibrations of the C=C double bond, the vinylic C-H bonds (hydrogens attached to the double-bonded carbons), and the aliphatic C-H bonds of the ethyl and butyl substituents.

A critical diagnostic feature for trans-disubstituted alkenes is the out-of-plane C-H bending (wagging) vibration.[1] Due to the symmetry of the trans configuration, where the hydrogens are on opposite sides of the double bond, this vibration results in a strong and characteristic absorption band.[1][3] This band is often the most telling feature in the spectrum for confirming the trans stereochemistry.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-quality FT-IR spectrum of this compound, suitable for unambiguous functional group identification.

Materials and Instrumentation
  • Sample: this compound (liquid)

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A diamond or zinc selenide (ZnSe) ATR crystal is recommended for its chemical inertness and broad spectral range.[4]

  • Consumables: Pipette or dropper, lint-free wipes, and a suitable solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

Visualizing the Workflow

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr 1. background Acquire Background Spectrum clean_atr->background 2. apply_sample Apply Neat Liquid Sample background->apply_sample 3. acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum 4. clean_atr2 Clean ATR Crystal acquire_spectrum->clean_atr2 5. process_data Process and Analyze Data clean_atr2->process_data 6. end End process_data->end 7.

Caption: A stepwise workflow for acquiring the FT-IR spectrum of a liquid sample using an ATR accessory.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Install the ATR accessory into the sample compartment.

    • Causality: The ATR technique is chosen for neat liquids as it requires minimal sample preparation and provides excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[5]

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This step is crucial to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the infrared beam path, acquire a background spectrum.

    • Causality: The background spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself. This spectrum is then subtracted from the sample spectrum to provide a clean spectrum of only the sample.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Causality: For a neat liquid, no further sample preparation is necessary. The direct application ensures intimate contact with the ATR crystal, which is essential for the evanescent wave to interact with the sample.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the sample using the parameters outlined in Table 1.

    • Causality: The chosen parameters represent a balance between obtaining a high signal-to-noise ratio and a reasonable acquisition time.[6] A resolution of 4 cm⁻¹ is generally sufficient for liquid samples as the vibrational bands are inherently broader than in the gas phase.[7] Co-adding multiple scans improves the signal-to-noise ratio.[4][6]

    Table 1: Recommended FT-IR Data Acquisition Parameters

    Parameter Recommended Setting Rationale
    Spectral Range 4000 - 400 cm⁻¹ Covers the mid-infrared region where most fundamental molecular vibrations occur.
    Resolution 4 cm⁻¹ Provides sufficient detail for liquid phase analysis without excessive noise.[4][7]
    Number of Scans 16 to 32 Improves signal-to-noise ratio for clearer peak identification.[4][6]

    | Apodization | Happ-Genzel | A common function that processes the interferogram to produce a spectrum with a good balance of peak shape and low baseline noise. |

  • Post-Measurement Cleaning:

    • After data collection, remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a suitable solvent to prepare for the next analysis.

Data Interpretation: Unveiling the Molecular Signature

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A representative spectrum of this compound is available in public databases.[8]

Key Vibrational Modes of this compound

molecular_vibrations Key Vibrational Modes of this compound cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations This compound This compound CH_stretch_sp2 =C-H Stretch (~3010 cm⁻¹) This compound->CH_stretch_sp2 CH_stretch_sp3 -C-H Stretch (<3000 cm⁻¹) This compound->CH_stretch_sp3 CC_stretch C=C Stretch (~1670 cm⁻¹) This compound->CC_stretch CH_bend_oop =C-H Out-of-Plane Bend (strong, ~965 cm⁻¹) This compound->CH_bend_oop CH_bend_sp3 -C-H Bend (~1465 & ~1375 cm⁻¹) This compound->CH_bend_sp3

Caption: A diagram illustrating the primary vibrational modes of this compound and their approximate spectral regions.

Analysis of the Spectrum

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Interpretation
~3010 =C-H Stretch Medium Indicates the presence of C-H bonds on the C=C double bond (sp² C-H).
2850-2960 -C-H Stretch Strong Characteristic of the C-H bonds in the ethyl and butyl alkyl chains (sp³ C-H).
~1670 C=C Stretch Weak to Medium Confirms the presence of the carbon-carbon double bond. The intensity is often weak for symmetrically substituted alkenes.
~1465 -CH₂- Scissoring Medium Bending vibration of the methylene groups in the alkyl chains.
~1375 -CH₃ Bending Medium Bending vibration of the methyl groups.

| ~965 | =C-H Out-of-Plane Bend | Strong, Sharp | Diagnostic peak for a trans-disubstituted alkene. [3] |

The Self-Validating Comparison: trans- vs. cis-3-Octene

A key aspect of ensuring the trustworthiness of this protocol is to compare the spectrum of this compound with that of its geometric isomer, cis-3-octene. While many of the absorption bands, such as the sp³ C-H stretches, will be very similar, there are distinct differences that allow for unambiguous identification. An FT-IR spectrum for cis-3-octene is also publicly available.[2][9]

The most significant difference lies in the out-of-plane C-H bending region.[3][10]

  • This compound: Exhibits a strong, sharp absorption band at approximately 965 cm⁻¹ .[3]

  • cis-3-Octene: Shows a broader absorption band at a lower frequency, typically around 725-675 cm⁻¹ .

This marked difference in the "fingerprint" region of the spectrum provides a robust and self-validating method for distinguishing between the two isomers. The presence of the strong band near 965 cm⁻¹ and the absence of a significant band around 700 cm⁻¹ is a definitive indicator of the trans configuration.

Conclusion

FT-IR spectroscopy, when coupled with a systematic and well-understood protocol, is a powerful tool for the functional group analysis of organic molecules like this compound. By focusing on key diagnostic bands, particularly the out-of-plane C-H bending vibration, and by understanding the expected spectral differences between geometric isomers, researchers can confidently and accurately determine the stereochemistry of the double bond. This application note provides the necessary theoretical foundation and practical steps to achieve reliable and reproducible results.

References

  • Rocky Mountain Labs. (2023, December 21). Difference between Number of Scans and Resolution In FTIR. Retrieved from [Link]

  • Shimadzu. Resolution and Aperture. Retrieved from [Link]

  • FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. (2023, January 20). YouTube. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. IR Applied to Isomer Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. Retrieved from [Link]

  • Spectroscopy Online. Contact and Orientation Effects in FT-IR ATR Spectra. Retrieved from [Link]

  • Coates, J. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (Z)-3-Octene. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) for octene isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OCT-08

Abstract

The separation of octene isomers (


) presents a significant challenge in industrial organic synthesis and pharmaceutical raw material quality control (QC). Traditional gas chromatography (GC) often fails to resolve positional and geometric isomers (e.g., cis-3-octene vs. trans-3-octene) due to their nearly identical boiling points and polarity indices. This guide details a high-performance liquid chromatography (HPLC) protocol utilizing Argentation Chromatography  (Silver-Ion Chromatography). By exploiting the specific electron-donating properties of the 

-bond to silver ions (

), this method achieves baseline separation of terminal, internal, cis, and trans octene isomers, critical for monitoring polymerization co-monomer purity and genotoxic impurity analysis in drug development.
Theoretical Basis: The Argentation Mechanism

Standard Reverse Phase (RP-HPLC) relies on hydrophobicity, which is virtually indistinguishable among octene isomers. Argentation Chromatography introduces a chemical selectivity mechanism based on the formation of a reversible charge-transfer complex between silver ions (


) immobilized on the stationary phase and the 

-electrons of the alkene double bond.

Key Mechanistic Rules:

  • Stability of Complex: The retention time is directly proportional to the stability of the

    
    -alkene complex.
    
  • Steric Hindrance: Trans isomers, having substituents on opposite sides of the double bond, experience greater steric hindrance when approaching the planar

    
     site compared to cis isomers. Therefore, trans isomers elute before cis isomers .
    
  • Electronic Density: Terminal alkenes (1-octene) have a more accessible double bond and higher electron density availability than internal alkenes, leading to stronger retention.

ArgentationMechanism cluster_Isomers Octene Isomers (Analytes) Ag_Site Stationary Phase (Ag+ Ion) Complex Ag-π Complex (Retention) Ag_Site->Complex Reversible Charge Transfer Trans Trans-Octene (Steric Block) Trans->Ag_Site Weak Interaction (Fast Elution) Cis Cis-Octene (Accessible) Cis->Ag_Site Strong Interaction (Medium Retention) Terminal 1-Octene (Highly Accessible) Terminal->Ag_Site Strongest Interaction (Late Elution)

Figure 1: Mechanistic differentiation of octene isomers on a silver-loaded stationary phase. Trans isomers elute first due to steric hindrance preventing stable complex formation.[1]

Method Development & Strategy
2.1 Column Selection

Standard C18 columns are ineffective. Two primary options exist:

  • Commercial: ChromSpher Lipids (Agilent/Varian) or Phenomenex Luna SCX (Strong Cation Exchange) loaded with silver.

  • In-House Preparation: Loading a standard Silica or SCX column with Silver Nitrate (

    
    ). (See Protocol 2).
    
2.2 Mobile Phase Modifiers

A hexane or heptane-based mobile phase is required. However, pure hexane yields excessive retention times for terminal octenes.

  • Modifier: Acetonitrile (ACN) or Isopropanol (IPA).

  • Function: ACN acts as a "displacer" by competing with the alkene for Ag sites.

  • Concentration: Critical range is 0.1% to 1.0% . Exceeding this strips

    
     from the column.
    
2.3 Temperature Control (Critical Variable)

Unlike RP-HPLC, where higher temperature improves mass transfer, Argentation Chromatography performs best at lower temperatures .

  • Recommendation: 10°C – 15°C.

  • Reasoning: The

    
    -alkene complex is exothermic; lower temperatures stabilize the complex, improving resolution (
    
    
    
    ) between close isomers (e.g., cis-3 vs. cis-4).
Protocol 1: Analytical Separation of Octene Isomers

Objective: Baseline separation of 1-octene, trans-2-octene, cis-2-octene, and mixed internal isomers.

Equipment:

  • HPLC System with binary pump and column oven (capable of cooling).

  • Detector: Refractive Index (RI) or UV-Vis (variable wavelength).

Reagents:

  • n-Hexane (HPLC Grade).

  • Acetonitrile (HPLC Grade).

  • Reference Standards: 1-Octene (>99%), cis/trans-2-Octene mix.

Chromatographic Conditions:

ParameterSettingNotes
Column Ag-Loaded SCX (250 x 4.6 mm, 5 µm)Commercial or see Protocol 2.
Mobile Phase n-Hexane / Acetonitrile (99.5 : 0.5 v/v)Isocratic elution.
Flow Rate 1.0 mL/minAdjust for backpressure < 150 bar.
Temperature 15°C Crucial: Do not exceed 25°C to maintain resolution.
Injection Vol 5 - 10 µLSamples dissolved in n-Hexane.
Detection UV @ 205 nm Octenes have weak absorbance; 205-210 nm targets the

transition.
Alt. Detection Refractive Index (RI)Preferred for high concentrations (non-gradient).

Step-by-Step Procedure:

  • System Equilibration: Flush the column with the mobile phase for at least 60 minutes. The baseline must be perfectly flat;

    
     columns are sensitive to trace moisture.
    
  • Blank Injection: Inject pure n-Hexane to ensure no ghost peaks from the system.

  • Standard Injection: Inject a mixture of 1-octene and internal octenes.

  • Analysis:

    • Expected Order: Trans-internal

      
       Cis-internal 
      
      
      
      1-Octene.
    • Resolution Check: Ensure resolution (

      
      ) > 1.5 between the trans and cis pair. If 
      
      
      
      , lower temperature to 10°C or reduce ACN to 0.2%.
Protocol 2: In-Situ Column Preparation (DIY)

If a commercial Silver-Ion column is unavailable, a standard Strong Cation Exchange (SCX) column can be converted.

Reagents:

  • Silver Nitrate (

    
    ), 99.9% purity.
    
  • Methanol (HPLC Grade).

  • Water (18.2 M

    
    ).
    

Workflow:

  • Dissolution: Prepare a 0.5 M solution of

    
     in Water:Methanol (1:1).
    
  • Loading: Flush the SCX column (Benzenesulfonic acid functionalized silica) with water for 20 min.

  • Impregnation: Pump the

    
     solution through the column at 0.5 mL/min for 2 hours.
    
    • Mechanism:[2][3]

      
      .
      
  • Washing: Flush with pure Methanol for 30 min to remove unbound silver.

  • Activation: Flush with n-Hexane for 60 min before connecting to the detector (to prevent silver precipitation in the flow cell).

Data Analysis & Interpretation

The following table summarizes the expected retention behavior relative to 1-Octene (Reference


).
Isomer ClassRelative Retention (

)
Structural Reasoning
Saturated (Octane) ~0.0 (Void Volume)No

-electrons; no interaction with

.
Trans-Internal 0.4 - 0.6High steric hindrance blocks approach to

.
Cis-Internal 0.7 - 0.8"Bent" geometry allows closer approach than trans.
Terminal (1-Octene) 1.0 (Reference)Unhindered double bond; max electron density access.
Conjugated Dienes > 2.0Two

-systems create a chelate-like strong bond.

Visualizing the Workflow:

Workflow cluster_Separation Separation Phase Sample Sample: Octene Mixture (Dissolved in Hexane) Injector Injector (10 µL) Sample->Injector Column Ag-SCX Column (15°C Isothermal) Injector->Column Sep1 1. Octane (Unretained) Column->Sep1 Sep2 2. Trans-Isomers Sep1->Sep2 Sep3 3. Cis-Isomers Sep2->Sep3 Sep4 4. 1-Octene Sep3->Sep4 Detector UV Detector (205nm) or RI Detector Sep4->Detector Data Chromatogram Output Detector->Data

Figure 2: Operational workflow for octene isomer analysis. Note the specific elution order dictated by electronic interaction strength.

Troubleshooting & Maintenance
  • Peak Tailing:

    • Cause: "Hot spots" of free silanols or excessively strong Ag-alkene interaction.

    • Fix: Increase Modifier (ACN) concentration slightly (e.g., from 0.5% to 0.6%).

  • Loss of Retention:

    • Cause: Silver leaching or reduction of

      
       to metallic Silver (
      
      
      
      ) by light/oxidation.
    • Fix: Use amber glassware for mobile phases. Store column in Hexane/ACN.[4] Regenerate column (Protocol 2) if retention drops by >20%.

  • Baseline Drift:

    • Cause: Temperature fluctuations affecting the complex stability.

    • Fix: Ensure the column oven is stable at 15°C.

References
  • Christie, W. W. (2019).[5] Silver Ion Chromatography and Lipids. AOCS Lipid Library. [Link]

  • Nikolova-Damyanova, B. (1992).[2] Silver ion chromatography and lipids. Advances in Lipid Methodology, 1, 181-237.[2] [Link]

  • Adlof, R. O. (1995).[6] Analysis of triacylglycerol positional isomers by silver ion HPLC. Journal of High Resolution Chromatography, 18(2), 105-107. [Link]

  • Phenomenex. (2024). Technical Guide: Cation Exchange Columns for Argentation Chromatography. [Link]

  • Dobson, G., et al. (1995). Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 197-222. [Link]

Sources

Application of trans-3-Octene in hydroformylation catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google, aiming to build a solid foundation of authoritative knowledge on trans-3-octene hydroformylation. I'm focusing on reaction mechanisms, exploring common catalyst systems like rhodium and cobalt, and considering the influence of various parameters. The goal is to establish a robust framework for further analysis.

Gathering Experimental Details

I'm now zeroing in on experimental protocols. I am meticulously analyzing search results to extract key parameters: precursor concentrations, solvent types, temperatures, pressures, and analytical methods. Review articles are a current priority, especially for established standards and mechanistic insights that require in-text citations.

Defining the Application Scope

I'm now zeroing in on defining the scope of this application. I'm developing a structure for the guide, beginning with hydroformylation's theoretical background, then detailing its specific application to this compound. I plan to present detailed experimental protocols to make the process easy to replicate.

Application Notes and Protocols: trans-3-Octene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of an Internal Olefin

trans-3-Octene, a simple eight-carbon internal alkene, serves as a valuable and versatile substrate in the landscape of modern organic synthesis. Its unactivated carbon-carbon double bond is a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science sectors. The strategic position of the double bond offers unique opportunities for regiochemical and stereochemical control, which are critical considerations in the synthesis of fine chemicals and active pharmaceutical ingredients.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic applications of this compound. We will delve into the mechanistic underpinnings of each transformation, present field-proven protocols, and offer insights into experimental design and optimization.

Physicochemical Properties of this compound

A clear understanding of the physical properties of a substrate is fundamental to experimental design, particularly concerning reaction setup and purification.

PropertyValueReference
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Boiling Point 121-122 °C[2]
Density 0.716 g/mL at 25 °C[2]
Refractive Index n20/D 1.413[2]
Appearance Colorless liquid[3]

Olefin Metathesis: A Powerful Carbon-Carbon Bond Forming Tool

Olefin metathesis has revolutionized the way organic chemists approach the synthesis of complex molecules by enabling the catalytic redistribution of carbon-carbon double bonds.[4] this compound is an excellent substrate for cross-metathesis reactions, allowing for the introduction of new functional groups and the extension of carbon chains.

Cross-Metathesis with Grubbs' Catalysts

Cross-metathesis of this compound with a partner olefin, catalyzed by a ruthenium-based Grubbs' catalyst, can lead to a statistical mixture of products.[5] However, by carefully selecting the reaction partner and conditions, selective formation of the desired cross-product can be achieved. For instance, reacting this compound with an excess of a more volatile olefin can drive the reaction towards the desired product.[6]

Causality in Experimental Choices: The choice of the Grubbs' catalyst (First, Second, or Third Generation) depends on the steric and electronic nature of the partner olefin. Second-generation catalysts, like Grubbs' II, are generally more reactive and have a broader substrate scope.[7] The reaction is typically performed in a non-protic solvent like dichloromethane or toluene under an inert atmosphere to protect the catalyst from deactivation.

Cross_Metathesis This compound CH3CH2CH=CH(CH2)3CH3 Grubbs' Catalyst [Ru] This compound->Grubbs' Catalyst Partner Olefin R-CH=CH2 Partner Olefin->Grubbs' Catalyst Product CH3CH2CH=CH-R + CH3(CH2)3CH=CH2 Grubbs' Catalyst->Product caption Cross-Metathesis of this compound.

Caption: Cross-Metathesis of this compound.

Protocol 1: General Procedure for Cross-Metathesis of this compound

Materials:

  • This compound (1.0 equiv)

  • Partner Olefin (1.0-3.0 equiv)

  • Grubbs' Second-Generation Catalyst (1-5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether (for quenching)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and the partner olefin in anhydrous CH₂Cl₂.

  • Add the Grubbs' Second-Generation Catalyst to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired cross-metathesis product.

Epoxidation: Synthesis of Oxiranes

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to highly reactive and versatile epoxide intermediates. This compound can be readily epoxidized to form trans-3,4-epoxyoctane.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and commercially available reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[8] This results in a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[8]

Causality in Experimental Choices: The reaction is typically carried out in a chlorinated solvent like dichloromethane to ensure solubility of the reagents and to facilitate the precipitation of the meta-chlorobenzoic acid byproduct. The reaction is often run at or below room temperature to control the exothermicity and prevent side reactions.

Epoxidation This compound CH3CH2CH=CH(CH2)3CH3 m-CPBA m-ClC6H4CO3H This compound->m-CPBA Epoxide trans-3,4-Epoxyoctane m-CPBA->Epoxide Byproduct m-ClC6H4CO2H m-CPBA->Byproduct caption Epoxidation of this compound with m-CPBA.

Caption: Epoxidation of this compound with m-CPBA.

Protocol 2: Epoxidation of this compound with m-CPBA

Materials:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to destroy excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • If necessary, purify the product by distillation or column chromatography.

Tandem Isomerization-Hydroformylation: A Route to Linear Aldehydes

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes.[9] For internal olefins like this compound, direct hydroformylation can lead to a mixture of branched aldehydes. However, by employing a catalyst system capable of catalyzing both olefin isomerization and hydroformylation, it is possible to selectively produce the thermodynamically favored linear aldehyde.[10]

Rhodium-Catalyzed Isomerization-Hydroformylation

A rhodium-based catalyst, often in conjunction with a phosphine or phosphite ligand, can effectively catalyze the isomerization of the double bond along the carbon chain.[11] Under hydroformylation conditions (CO/H₂ pressure), the terminal alkene intermediate is then rapidly and irreversibly converted to the linear aldehyde.[11] The hydroformylation of the structurally similar trans-4-octene to n-nonanal has been achieved with high selectivity using a Rh(acac)(CO)₂/BIPHEPHOS catalyst system.[11] A similar strategy can be applied to this compound to produce a mixture of nonanal isomers, with the potential for high selectivity towards n-nonanal.

Causality in Experimental Choices: The choice of ligand is crucial for achieving high linearity. Bulky phosphite ligands like BIPHEPHOS favor the formation of the less sterically hindered terminal rhodium-alkyl intermediate, which leads to the linear aldehyde. The reaction is carried out at elevated temperature and pressure to ensure sufficient rates for both isomerization and hydroformylation.

Hydroformylation cluster_0 Isomerization cluster_1 Hydroformylation This compound CH3CH2CH=CH(CH2)3CH3 1-Octene CH2=CH(CH2)5CH3 This compound->1-Octene [Rh] cat. n-Nonanal OHC(CH2)7CH3 1-Octene->n-Nonanal CO/H2, [Rh] cat. caption Tandem Isomerization-Hydroformylation.

Caption: Tandem Isomerization-Hydroformylation.

Protocol 3: Tandem Isomerization-Hydroformylation of this compound

Materials:

  • This compound

  • Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate dicarbonyl)

  • BIPHEPHOS (a bulky phosphite ligand)

  • Toluene or Propylene Carbonate (solvent)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave with the rhodium precursor, the BIPHEPHOS ligand, and the solvent.

  • Add this compound to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge several times with syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 125 °C) with vigorous stirring.

  • Maintain the reaction at constant pressure and temperature for the desired time (e.g., 4 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC-MS to determine the conversion and selectivity.

  • Isolate the aldehyde products by distillation.

Catalytic Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation is a fundamental reaction that converts alkenes to their corresponding alkanes.[12] this compound can be readily hydrogenated to n-octane using a variety of heterogeneous or homogeneous catalysts.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used for the hydrogenation of simple alkenes. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Causality in Experimental Choices: The choice of catalyst can influence the reaction conditions required. Palladium is a highly active catalyst for alkene hydrogenation, often allowing the reaction to proceed at room temperature and atmospheric pressure of hydrogen. The solvent should be inert to the reaction conditions and capable of dissolving the substrate. Ethanol or ethyl acetate are common choices.

Hydrogenation This compound CH3CH2CH=CH(CH2)3CH3 Reagents H2, Pd/C This compound->Reagents Product CH3(CH2)6CH3 (n-Octane) Reagents->Product caption Catalytic Hydrogenation of this compound.

Caption: Catalytic Hydrogenation of this compound.

Protocol 4: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Dissolve this compound in ethanol in a reaction vessel suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain n-octane.

Oxidative Cleavage: Formation of Carboxylic Acids

The double bond of this compound can be oxidatively cleaved to yield two carboxylic acid fragments: propanoic acid and valeric acid. This transformation is a powerful tool for degrading larger molecules into smaller, functionalized building blocks.

Ozonolysis followed by Oxidative Workup

Ozonolysis is a classic method for cleaving carbon-carbon double bonds. The initial reaction with ozone forms an unstable ozonide intermediate, which is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the carboxylic acids.

Causality in Experimental Choices: The ozonolysis is performed at low temperatures (-78 °C) to control the reactivity of ozone and prevent side reactions. The choice of an oxidative workup ensures that any initially formed aldehydes are fully oxidized to the corresponding carboxylic acids.

Oxidative_Cleavage This compound CH3CH2CH=CH(CH2)3CH3 Reagents 1. O3, CH2Cl2, -78 °C 2. H2O2, H2O This compound->Reagents Products CH3CH2COOH + CH3(CH2)3COOH Reagents->Products caption Oxidative Cleavage of this compound.

Sources

Application Note: Precision Functionalization of Internal Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for trans-3-Octene

Introduction & Scope

This compound (CAS: 14919-01-8) serves as a critical model substrate for evaluating the stereospecificity and regioselectivity of catalytic transformations on internal, acyclic alkenes. Unlike terminal alkenes, the internal double bond of this compound presents unique steric challenges and opportunities for testing catalyst fidelity in retaining trans (E) configuration or inducing enantioselectivity.

This guide details three validated experimental protocols for the functionalization of this compound:

  • Stereospecific Epoxidation (Prilezhaev Reaction)

  • Sharpless Asymmetric Dihydroxylation

  • Olefin Cross-Metathesis

Safety & Handling

This compound is a volatile, flammable liquid.[1] Strict adherence to safety protocols is mandatory.

PropertyValueHazard Note
Boiling Point 122°CFlammable Vapor
Flash Point 14°C (Closed Cup)High Fire Risk
Density 0.716 g/mLLighter than water
Toxicity Aspiration HazardMay be fatal if swallowed and enters airways
  • Storage: Store under inert gas (Nitrogen or Argon) at <15°C to prevent auto-oxidation to peroxides.

  • PPE: Nitrile gloves, lab coat, and chemical safety goggles. Work strictly within a fume hood.

Protocol 1: Stereospecific Epoxidation (Prilezhaev Reaction)

Objective: To synthesize trans-2,3-diethyloxirane (approximate structure naming for the core) while strictly retaining the relative trans stereochemistry of the starting material.

Mechanistic Insight

The reaction proceeds via a concerted "Butterfly Mechanism" where the peroxy acid transfers an oxygen atom to the alkene. Because the reaction is concerted, bond rotation does not occur, ensuring that the trans-alkene yields the trans-epoxide exclusively.

EpoxidationMechanism Substrate This compound (Planar Alkene) TS Transition State (Butterfly Geometry) Substrate->TS + m-CPBA Product trans-Epoxide (Stereoretention) TS->Product - m-CBA

Caption: Concerted syn-addition mechanism ensuring stereochemical retention.

Materials
  • This compound (1.0 equiv, 5 mmol, 561 mg)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 77% purity typically used)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO₃ solution

  • Saturated Na₂SO₃ solution

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (561 mg, 5 mmol) in 20 mL of DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Slowly add m-CPBA (1.2 equiv) portion-wise over 10 minutes. Note: m-CPBA is often a solid; ensure it is fully suspended/dissolved.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quenching:

    • Cool back to 0°C.

    • Add 10 mL saturated Na₂SO₃ solution (to destroy excess peroxide). Stir vigorously for 15 mins. Test with starch-iodide paper (should be negative).

  • Workup:

    • Transfer to a separatory funnel.

    • Wash organic layer with saturated NaHCO₃ (2 x 15 mL) to remove m-chlorobenzoic acid byproduct.

    • Wash with brine (1 x 15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Sharpless Asymmetric Dihydroxylation

Objective: To convert this compound into the corresponding chiral vicinal diol with high enantiomeric excess (ee).

Mechanistic Insight

This reaction utilizes an Osmium(VIII) catalyst with a chiral Cinchona alkaloid ligand.[2] For internal alkenes like this compound, the "AD-mix-beta" (containing (DHQD)₂PHAL) typically targets the top face (beta-face), while "AD-mix-alpha" targets the bottom face.

SharplessCycle OsO4 OsO4 + Ligand (Active Catalyst) Complex Os-Alkene Complex OsO4->Complex + this compound OsVI Os(VI) Glycolate Complex->OsVI Cycloaddition Hydrolysis Hydrolysis OsVI->Hydrolysis Reoxidation Re-oxidation (K3Fe(CN)6) Hydrolysis->Reoxidation Release Os(VI) Product Chiral Diol Hydrolysis->Product Reoxidation->OsO4 Regenerate Os(VIII)

Caption: Catalytic cycle showing ligand-accelerated turnover and re-oxidation.

Materials
  • This compound (1.0 mmol, 112 mg)

  • AD-mix-β (1.4 g) (Commercially available premix)

  • Methanesulfonamide (95 mg, 1.0 equiv) (Critical for internal alkenes to accelerate hydrolysis)

  • t-Butanol / Water (1:1 mixture, 10 mL)

  • Sodium sulfite (Na₂SO₃)

Step-by-Step Protocol
  • Solvent Prep: In a 25 mL flask, combine 5 mL t-butanol and 5 mL water.

  • Dissolution: Add 1.4 g of AD-mix-β and 95 mg of methanesulfonamide. Stir at room temperature until fully dissolved (solution will be orange/yellow).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add this compound (112 mg, 1 mmol) in one portion.

  • Reaction: Stir vigorously at 0°C for 24-48 hours. Note: Internal alkenes react slower than terminal ones.

  • Quenching: Add 1.5 g of solid sodium sulfite while stirring at 0°C. Allow to warm to room temperature and stir for 45 mins (color changes from orange to colorless/blue).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with 2N KOH, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol 3: Olefin Cross-Metathesis

Objective: To couple this compound with Methyl Acrylate to synthesize an unsaturated ester, demonstrating chain modification.

Materials
  • This compound (1.0 equiv)[3]

  • Methyl Acrylate (2.0 equiv) (Excess used to drive equilibrium)

  • Grubbs Catalyst 2nd Generation (2-5 mol%)

  • Dichloromethane (DCM) (Degassed)[4]

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Solvent: Add degassed DCM (concentration ~0.1 M relative to substrate).

  • Substrates: Add this compound (1.0 equiv) and Methyl Acrylate (2.0 equiv).

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) as a solid or dissolved in minimal DCM.

  • Reflux: Fit a condenser and reflux (40°C) for 12 hours under Argon flow.

  • Workup: Remove solvent in vacuo.

  • Purification: The residue is often dark brown/black. Filter through a small pad of silica to remove ruthenium residues before column chromatography.

Analytical Validation & Expected Results
AssayParameterExpected Result for this compound Derivatives
1H NMR Alkene RegionDisappearance of vinylic protons at δ 5.3-5.5 ppm .
1H NMR Epoxide RegionAppearance of epoxide protons at δ 2.6-2.9 ppm (upfield shift).
IR Functional GroupsEpoxide: Loss of C=C stretch (1670 cm⁻¹), appearance of C-O-C (800-1200 cm⁻¹). Diol: Strong broad O-H stretch at 3400 cm⁻¹.
Chiral HPLC EnantioselectivityFor Diol: Use Chiralcel OD-H or AD-H column. Expect >90% ee with AD-mix.
Troubleshooting Guide
  • Low Conversion in Epoxidation: Ensure m-CPBA is fresh. If the reagent is old, the peracid content decreases (decomposes to carboxylic acid). Titrate m-CPBA if precision is critical.

  • Poor Enantioselectivity in Dihydroxylation: Ensure the reaction temperature is maintained at 0°C. Higher temperatures increase the background (non-chiral) reaction rate.

  • Ruthenium Residue in Metathesis: If the product is colored, use activated charcoal or a specific scavenger (e.g., SiliaMetS®) to remove Ru traces.

References
  • Epoxidation Mechanism & Protocol

    • Master Organic Chemistry. "Epoxidation of Alkenes with m-CPBA."

  • Sharpless Asymmetric Dihydroxylation

    • Wikipedia/Primary Lit. "Sharpless Asymmetric Dihydroxylation."[5][6]

    • Sigma-Aldrich.[7] "Sharpless Asymmetric Dihydroxylation Reagents (AD-mix)."

  • Olefin Metathesis

    • Caltech/Grubbs Group. "Handbook of Metathesis."

  • Chemical Safety Data

    • PubChem.[8][7] "this compound Compound Summary."

Sources

Quantitative Analysis of trans-3-Octene in Reaction Mixtures by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of trans-3-octene in complex reaction mixtures. The methodology leverages the high sensitivity and selectivity of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This guide is designed for researchers, chemists, and drug development professionals who require accurate monitoring of reaction progress, determination of product yield, or assessment of isomeric purity. We delve into the causality behind experimental choices, from sample preparation and internal standard selection to instrument configuration and method validation, ensuring a self-validating and reproducible analytical system.

Introduction and Scientific Principle

This compound is a common alkene involved as a reactant, intermediate, or product in numerous organic syntheses, including metathesis, isomerization, and hydrogenation reactions. Accurate quantification within the reaction matrix is critical for optimizing reaction conditions, calculating yields, and ensuring the desired product profile. The volatility of this compound makes it an ideal candidate for analysis by Gas Chromatography (GC), a technique that separates chemical components of a sample based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[1]

Coupling GC with Mass Spectrometry (MS) provides a powerful analytical tool. As separated components elute from the GC column, they are ionized and fragmented in the MS source. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly specific identification.[2] For quantitative analysis, the MS is operated to measure the signal intensity of specific fragment ions, which is proportional to the amount of the analyte present.[3]

This protocol employs a static headspace (SHS) sampling technique. In SHS, the liquid or solid sample is placed in a sealed vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample.[4] A portion of this gas is then injected into the GC-MS system.[5] This approach is advantageous as it avoids injecting non-volatile components of the reaction mixture (e.g., catalysts, involatile solvents, salts), which could contaminate the GC system and degrade column performance over time.

Experimental Workflow Overview

The entire analytical process, from sample acquisition to final data reporting, follows a structured workflow designed for accuracy and reproducibility.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Sample 1. Aliquot Reaction Mixture Dilute 2. Dilute with Appropriate Solvent Sample->Dilute Add_IS 3. Spike with Internal Standard (IS) Dilute->Add_IS Vial 4. Transfer to Headspace Vial & Seal Add_IS->Vial Autosampler 5. Vial Incubation & Equilibration Vial->Autosampler Cal_Standards Prepare Calibration Curve Standards Cal_Standards->Autosampler Injection 6. Headspace Injection into GC Autosampler->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS Detection (Scan or SIM) Separation->Detection Identify 9. Peak Identification (RT & Mass Spec) Detection->Identify Integrate 10. Peak Area Integration Identify->Integrate Cal_Curve 11. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Calculate 12. Calculate Analyte Concentration Integrate->Calculate Cal_Curve->Calculate Report 13. Report Final Result Calculate->Report Quantification_Logic cluster_cal Calibration Phase cluster_quant Quantification Phase Cal1 Run Calibration Standards (known concentrations) Area1 Measure Peak Areas (Analyte & IS) Cal1->Area1 Ratio1 Calculate Area Ratio (Analyte/IS) for each standard Area1->Ratio1 Plot Plot: (Area Ratio) vs. (Concentration) Ratio1->Plot Curve Generate Linear Regression Curve y = mx + c R² ≥ 0.995 Plot->Curve Calc Calculate Concentration using Curve Equation: Conc = (Area_Ratio - c) / m Curve->Calc Use m and c Sample1 Run Unknown Sample Area2 Measure Peak Areas (Analyte & IS) Sample1->Area2 Ratio2 Calculate Area Ratio (Analyte/IS) for unknown Area2->Ratio2 Ratio2->Calc Final Apply Dilution Factor to find original concentration Calc->Final

Sources

Enhanced Analytical Characterization of trans-3-Octene Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Authored by: A Senior Application Scientist

Abstract

trans-3-Octene, a nonpolar aliphatic alkene, presents significant analytical challenges due to its volatility and lack of intrinsic chromophoric or ionizable moieties. Direct analysis via High-Performance Liquid Chromatography (HPLC) with UV detection is impractical, and while Gas Chromatography-Mass Spectrometry (GC-MS) is feasible, it can suffer from poor fragmentation specificity and on-column interactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to overcome these analytical hurdles. We present detailed protocols for four distinct chemical derivatization strategies: 1) Epoxidation followed by ring-opening with a chromophoric nucleophile for HPLC-UV analysis; 2) syn-Dihydroxylation followed by silylation for enhanced GC-MS analysis; 3) Diels-Alder cycloaddition for creating a stable, UV-active adduct; and 4) Ozonolysis for structural verification. Each protocol is accompanied by an explanation of the underlying chemical principles, causality behind experimental choices, and the expected analytical enhancements.

The Rationale for Derivatizing a Nonpolar Alkene

This compound is a volatile organic compound (VOC) commonly analyzed by GC-based methods.[1][2] However, its simple hydrocarbon structure poses several limitations for comprehensive characterization and sensitive quantification.

  • For Gas Chromatography (GC): While VOCs are amenable to GC analysis, derivatization serves to improve chromatographic behavior and detection sensitivity.[3] Alkenes can sometimes exhibit non-ideal peak shapes due to interactions with active sites in the GC system. Converting the double bond to a more stable, polar functional group can mitigate these effects, improve thermal stability, and yield more structurally informative mass spectra.[4][5]

  • For High-Performance Liquid Chromatography (HPLC): The primary challenge is detection. This compound lacks a chromophore, rendering it virtually invisible to standard UV-Visible detectors.[6] Derivatization is therefore not just an enhancement but a necessity, involving the covalent attachment of a "tag" molecule with high molar absorptivity.[7]

This guide details methodologies to transform the chemically reactive double bond of this compound into a functional group suitable for robust and sensitive analysis.

Derivatization Strategy 1: Epoxidation and Nucleophilic Ring-Opening for HPLC-UV Analysis

This two-step strategy first converts the non-reactive alkene into a strained, reactive epoxide. The epoxide is then opened by a nucleophile containing a strong chromophore, effectively "tagging" the original molecule for UV detection. This approach is ideal for quantifying trace levels of this compound in complex, non-volatile matrices where HPLC is the preferred separation technique.

Chemical Principle

The carbon-carbon double bond is first oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form trans-3,4-epoxyoctane.[8] This epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions.[9] By using a nucleophile with a potent chromophore, such as 4-nitrobenzenethiol, the resulting product incorporates a highly UV-active moiety, enabling sensitive detection by HPLC-UV.

Experimental Workflow: Epoxidation and Ring-Opening

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring-Opening A This compound in Dichloromethane B Add mCPBA solution dropwise (0-5 °C, under N2) A->B C Stir for 2-4 hours at room temperature B->C D Quench with Na2S2O3 solution C->D E Extract with Dichloromethane, dry over Na2SO4 D->E F Evaporate solvent to yield trans-3,4-epoxyoctane E->F G Dissolve epoxide in Acetonitrile F->G Crude Epoxide H Add 4-nitrobenzenethiol and catalytic K2CO3 G->H I Reflux for 3-5 hours H->I J Cool, filter, and evaporate solvent I->J K Reconstitute in mobile phase J->K L Analyze by HPLC-UV (e.g., at 340 nm) K->L

Caption: Workflow for HPLC-UV analysis via epoxidation and tagging.

Detailed Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 4-Nitrobenzenethiol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, HPLC grade

Protocol Steps:

  • Epoxidation:

    • Dissolve this compound (1 mmol) in 10 mL of anhydrous DCM in a round-bottom flask. Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

    • In a separate beaker, dissolve mCPBA (1.2 mmol) in 15 mL of DCM.

    • Add the mCPBA solution dropwise to the stirred alkene solution over 20 minutes, maintaining the temperature below 5 °C.

    • After addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC.

    • Quench the reaction by adding 10 mL of 10% aqueous Na₂S₂O₃ solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude trans-3,4-epoxyoctane. Proceed to the next step without further purification.

  • Ring-Opening and Tagging:

    • Dissolve the crude epoxide in 15 mL of acetonitrile.

    • Add 4-nitrobenzenethiol (1.1 mmol) and anhydrous K₂CO₃ (0.2 mmol) to the solution.

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction to room temperature and filter to remove K₂CO₃.

    • Evaporate the acetonitrile under reduced pressure.

    • Redissolve the resulting residue in a known volume of mobile phase (e.g., Acetonitrile/Water) for HPLC analysis.

Derivatization Strategy 2: Dihydroxylation and Silylation for Enhanced GC-MS Analysis

This strategy transforms the volatile, nonpolar alkene into a less volatile diol, which is then converted into a thermally stable and volatile trimethylsilyl (TMS) ether. This two-step process significantly improves chromatographic peak shape and generates characteristic, high-mass fragments in the mass spectrum, aiding in structural confirmation and improving sensitivity.

Chemical Principle

First, the alkene undergoes syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond.[10] This is typically achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting octane-3,4-diol is polar and contains active hydrogens. These active hydrogens are then replaced with nonpolar trimethylsilyl (TMS) groups via a silylation reaction, commonly using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] The resulting TMS ether is volatile, thermally stable, and ideal for GC-MS analysis.[12]

Experimental Workflow: Dihydroxylation and Silylation

G cluster_0 Step 1: syn-Dihydroxylation cluster_1 Step 2: Silylation A This compound in Acetone/Water B Add NMO and catalytic OsO4 solution (0 °C to RT) A->B C Stir overnight B->C D Quench with Na2SO3 solution C->D E Extract with Ethyl Acetate, dry over MgSO4 D->E F Evaporate solvent to yield Octane-3,4-diol E->F G Dissolve diol in Pyridine F->G Crude Diol H Add BSTFA + 1% TMCS G->H I Heat at 60 °C for 30 minutes H->I J Cool to room temperature I->J K Inject aliquot directly into GC-MS J->K

Caption: Workflow for GC-MS analysis via dihydroxylation and silylation.

Detailed Protocol

Materials:

  • This compound

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50% solution in water

  • Acetone, ACS grade

  • Ethyl acetate

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

Protocol Steps:

  • syn-Dihydroxylation:

    • Caution: Osmium tetroxide is highly toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment.

    • Dissolve this compound (1 mmol) in a mixture of 10 mL acetone and 1 mL water in a flask.

    • Add NMO solution (1.2 mmol).

    • Cool the mixture to 0 °C and add the OsO₄ solution (0.02 mmol) dropwise. The solution should turn dark brown.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding 5 mL of a saturated aqueous solution of Na₂SO₃. Stir for 30 minutes until the brown color disappears.

    • Extract the aqueous mixture three times with 15 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude octane-3,4-diol.

  • Silylation:

    • Transfer the dried diol residue to a 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the diol.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Alternative Derivatization Strategies

Strategy 3: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[13] Here, this compound acts as the dienophile, reacting with a conjugated diene that contains a chromophore, such as anthracene. The resulting adduct is a stable, bulky molecule with strong UV absorbance, suitable for HPLC-UV analysis.

Protocol Brief: Dissolve this compound (1 mmol) and anthracene (1.1 mmol) in 10 mL of toluene in a sealed tube. Heat at 150-180 °C for 24-48 hours. Cool, evaporate the solvent, and purify the adduct by column chromatography before HPLC analysis.

Strategy 4: Ozonolysis for Structural Verification

Ozonolysis cleaves the double bond, producing two carbonyl compounds.[14][15] For this compound, this reaction yields propanal and pentanal. Identifying these two aldehydes by GC-MS confirms the position of the double bond in the original molecule.

Protocol Brief: Bubble ozone gas through a solution of this compound (1 mmol) in 20 mL of DCM at -78 °C until a persistent blue color indicates excess ozone. Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 2 mmol) and allow the solution to warm to room temperature and stir for 2 hours (reductive workup). The resulting solution containing propanal and pentanal can be directly analyzed by headspace GC-MS.

Summary and Comparison of Methods

The choice of derivatization strategy depends directly on the analytical objective and available instrumentation.

Strategy Target Analysis Principle Advantages Disadvantages
Epoxidation + Ring-Opening HPLC-UV (Quantitative)Covalent attachment of a UV-active tag.High sensitivity; suitable for non-volatile matrices.Two-step reaction; potential for side products.
Dihydroxylation + Silylation GC-MS (Qualitative/Quantitative)Increased polarity then increased volatility and thermal stability.Excellent peak shape; characteristic mass fragments; robust method.Two-step reaction; OsO₄ is highly toxic.
Diels-Alder Cycloaddition HPLC-UV (Qualitative)Formation of a stable, UV-active cyclohexene derivative.[16]Single-step reaction; produces a stable adduct.Requires high temperatures; may have slow kinetics.
Ozonolysis GC-MS (Structural Elucidation)Cleavage of the double bond to form identifiable carbonyls.Unambiguously confirms double bond position.Destroys the parent molecule; not for quantification of octene.

Conclusion

The derivatization of this compound is a critical step for enabling its robust analysis by modern chromatographic techniques. For sensitive quantification in complex matrices where HPLC is necessary, derivatization to introduce a chromophore via epoxidation and ring-opening is a highly effective strategy. For detailed structural analysis and improved chromatography by GC-MS, a two-step dihydroxylation-silylation protocol provides superior results by enhancing thermal stability and generating informative mass spectra. The selection of the appropriate derivatization method, as detailed in this guide, allows researchers to overcome the inherent analytical challenges of nonpolar alkenes and achieve reliable, high-quality data.

References

  • ResearchGate. (2022). Derivatization for GC-MS analysis? Retrieved from [Link]

  • University of Wisconsin. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from [Link]

  • YouTube. (2022). Epoxidation of Alkenes; Trans Dihydroxylation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Retrieved from [Link]

  • HTA SRL. (n.d.). Derivatization in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • NIH. (n.d.). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. PMC. Retrieved from [Link]

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would accomplish the following conversions.d. trans-hex-3-ene to (d,l)-hexane-3,4-diol. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • ACS Publications. (2023). Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2023). Volatile Organic Compounds Analysis. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis. Retrieved from [Link]

  • ACS Publications. (2018). Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2025). Ozonolysis of a Series of Methylated Alkenes: Reaction Rate Coefficients and Gas-Phase Products. Retrieved from [Link]

  • Google Patents. (n.d.). Method for increasing ionization efficiency in mass spectroscopy.
  • RSC Publishing. (2023). Analytical methods for the analysis of volatile natural products. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]

  • Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). Mass Spectrometry Ionization: Making Molecules Fly. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction (video). Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. Retrieved from [Link]

  • YouTube. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic epoxidation with TBHP of trans-2-octene epoxidation over Ti-containing catalysts in TFT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Application Notes and Protocols for Polymerization Studies Involving trans-3-Octene as a Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Polymerizing Internal Olefins

For decades, the polymerization of α-olefins has been a cornerstone of the polymer industry, yielding a vast array of materials with tailored properties. However, the polymerization of internal olefins, such as trans-3-octene, presents a significant synthetic challenge due to the increased steric hindrance around the double bond and the lower reactivity compared to their terminal counterparts. This hurdle, however, also represents a unique opportunity. The incorporation of internal olefins into polymer chains can lead to novel microstructures and, consequently, materials with distinct physical and chemical properties, including potentially amorphous characteristics and lower glass transition temperatures.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential strategies for the polymerization of this compound. We will delve into the mechanistic considerations and provide detailed, field-proven insights into various polymerization techniques, including chain-walking polymerization with late-transition metal catalysts, Ziegler-Natta catalysis, and cationic polymerization. Furthermore, we will outline essential protocols for the characterization of the resulting polymeric materials.

Chain-Walking Polymerization: A Promising Route for Internal Olefins

Chain-walking polymerization, facilitated by specific late-transition metal catalysts, has emerged as a powerful technique for the polymerization of internal olefins.[1][2] This method allows the catalyst to "walk" along the hydrocarbon chain, effectively isomerizing the internal olefin to a more reactive terminal position before insertion into the growing polymer chain. This results in the formation of polymers with unique branched structures from linear internal olefin monomers.

Mechanistic Insight: The α-Diimine Nickel Catalyst System

A particularly effective catalyst system for this transformation involves α-diimine nickel complexes activated by a co-catalyst such as modified methylaluminoxane (MMAO).[1][3] The proposed mechanism involves the reversible β-hydride elimination and re-insertion of the metal hydride, allowing the nickel center to traverse the alkyl chain until it reaches the terminal carbon, at which point migratory insertion of the monomer occurs.

ChainWalking Monomer This compound Coordination Coordination Monomer->Coordination Catalyst α-Diimine Ni(II) Catalyst Catalyst->Coordination Insertion Migratory Insertion Catalyst->Insertion Isomerization β-Hydride Elimination/ Re-insertion (Chain-Walking) Coordination->Isomerization Formation of Ni-alkyl Terminal_Olefin Terminal Olefin Intermediate Isomerization->Terminal_Olefin Catalyst walks to chain end Terminal_Olefin->Insertion Polymer Growing Polymer Chain Insertion->Polymer Chain Growth Polymer->Isomerization Next monomer unit ZN_Polymerization Catalyst Active Ti Center (with growing polymer chain) Coordination π-Complex Formation Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Cis-Insertion Coordination->Insertion Rate-limiting for internal olefins New_Chain Propagated Polymer Chain Insertion->New_Chain Cationic_Polymerization Initiator H+ (from Acid) Carbocation Secondary Carbocation Initiator->Carbocation Monomer This compound Monomer->Carbocation Propagation Addition of Monomer Monomer->Propagation n units Carbocation->Propagation Polymer Growing Polymer Chain Propagation->Polymer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-3-octene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific olefination. The content is structured to address common challenges encountered during synthesis, purification, and characterization, ensuring a robust and reproducible experimental outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide quick and actionable solutions to common experimental hurdles.

Synthesis & Reaction Work-up

Q1: My Wittig reaction is giving a low yield of 3-octene. What are the potential causes and how can I improve it?

A1: Low yields in a Wittig reaction for 3-octene synthesis can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide from the corresponding phosphonium salt.[1][2]

    • Cause: Incomplete deprotonation of the phosphonium salt. The pKa of the α-proton is typically around 35, requiring a very strong base.[2]

    • Solution: Ensure you are using a sufficiently strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[1] It's crucial to use anhydrous solvents (like THF or diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from being quenched by water or atmospheric moisture.[2][3]

  • Ylide Decomposition: Phosphorus ylides are sensitive to water and oxygen.[2]

    • Cause: Exposure to atmospheric moisture or oxygen.

    • Solution: Maintain strict anhydrous and inert conditions throughout the ylide generation and subsequent reaction with the aldehyde. Use freshly distilled solvents and properly dried glassware.

  • Side Reactions of the Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[3]

    • Cause: Impure or old aldehyde, or prolonged reaction times at elevated temperatures.

    • Solution: Use freshly distilled propanal. Consider adding the aldehyde slowly to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side reactions.

  • Steric Hindrance: While less of an issue with propanal and the corresponding ylide for 3-octene, significant steric bulk on either reactant can hinder the reaction.[3]

Q2: I'm observing a significant amount of the cis-3-octene isomer in my product mixture when I'm targeting the trans isomer. How can I improve the stereoselectivity?

A2: Achieving high trans (E) selectivity in Wittig-type reactions often requires specific modifications to the standard protocol. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.[4]

  • Use of Stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of E-alkenes.[4] However, for the synthesis of a simple alkyl alkene like 3-octene, this is not a practical approach.

  • The Schlosser Modification: This is the most effective method for selectively synthesizing E-alkenes from non-stabilized ylides.[5][6]

    • Mechanism: The reaction initially forms a mixture of diastereomeric betaine intermediates. At low temperatures, the addition of a strong base like phenyllithium deprotonates the less stable erythro betaine to form a β-oxido phosphonium ylide. Subsequent protonation with a mild proton source, followed by elimination, selectively yields the trans-alkene.[5][6][7]

    • Protocol Insight: The key is the careful control of temperature and the sequential addition of reagents. The reaction is typically run at very low temperatures (e.g., -78 °C to -30 °C).

Q3: I'm considering using a Julia-Kocienski olefination for the synthesis of this compound. What are the key advantages and potential pitfalls of this method?

A3: The Julia-Kocienski olefination is an excellent alternative for stereoselective alkene synthesis, typically favoring the E-isomer.[8][9][10]

  • Advantages:

    • High E-Selectivity: This method is well-known for producing trans-alkenes with high stereoselectivity.[9]

    • Broad Substrate Scope: It is compatible with a wide range of functional groups.[8][9]

    • Milder Conditions: The reaction often proceeds under milder conditions compared to some other olefination methods.[9]

  • Potential Pitfalls:

    • Multi-step Process: The classical Julia olefination involves several steps: formation of the sulfone, addition to the aldehyde, acylation, and reductive elimination.[9] The modified Julia-Kocienski olefination simplifies this to a one-pot procedure.[10]

    • Reagent Preparation: The synthesis of the required phenyl sulfone precursor adds an extra step to the overall synthetic sequence.

    • Stereocontrol in Complex Systems: While generally E-selective, the stereochemical outcome can be influenced by the specific substrates and reaction conditions in more complex molecules.[11]

Purification & Characterization

Q4: I'm having difficulty separating this compound from the triphenylphosphine oxide byproduct after my Wittig reaction. What are the best purification methods?

A4: The separation of the nonpolar alkene from the highly polar triphenylphosphine oxide is a common challenge in Wittig reactions.[12]

  • Crystallization: Triphenylphosphine oxide is a crystalline solid. In many cases, it can be removed by concentrating the reaction mixture and crystallizing the byproduct from a nonpolar solvent like hexane or a mixture of hexane and ether. The alkene will remain in the mother liquor.

  • Column Chromatography: This is a very effective method for separating the nonpolar 3-octene from the polar triphenylphosphine oxide.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A nonpolar eluent, such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), will elute the alkene first, while the triphenylphosphine oxide will be strongly retained on the column.

  • Distillation: Given that 3-octene is a liquid with a boiling point of 121-122 °C, fractional distillation can be an effective purification method, especially for larger scale reactions, provided the boiling points of other components are sufficiently different.[13]

Q5: How can I confidently confirm the stereochemistry of my 3-octene product and determine the cis/trans ratio?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous stereochemical assignment and quantification of isomers.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry.

    • trans-alkenes: Typically exhibit a larger coupling constant, in the range of 12-18 Hz.

    • cis-alkenes: Show a smaller coupling constant, usually between 6-12 Hz.

  • Gas Chromatography (GC): GC is an excellent method for separating the cis and trans isomers of 3-octene and determining their relative ratios. The two isomers will have slightly different retention times.[14]

  • Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration can be indicative of the substitution pattern.

    • trans-disubstituted alkenes: Typically show a strong absorption band around 960-970 cm⁻¹.

    • cis-disubstituted alkenes: Have a characteristic absorption band around 675-730 cm⁻¹.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via the Schlosser Modification of the Wittig Reaction

This protocol is designed to favor the formation of the trans isomer.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenyllithium (PhLi) in dibutyl ether

  • Propanal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the orange-red ylide should be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of propanal dropwise.

  • After stirring for 1 hour at -78 °C, add one equivalent of PhLi dropwise.

  • Allow the reaction to warm to -30 °C and stir for an additional 30 minutes.

  • Recool the mixture to -78 °C and quench the reaction by the slow addition of one equivalent of a proton source (e.g., methanol).

  • Allow the reaction to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.

Comparative Data for Alkene Synthesis Methods
MethodTypical ReagentsPredominant IsomerAdvantagesDisadvantages
Standard Wittig Non-stabilized ylidecis (Z)[4][6]One-pot, well-establishedPoor trans selectivity, byproduct removal can be difficult
Schlosser Modification Non-stabilized ylide, PhLi, proton sourcetrans (E)[5][6]High trans selectivityRequires cryogenic temperatures, multiple steps
Julia-Kocienski Olefination Phenyl sulfone, aldehyde, basetrans (E)[9][10]High trans selectivity, good functional group toleranceRequires synthesis of sulfone precursor
Cross-Metathesis Alkene precursors, Ru or Mo catalystCan be tuned for E or ZCatalytic, atom economical[15]Catalyst cost, potential for homodimerization[16]

Visualizing the Workflow

Troubleshooting Logic for Low Yield in Wittig Reaction

Wittig_Troubleshooting cluster_ylide Ylide Formation Issues cluster_reaction Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield of 3-Octene ylide_formation Incomplete Ylide Formation start->ylide_formation ylide_decomposition Ylide Decomposition start->ylide_decomposition aldehyde_issues Aldehyde Side Reactions start->aldehyde_issues reaction_conditions Suboptimal Conditions start->reaction_conditions stronger_base Use Stronger Base (n-BuLi) ylide_formation->stronger_base Cause: Weak Base anhydrous_inert Strict Anhydrous/Inert Conditions ylide_formation->anhydrous_inert Cause: Quenching ylide_decomposition->anhydrous_inert Cause: H₂O/O₂ Exposure fresh_aldehyde Use Freshly Distilled Aldehyde aldehyde_issues->fresh_aldehyde Cause: Impurities low_temp Low Temperature Addition aldehyde_issues->low_temp Cause: Side Reactions reaction_conditions->low_temp Cause: High Temp

Caption: Troubleshooting flowchart for low yield in Wittig synthesis.

References

  • Schlosser Modification. SynArchive. [Link]

  • Schlosser Modification. Organic Chemistry Portal. [Link]

  • Wittig-Horner| Schlosser modification | Nucleophilic Addition to Carbonyl - Part 22. YouTube. [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of Arizona. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • 3-Octene, (E)-. NIST WebBook. [Link]

  • Synthesis of Alkenes. Chemistry LibreTexts. [Link]

  • Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Cengage. [Link]

  • Recent Developments in Olefin Cross-Metathesis. University of Windsor. [Link]

  • Alkene Reactions Practice Problems. Master Organic Chemistry. [Link]

  • Alkene Cross‐Metathesis with 2,5‐Dimethyl‐2,4‐Hexadiene Enables Isobutylenyl/Prenyl Functionalizations and Rubber Valorization. ResearchGate. [Link]

  • 3-Octene, (Z)-. NIST WebBook. [Link]

  • Alkenes Multi-Step Synthesis Practice Problems. Chemistry Steps. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. MDPI. [Link]

  • Olefin Cross Metathesis. University of Illinois. [Link]

  • How many n-octene can show geometrical isomerism ?. YouTube. [Link]

  • Wittig Reaction Mechanism. YouTube. [Link]

  • Julia‐Kocienski Olefination in the Synthesis of Trisubstituted Alkenes: Recent Progress. ResearchGate. [Link]

  • Julia olefination. Wikipedia. [Link]

  • Summary of Alkene Reactions, Ch. 8. University of Wisconsin-Madison. [Link]

  • Octane and isooctane are structural isomers with the molecular formula C8H18. Dr. Wainwright's Website. [Link]

  • Predicting the Products of Cross Metathesis Reactions. YouTube. [Link]

  • How many n-octene can show geometrical isomerism?. Allen. [Link]

  • This compound. ChemBK. [Link]

Sources

Technical Support Center: trans-3-Octene Troubleshooting Guide

[1]

Topic: Common Side Reactions and Byproducts with trans-3-Octene Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document ID: TS-OCT-003 Status: Active[1]

Introduction & Technical Profile

This compound (CAS: 14919-01-8) is a linear internal alkene often utilized as a model substrate for studying the reactivity of mid-chain olefins in metathesis, hydroformylation, and polymerization.[1] Unlike terminal alkenes, its internal double bond imposes specific steric and electronic constraints that significantly influence regioselectivity and byproduct formation.

Key Reactivity Profile:

  • Thermodynamics: The trans isomer is generally more thermodynamically stable than the cis isomer but less stable than conjugated dienes if isomerization occurs.

  • Sterics: Substitution at C3 and C4 creates a sterically crowded environment compared to 1-octene, slowing down bulky catalyst approach.[1]

  • Allylic Activation: The methylene protons at C2 and C5 are susceptible to radical abstraction, leading to auto-oxidation.

Troubleshooting Module: Isomerization & Stability

User Issue: "I am observing multiple peaks in my GC trace before my main reaction even begins, or the product distribution shifts over time."

Root Cause Analysis

Under thermal stress or in the presence of transition metal catalysts (Rh, Ru, Pd), this compound undergoes two distinct types of isomerization:

  • Positional Isomerization: Migration of the double bond along the carbon chain.

  • Geometric Isomerization: Equilibration between cis (Z) and trans (E) forms.[1]

Diagnostic Guide
ObservationProbable Side ReactionByproducts
New peaks with identical Mass (m/z 112)Positional Isomerization 2-Octene, 4-Octene
Small shoulder peak on main signalGeometric Isomerization cis-3-Octene
Slow consumption of starting materialThermodynamic Trap Formation of conjugated isomers (if functional groups present)
Pathway Visualization

The following diagram illustrates the thermodynamic "walk" of the double bond. Note that while 3-octene is the starting material, acidic or metal-catalyzed conditions will drive the mixture toward a thermodynamic equilibrium favoring internal isomers (3-octene and 4-octene) over terminal ones.[1]

IsomerizationPathwaycluster_0Thermodynamic EquilibriumTrans3This compound(Starting Material)Cis3cis-3-OcteneTrans3->Cis3  Heat/Light  Trans2trans-2-OcteneTrans3->Trans2  Hydride Shift  Trans4trans-4-OcteneTrans3->Trans4  Hydride Shift  Terminal1-Octene(High Energy)Trans2->Terminal  Contra-thermodynamic  captionFig 1. Isomerization network. Metal hydrides catalyze rapid equilibration between 2, 3, and 4-octene.

Corrective Actions
  • Catalyst Selection: Avoid hydride-forming catalyst precursors if isomerization is unwanted.[1] For example, in hydroformylation, use unmodified Rhodium catalysts at lower temperatures to minimize chain walking.

  • Inhibitors: Ensure the absence of acidic impurities on glassware, which can catalyze cationic isomerization.

Troubleshooting Module: Metathesis & Cross-Coupling

User Issue: "My cross-metathesis yield is low, and I see two major non-solvent byproducts."

Technical Insight

In cross-metathesis (CM), this compound is a Type II olefin (slow reacting) due to steric bulk.[1] If the cross-partner is not significantly more reactive (Type I), Self-Metathesis becomes the dominant side reaction.

The Self-Metathesis Reaction:

1
Byproduct Identification Table
ComponentStructureBoiling Point (Approx)Origin
3-Hexene

63 °CVolatile byproduct (C3 + C3 fragment)
5-Decene

170 °CHeavy byproduct (C5 + C5 fragment)
Propylene

GasIf isomerization to 2-octene occurs first
Mechanism Visualization

Metathesiscluster_productsSelf-Metathesis ProductsReactant2 x this compound(C8)IntermediateRuthenacyclobutaneIntermediateReactant->Intermediate  Catalyst InitiationProductA3-Hexene (C6)(Volatile)Intermediate->ProductAProductB5-Decene (C10)(Heavy)Intermediate->ProductBcaptionFig 2. Self-metathesis scrambling of alkyl chains.

Protocol Adjustment
  • Stoichiometry: Use this compound in excess (3-5 equivalents) if it is the less valuable partner.[1]

  • Removal of Volatiles: If 3-hexene is formed, applying mild vacuum can drive the equilibrium; however, this may also remove this compound (bp 122°C) if vacuum is too strong.[1]

Troubleshooting Module: Oxidation & Peroxide Hazards

User Issue: "The liquid has become viscous or shows white crystals around the cap. My reaction yield dropped significantly."

Safety Critical Warning

Like all alkenes with allylic hydrogens, this compound is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form hydroperoxides, which can concentrate to explosive levels during distillation.[2]

Mechanism: Radical abstraction of the allylic proton at C2 or C5, followed by oxygen insertion.

1
Detection & Mitigation Protocol
  • Test: Use starch-iodide paper.[1] A blue color indicates peroxide presence (>20 ppm).[1]

  • Removal: If peroxides are detected (<500 ppm), pass the solvent through a column of activated alumina or wash with 5% aqueous ferrous sulfate (

    
    ).
    
  • Epoxidation Side Products: In intentional oxidation (e.g., with mCPBA), the presence of water or acid leads to ring opening of the epoxide, forming octane-3,4-diol .

Troubleshooting Module: Hydroformylation Regioselectivity

User Issue: "I am trying to make nonanal (linear aldehyde) but I am getting a mixture of branched isomers."

The Regioselectivity Challenge

Hydroformylation of an internal alkene like this compound is inherently difficult to control for linearity because the double bond is far from the termini.[1]

Expected Products:

  • Direct Carbonylation:

    • Attack at C3

      
      2-ethylheptanal [1]
      
    • Attack at C4

      
      2-propylhexanal [1]
      
    • Note: These are often formed in near 1:1 ratio without specialized ligands.[1]

  • Isomerization-Carbonylation:

    • If the catalyst promotes "chain walking" to the terminal position (1-octene) before carbonylation, you will obtain nonanal (linear).

    • Side Reaction: Hydrogenation to octane (alkane) reduces yield.[1]

Optimization Table
VariableEffect on this compoundRecommendation for Linear Product
Ligand Bulky phosphites increase isomerization rateUse Biphephos or Xantphos to promote isomerization to terminal position.[1]
Temperature High T increases isomerization but also hydrogenationMaintain 80-100°C . >120°C increases alkane byproduct.[1]
Syngas Ratio High H2 partial pressure increases hydrogenationUse 1:1 CO:H2 .[1] Excess CO inhibits hydrogenation but may slow rate.[1]

References

  • Alonso, D. M., et al. (2010).[3] Production of liquid hydrocarbon transportation fuels by oligomerization of biomass-derived C9 alkenes.[1][3] Green Chemistry, 12(6), 992-999.[3]

  • Behr, A., et al. (2005). Hydroformylation of internal olefins to linear aldehydes: a review. Applied Catalysis A: General.
  • Sigma-Aldrich. (2024).[1] this compound Safety Data Sheet.

  • National Institutes of Health. (2025). This compound Compound Summary. PubChem.

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][4] Chemical Health and Safety, 8(5), 12-22. (Standard protocol for Class B peroxide formers).

Preventing isomerization of trans-3-Octene during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomerization of trans-3-Octene

Welcome to the technical support center for handling isomerically sensitive alkenes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the unintended isomerization of this compound to its cis-isomer or other positional isomers during experimental procedures. Our goal is to equip you with the foundational knowledge and practical steps to ensure the isomeric purity of your reagents and products.

Frequently Asked Questions (FAQs)

Q1: I ran a GC-MS on my sample of this compound and see a new, significant peak. Is this isomerization?

A: It is highly likely. Unintended isomerization is a common issue when working with alkenes. The new peak could correspond to cis-3-octene, or positional isomers like 2-octene or 4-octene. trans-Alkenes are generally more thermodynamically stable than cis-alkenes due to reduced steric strain[1][2]. However, the energy barrier for isomerization can be overcome by catalysts (acid, base, metal residues), heat, or light, leading to a mixture of isomers[2][3]. We recommend confirming the identity of the new peak using analytical standards and reviewing the troubleshooting guides below to identify the root cause.

Q2: My reaction requires heating. How can I prevent isomerization of my this compound starting material?

A: While heat provides the activation energy for isomerization, the process is almost always catalyzed. The primary strategy is to rigorously exclude catalysts.

  • Purify Solvents: Ensure solvents are freshly distilled and passed through a column of activated alumina to remove acidic impurities.

  • Use Inert Atmosphere: Work under a nitrogen or argon atmosphere to prevent the formation of radical species via air oxidation, which can initiate isomerization.

  • Scavenge Trace Acids: If compatible with your reaction chemistry, consider adding a non-nucleophilic, sterically hindered base (e.g., a small amount of 2,6-di-tert-butylpyridine) to scavenge any trace acid catalysts.

  • Minimize Headspace: Store and run reactions in vessels with minimal headspace to reduce the concentration of oxygen.

Q3: Can I store this compound in a standard clear glass bottle on the shelf?

A: This is strongly discouraged. Commercial suppliers recommend storing this compound in a cool, dark place, under an inert gas, and to avoid contact with air. Standard laboratory conditions expose the alkene to two major isomerization risks:

  • Photochemical Isomerization: UV light from ambient lighting can provide the energy to break the pi bond, allow rotation, and reform as the cis-isomer.

  • Autoxidation: Oxygen from the air can lead to the formation of peroxides and other radical species, which can catalyze isomerization.

Proper storage is the first and most critical line of defense. See the Protocol for Inert Handling and Storage below for best practices.

Troubleshooting Guide 1: Purity Assessment & Isomer Quantification

Before you can solve a problem, you must be able to reliably detect it. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for quantifying the isomeric purity of 3-octene.

Method Comparison
FeatureGas Chromatography (GC)1H NMR Spectroscopy
Principle Separation based on boiling point and interaction with a stationary phase. Isomers often have slightly different retention times[4].Distinguishes isomers based on differences in the electronic environment of protons, primarily through vicinal coupling constants (J-values)[5][6].
Sensitivity High sensitivity, capable of detecting low-level (<0.1%) isomeric impurities.Lower sensitivity, typically requires >1% of the minor isomer for reliable quantification by integration.
Key Parameter Retention Time: cis and trans isomers, as well as positional isomers, will have distinct retention times on an appropriate column.Coupling Constant (3JH,H): The coupling constant between the vinylic protons is diagnostic. For trans isomers, J is typically 12-18 Hz, while for cis isomers, it is 6-12 Hz[5].
Sample Prep Simple dilution in a volatile solvent (e.g., hexane, DCM).Dissolution in a deuterated solvent (e.g., CDCl3).
Best For Routine purity checks and detection of trace isomerization.Unambiguous structural confirmation of the major and minor isomers present.
Protocol: Purity Analysis by Gas Chromatography

This protocol provides a starting point for separating octene isomers. Optimization may be required for your specific instrument and column.

  • Column Selection: A non-polar or mid-polarity column is recommended. A DB-5 or similar (5%-phenyl)-methylpolysiloxane column is a good starting point[7].

  • Sample Preparation: Prepare a dilute solution (~1%) of the 3-octene sample in high-purity hexane or ethanol.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, ~1 mL/min flow rate[7].

    • Oven Program: Start at 40-70 °C, hold for 1-2 minutes, then ramp at 10-30 °C/min to 100 °C[7].

  • Analysis: Compare the resulting chromatogram to a certified reference standard of this compound and, if available, cis-3-octene to confirm peak identities based on retention times. Quantify by peak area integration.

Troubleshooting Guide 2: Identifying & Eliminating Isomerization Catalysts

Isomerization is rarely a spontaneous thermal process; it is almost always catalyzed. Understanding the primary catalytic pathways is key to prevention.

Common Catalytic Mechanisms
  • Acid Catalysis: Trace acidic impurities (e.g., from solvents, glassware, or reagents) can protonate the double bond to form a secondary carbocation intermediate[8][9]. Rotation around the C-C single bond, followed by deprotonation, can lead to a mixture of cis and trans isomers[2].

  • Transition Metal Catalysis: Residues from previous reactions or impure catalysts (e.g., Pd, Ru, Ni, Co) can coordinate to the alkene and facilitate isomerization through various mechanisms, such as via π-allyl intermediates[10][11][12][13]. Even trace amounts of these metals can be highly effective catalysts.

  • Radical-Mediated Isomerization: Initiated by light or peroxides (from improper storage in air), this pathway involves radical addition to the double bond, allowing for rotation and subsequent elimination to yield the isomerized alkene.

Workflow for Preventing Isomerization

The following diagram outlines a systematic approach to handling this compound to maintain its isomeric integrity.

G cluster_storage Step 1: Proper Storage cluster_prep Step 2: Experiment Preparation cluster_execution Step 3: Reaction Execution storage_start Receive Reagent storage_inert Purge with N2/Ar storage_start->storage_inert storage_amber Transfer to Amber Vial with Septum Cap storage_inert->storage_amber storage_cold Store at 2-8°C storage_amber->storage_cold prep_glass Acid-Wash & Oven-Dry All Glassware storage_cold->prep_glass prep_solvent Use Freshly Purified/ Anhydrous Solvents prep_glass->prep_solvent prep_inert Assemble Apparatus Under Inert Atmosphere prep_solvent->prep_inert exec_transfer Transfer Reagents via Syringe prep_inert->exec_transfer exec_monitor Monitor by GC/TLC exec_transfer->exec_monitor exec_workup Use Neutral or Mildly Basic Workup Conditions exec_monitor->exec_workup end end exec_workup->end Isomerically Pure Product

Caption: Workflow for maintaining isomeric purity of this compound.

Protocol for Inert Handling and Storage

This protocol details the best practices for storing and handling air- and light-sensitive alkenes like this compound[14].

  • Reagent Receipt: Upon receiving this compound from a supplier, immediately prepare it for long-term storage. Do not store it in the original shipping container if it is not designed for inert atmosphere storage.

  • Vessel Preparation: Select a clean, dry amber glass vial or a clear vial wrapped completely in aluminum foil. The vial should have a screw cap with a PTFE/silicone septum.

  • Inerting: Gently bubble dry argon or nitrogen gas through the neat this compound for 5-10 minutes using a long needle, with a second short needle serving as a vent. This displaces dissolved oxygen.

  • Transfer & Sealing: If transferring to a new vial, do so under a positive pressure of inert gas. Seal the vial with the septum cap and wrap the cap threads with Parafilm® to ensure a tight seal.

  • Storage: Place the sealed vial in a refrigerator, ideally between 2-8 °C. The combination of cold, dark, and inert conditions will drastically slow down all potential isomerization pathways.

  • Withdrawal: For experiments, use a syringe to pierce the septum and withdraw the required amount. Always ensure a positive pressure of inert gas is maintained in the vial during withdrawal to prevent the introduction of air.

Troubleshooting Decision Tree

If you have detected isomerization, use this logical guide to pinpoint the likely cause.

G start Isomerization Detected (e.g., by GC or NMR) check_storage Was the alkene stored under inert gas, cold, and dark? start->check_storage storage_bad Root Cause: Improper Storage (Light/Air/Heat Exposure) check_storage->storage_bad No check_solvents Were solvents anhydrous and purified (e.g., via alumina)? check_storage->check_solvents Yes solvents_bad Root Cause: Trace Acid in Solvents check_solvents->solvents_bad No check_catalyst Does the reaction use metal catalysts or strong acids/bases? check_solvents->check_catalyst Yes catalyst_yes Root Cause: Inherent Reaction Pathway. Consider alternative catalysts or milder conditions. check_catalyst->catalyst_yes Yes check_glassware Was glassware rigorously cleaned and oven-dried? check_catalyst->check_glassware No glassware_bad Root Cause: Acidic Residues on Glassware check_glassware->glassware_bad No final_note If all else is excluded, check for impurities in other reagents or inherent thermal instability at high temp. check_glassware->final_note Yes

Caption: Decision tree for troubleshooting the root cause of isomerization.

References

  • Hao, Z. et al. (2009). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Energy & Fuels, 23(5), pp.2274-2286. Available at: [Link]

  • Fiorito, D., Scaringi, S., & Mazet, C. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 49(24), pp.9089-9112. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Available at: [Link]

  • Grotjahn, D. B. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Available at: [Link]

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(48), pp.17160-17161. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.4: Electrophilic Isomerization. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Stability of Alkenes. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]

  • Press, L. P., et al. (2024). Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst. ACS Catalysis. Available at: [Link]

  • Grubbs, R. H., et al. (2016). Methods for suppressing isomerization of olefin metathesis products. Google Patents (US9481627B2).
  • Krupčík, J., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 54(4), pp.243-254. Available at: [Link]

  • NIST. (n.d.). 3-Octene, (Z)-. NIST Chemistry WebBook. Available at: [Link]

  • Fiorito, D., Scaringi, S., & Mazet, C. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. IRIS . Available at: [Link]

  • Burk, B. (2011). Alkene cis-trans Isomerism. YouTube. Available at: [Link]

  • El-Faham, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), pp.24474-24484. Available at: [Link]

  • Wang, Y., et al. (2018). Isothermal separations of (A) heptane isomers and (B) octane isomers at 30 °C on the GPCM capillary column. ResearchGate. Available at: [Link]

  • Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. ResearchGate. Available at: [Link]

  • McMurry, J. (2023). 7.6 Stability of Alkenes. In Organic Chemistry. OpenStax. Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Chem Help ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. YouTube. Available at: [Link]

  • Purdue University. (n.d.). Isomers. Purdue University Chemistry Department. Available at: [Link]

  • California State University, Northridge. (n.d.). Gas Chromatography. Experiment Manual. Available at: [Link]

  • Musacchio, A. J., et al. (2023). Strain-Inducing Positional Alkene Isomerization. PMC. Available at: [Link]

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Technical Support Center: Improving the Stability of trans-3-Octene in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-3-Octene. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a simple internal alkene, this compound is generally more stable than terminal or highly strained alkenes; however, its reactivity can lead to degradation under common laboratory conditions, compromising experimental integrity and reproducibility. This guide provides in-depth, field-proven insights into the common stability challenges and offers robust solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A: The stability of this compound in solution is primarily threatened by two chemical processes: oxidation and isomerization.

  • Oxidation: The double bond in this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light and heat. The primary degradation products are typically epoxides and peroxides.[1][2] Peroxide formation is a significant safety concern, as these compounds can be explosive upon concentration or heating.[3][4]

  • Isomerization: Although the trans isomer is generally more thermodynamically stable than its cis counterpart due to reduced steric strain, isomerization can still occur.[5][6] This can manifest as conversion to cis-3-octene or migration of the double bond to other positions along the carbon chain (e.g., to form 2-octene or 4-octene). This process is often initiated by radical species, trace acids, or metals.[7][8]

Q2: What are the ideal storage conditions for neat (undiluted) this compound?

A: For maximum stability, neat this compound should be stored in a cool, dark environment.[9] A refrigerator or cold room (recommended <15°C) is ideal.[10] The container should be made of amber glass to protect against light and have a tightly sealed cap, preferably with a PTFE liner, to minimize exposure to air. For long-term storage, purging the headspace of the container with an inert gas like argon or nitrogen is a critical best practice to prevent oxidation.[10]

Q3: Which solvents are recommended for preparing solutions of this compound, and which should be avoided?

A: The choice of solvent is critical for maintaining the stability of your alkene.

  • Recommended Solvents: High-purity, anhydrous, and deoxygenated non-polar solvents are the best choice. Saturated hydrocarbons (e.g., hexane, heptane) or aromatic hydrocarbons (e.g., toluene) are generally suitable. Chlorinated solvents like dichloromethane (DCM) can also be used, provided they are free of acidic impurities.

  • Solvents to Use with Caution: Ethers, such as tetrahydrofuran (THF) and diethyl ether, are notorious for forming peroxides upon storage and exposure to air.[3][4] Using these solvents can introduce radical initiators that accelerate the degradation of this compound. If an ether solvent is required for your reaction, always use a freshly opened bottle or distill it from a suitable drying agent and radical scavenger (e.g., sodium/benzophenone) immediately before use.

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides detailed troubleshooting for specific experimental problems.

Problem 1: I suspect my this compound has isomerized, leading to inconsistent reaction kinetics. How can I confirm this and prevent it?

Causality: Isomerization of the double bond is often a sign of radical-mediated degradation or contamination with acid/base catalysts.[7][11] Radicals can be introduced from peroxide-containing solvents, exposure to air and UV light, or incompatible reagents.

Diagnosis Protocol: Purity and Isomer Analysis by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution (~1% v/v) of your this compound stock in a high-purity solvent like hexane. Prepare a similar solution using a new, unopened bottle of high-purity this compound as a reference standard.

  • GC Method: Use a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5) suitable for separating hydrocarbon isomers.

  • Analysis: Inject both the sample and the reference standard. Compare the chromatograms. The appearance of new peaks or a significant change in the ratio of existing peaks in your stock solution relative to the reference indicates isomerization or degradation.

Solution: Implementing Radical Scavengers and Inert Atmosphere Techniques

To prevent isomerization, you must eliminate radical initiators.

  • Add a Stabilizer: For long-term storage in solution, add a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm). BHT is a phenolic antioxidant that effectively terminates radical chain reactions.[12]

  • Solvent Purification: Ensure your solvent is free of peroxides and dissolved oxygen. Use a solvent purification system or degas the solvent by sparging with argon or nitrogen for 15-30 minutes before use.

  • Inert Atmosphere Handling: Prepare your stock solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents the introduction of atmospheric oxygen, which is a key component in radical formation.

Problem 2: My experiments are failing, and I've noticed a viscous residue after solvent evaporation. How do I check for and handle potential oxidation?

Causality: The formation of a viscous residue or oil is a classic sign of oxidation and polymerization. Alkenes react with oxygen, especially when exposed to light, to form hydroperoxides.[4] These species are not only impurities but are also highly reactive and can initiate polymerization. They also pose a significant safety hazard.[3]

Diagnosis Protocol: Qualitative Peroxide Test

DANGER: Do not heat or concentrate any solution suspected of containing peroxides.

  • Preparation: In a clean glass test tube, add 1-3 mL of the suspect this compound solution.

  • Acidification: Add an equal volume of acetic acid and mix.

  • Detection: Add a few drops of a freshly prepared 5% potassium iodide (KI) solution and shake.

  • Observation: The formation of a yellow to dark brown color indicates the presence of peroxides.[13] The iodine liberated from the reaction of peroxides with KI is responsible for the color change. Commercially available peroxide test strips can also be used for a semi-quantitative result.

Solution: Safe Disposal and Proactive Prevention

If peroxides are detected at significant levels (>50 ppm), the solution may be unsafe. Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal.

Prevention is the best strategy:

  • Strict Oxygen Exclusion: Always handle the alkene and its solutions under an inert atmosphere (argon or nitrogen).

  • Use Amber Glassware: Protect solutions from light by using amber glass vials or by wrapping standard glassware in aluminum foil.[9]

  • Date and Test: Always date containers of this compound upon opening. Implement a policy to test for peroxides after a set period (e.g., 3 months for opened containers) and before any distillation or concentration step.[3]

Section 3: Protocols and Visual Guides

Degradation Pathways Overview

The following diagram illustrates the primary pathways through which this compound can degrade. Understanding these routes is key to designing effective stabilization strategies.

G cluster_main cluster_degradation cluster_prevention Preventative Measures T3O This compound (Stable) Oxidation Oxidation Products (Epoxides, Peroxides) T3O->Oxidation O₂, Light, Heat (Autoxidation) Isomerization Isomerization Products (cis-3-Octene, 2-Octene, etc.) T3O->Isomerization Radicals, Trace Acids (Initiators) Inert Inert Atmosphere (Ar, N₂) Inert->T3O Protects From Antioxidant Radical Scavengers (e.g., BHT) Antioxidant->T3O Protects From Dark Store in Dark, Cool Conditions Dark->T3O Maintains

Caption: Key degradation pathways and preventative measures for this compound.
Protocol 3.1: Preparing a Stabilized Stock Solution of this compound

This protocol details the steps for preparing a 1 M stock solution in hexane that is stabilized for long-term storage.

Materials:

  • This compound (purity >98%)

  • Anhydrous hexane (or other suitable hydrocarbon solvent)

  • Butylated Hydroxytoluene (BHT)

  • Schlenk flask or glovebox

  • Argon or Nitrogen gas supply

  • Gastight syringes and needles

  • Amber glass storage vial with PTFE-lined cap

Workflow Diagram:

G start Start purge_solvent 1. Purge Solvent (Deoxygenate with Argon for 20 min) start->purge_solvent add_bht 2. Add BHT Stabilizer (Dissolve to 100 ppm) purge_solvent->add_bht add_alkene 3. Add this compound (via gastight syringe) add_bht->add_alkene mix 4. Mix Thoroughly (Under positive Argon pressure) add_alkene->mix transfer 5. Transfer to Storage Vial (via cannula or syringe) mix->transfer store 6. Store Securely (Cool, dark, labeled, sealed) transfer->store end End store->end

Caption: Experimental workflow for preparing a stabilized alkene solution.

Step-by-Step Procedure:

  • Setup: Perform all steps under an inert atmosphere of argon or nitrogen.

  • Solvent Preparation: Take a known volume of anhydrous hexane in a Schlenk flask. Deoxygenate the solvent by bubbling argon through it via a long needle for at least 20 minutes.

  • Stabilizer Addition: Prepare a concentrated stock of BHT in deoxygenated hexane. Add the appropriate volume to your main solvent flask to achieve a final BHT concentration of 100 ppm (0.1 mg/mL). Swirl to dissolve.

  • Alkene Addition: Using a clean, dry, gastight syringe, carefully withdraw the required volume of this compound and add it to the stabilized solvent to reach the target concentration (e.g., for 10 mL of a 1 M solution, add 1.58 mL of this compound, density = 0.716 g/mL[14]).

  • Finalization: Swirl the flask to ensure a homogeneous solution. Using a cannula or a clean syringe, transfer the solution to a pre-dried and argon-flushed amber storage vial.

  • Storage: Seal the vial tightly with its cap, wrap the cap junction with Parafilm® for extra security, and store it in a refrigerator at <15°C.[10] Clearly label the vial with the contents, concentration, date of preparation, and "Stabilized with 100 ppm BHT".

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Solvents for this compound Solutions

SolventRecommended UseKey ConsiderationsPeroxide Risk
Hexane / Heptane General purpose, stock solutionsLow polarity, ensure anhydrous grade.Low
Toluene Reactions requiring higher temperaturesHigher boiling point, ensure anhydrous.Low
Dichloromethane (DCM) General purpose, chromatographyCan contain trace HCl; use inhibitor-free grade and store over K₂CO₃ if needed.Low
Tetrahydrofuran (THF) Use with extreme caution Essential to use freshly distilled/purified solvent. Never store solutions long-term.Very High
Diethyl Ether Use with extreme caution Highly volatile. Essential to use freshly distilled/purified solvent.Very High

Table 2: Common Stabilizers for Alkene Solutions

StabilizerClassTypical ConcentrationMechanism of Action
BHT (Butylated Hydroxytoluene)Phenolic Antioxidant50 - 200 ppmFree radical scavenger (H-atom donor).[12]
Trolox Phenolic Antioxidant (Vitamin E analog)50 - 200 ppmPotent free radical scavenger, often used in biological contexts.[7][8]
4-tert-Butylcatechol (TBC) Phenolic Antioxidant10 - 50 ppmOften used to stabilize monomers; very effective oxygen scavenger.

References

  • Darko, A., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. National Institutes of Health. [Link]

  • Darko, A., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation | Request PDF. ResearchGate. [Link]

  • Fox, J. M., et al. (2015). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. National Institutes of Health. [Link]

  • Chemistry Notes. (2020). Stability of Alkenes and Heat of Hydrogenation. [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]

  • Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

  • Khan Academy. Alkene stability. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • iitutor.com. (2016). Storing Hydrocarbon Safely. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Patsnap. (2023). What is isomerization and how does it improve octane number?. [Link]

  • Gunstone, F. D. (2001). Storage, Handling, and Transport of Oils and Fats. ResearchGate. [Link]

  • University of California, Los Angeles - EHS. Peroxide Forming Chemicals. [Link]

  • JoVE. Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • University of Wisconsin-Madison. Peroxide Formation. Department of Chemistry and Biochemistry. [Link]

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Technical Support Center: Enhancing the Resolution of Octene Isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of octene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar, non-polar compounds. Here, we move beyond generic advice to provide in-depth, field-tested solutions grounded in chromatographic theory.

The separation of octene isomers—which include various positional (e.g., 1-octene, 2-octene) and geometric (cis/trans) isomers—is a significant analytical challenge. Their nearly identical physicochemical properties and lack of strong chromophores demand specialized approaches in High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and validated protocols to help you achieve baseline resolution and robust quantification.

Frequently Asked Questions (FAQs)

Q1: Why are octene isomers so difficult to separate using standard HPLC methods?

Octene isomers possess very similar polarities and molecular weights. Standard reversed-phase columns (like C18) primarily separate compounds based on hydrophobicity. Since octene isomers have the same carbon number and degree of unsaturation, they exhibit nearly identical interactions with C18 stationary phases, resulting in co-elution or poor resolution.

Q2: What is the most effective type of HPLC column for separating octene isomers?

Silver-ion (Ag+) HPLC columns are widely considered the gold standard for separating unsaturated compounds, including alkene isomers. The separation mechanism involves the formation of reversible π-complexes between the silver ions immobilized on the stationary phase and the double bonds of the octene molecules. The strength of this interaction varies depending on the position and geometry of the double bond, enabling the separation of otherwise indistinguishable isomers.

Q3: My octene samples do not absorb UV light. What detection methods can I use?

Since octenes lack a suitable chromophore for UV-Vis detection, alternative universal detection methods are necessary. The most common choices include:

  • Refractive Index (RI) Detection: Sensitive to changes in the mobile phase refractive index caused by the analyte. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): A mass-sensitive detector that is compatible with gradient elution and provides a more stable baseline than RI. It is suitable for non-volatile analytes.

  • Charged Aerosol Detection (CAD): Another mass-based detector that offers near-universal detection for non-volatile and semi-volatile compounds with high sensitivity.

Q4: Can I use a Pentafluorophenyl (PFP) column instead of a silver-ion column?

A PFP column can be an alternative for separating positional and geometric isomers. Its unique stationary phase offers multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions. While typically less selective than silver-ion columns for simple alkene isomers, PFP columns can provide unique selectivity and are more robust, making them a viable option to screen during method development.

Troubleshooting Guide: From Poor Resolution to Robust Separation

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Problem 1: My chromatogram shows a single broad peak or multiple overlapping peaks for my octene isomer mixture. How can I improve the resolution?

Answer: Poor or non-existent resolution is the most common issue and typically stems from a suboptimal choice of stationary or mobile phase. The key is to introduce a separation mechanism that can differentiate the subtle structural differences between the isomers.

Root Cause Analysis & Solution Pathway:

  • Inadequate Stationary Phase Selection: Standard C8 or C18 columns are not suitable. You must use a column that offers a different selectivity mechanism.

    • Primary Recommendation: Employ a silver-ion (Ag+) column. The mechanism relies on the interaction between the d-orbitals of the silver ions and the π-electrons of the carbon-carbon double bond. The stability of this complex is sensitive to the steric hindrance around the double bond, allowing for potent separation of positional and geometric isomers.

    • Alternative Recommendation: Screen a Pentafluorophenyl (PFP) column. The electron-deficient fluorophenyl ring can induce dipoles in the C=C bond of the octenes, providing an alternative mode of separation.

  • Suboptimal Mobile Phase Composition: The mobile phase must be non-polar to be compatible with the analytes and the specialized columns used.

    • For Silver-Ion Columns: Use a mobile phase consisting of hexane or heptane with a small percentage of a slightly more polar modifier like isopropanol or ethyl acetate to fine-tune retention. Start with 100% hexane and gradually introduce a modifier if retention times are too long.

    • For PFP Columns: A mobile phase of acetonitrile/water is often used, but for non-polar analytes like octenes, a non-polar mobile phase like hexane is required. The separation will be governed by normal-phase principles.

Workflow for Improving Resolution

G A Poor Resolution Observed (e.g., on C18 column) B Switch to Silver-Ion (Ag+) Column (Primary Choice) A->B Inadequate Selectivity C Screen Pentafluorophenyl (PFP) Column (Alternative) A->C D Select Non-Polar Mobile Phase (e.g., Hexane) B->D E Isocratic Elution: Fine-tune with Modifier (e.g., 0.1-1% IPA in Hexane) D->E Control Elution Strength F Adjust Flow Rate (e.g., 0.8-1.2 mL/min) E->F Optimize Efficiency G Optimize Column Temperature (e.g., 25-40°C) F->G H Baseline Resolution Achieved G->H

Caption: A logical workflow for troubleshooting poor resolution of octene isomers.

Comparative Data: Stationary Phase Selection

Stationary PhasePrimary Separation MechanismTypical Mobile PhaseAdvantagesDisadvantages
Silver-Ion (Ag+) π-ComplexationHexane, HeptaneExcellent selectivity for C=C position & geometryProne to degradation; requires careful handling
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, HydrophobicAcetonitrile/Water, HexaneRobust, multi-modal selectivityMay offer less resolution than Ag+ for simple alkenes
Standard C18/C8 Hydrophobic InteractionsAcetonitrile/Water, Methanol/WaterGenerally available, robustIneffective for octene isomer separation
Problem 2: My peaks are broad, tailing, or fronting, even with some separation. What is causing this poor peak shape?

Answer: Poor peak shape compromises resolution and quantification accuracy. The cause is often related to secondary, unwanted interactions or issues with the HPLC system itself.

Root Cause Analysis & Solution Pathway:

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting.

    • Solution: Perform a loading study. Systematically reduce the injected sample concentration (e.g., by 50%, 75%, and 90%) while keeping the injection volume constant. Observe if the peak shape and retention time improve.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it will interfere with the equilibrium at the column head, causing peak distortion.

    • Solution: Dissolve your octene isomer standards and samples in the initial mobile phase (e.g., 100% hexane). This ensures the sample band is focused correctly onto the column.

  • Extra-Column Dispersion: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Use a low-volume flow cell in your detector if available.

  • Column Contamination or Degradation: Silver-ion columns can be particularly sensitive. Contaminants can cause active sites that lead to peak tailing.

    • Solution: Implement a robust column flushing and regeneration protocol as recommended by the manufacturer. Ensure all solvents and samples are filtered.

Problem 3: My detector signal is very low and noisy, making integration difficult.

Answer: This is an expected challenge due to the absence of a chromophore in octene molecules. The solution lies in choosing the right detector and optimizing its parameters.

Root Cause Analysis & Solution Pathway:

  • Wrong Detector Choice: Using a UV-Vis detector will yield poor results.

    • Solution: Employ a universal mass-based detector like an RI, ELSD, or CAD.

  • Suboptimal Detector Settings (ELSD/CAD): These detectors have parameters that must be optimized for your specific analytes and mobile phase.

    • For ELSD: Optimize the nebulizer temperature and evaporator (drift tube) temperature. The goal is to evaporate the mobile phase without losing the semi-volatile octene analytes. A lower temperature is generally better for volatile compounds.

    • For RI: Ensure the detector's reference cell is flushed with the mobile phase and allow for ample thermal stabilization (often 1-2 hours) to achieve a stable baseline.

Comparative Data: Detector Selection for Octenes

DetectorPrincipleGradient Compatible?SensitivityKey Consideration
Refractive Index (RI) Measures change in refractive indexNoLow (µg range)Highly sensitive to temperature/pressure fluctuations
ELSD Light scattering of analyte particles after solvent evaporationYesModerate (ng range)Requires analyte to be non-volatile relative to mobile phase
CAD Measures charge of aerosolized analyte particlesYesHigh (low ng range)Response can be non-linear depending on settings
Validated Experimental Protocol
Protocol 1: Baseline Separation of Octene Isomers using Silver-Ion HPLC

This protocol provides a starting point for method development.

1. Materials & System Preparation:

  • HPLC System: Quaternary or isocratic pump, autosampler, column thermostat, and RI or ELSD detector.

  • Column: A commercial silver-ion HPLC column (e.g., ChromSpher 5 Lipids, Discovery Ag-Ion).

  • Mobile Phase: HPLC-grade n-hexane.

  • Sample Preparation: Prepare a mixed standard of octene isomers (e.g., 1-octene, trans-2-octene, cis-2-octene) at 1 mg/mL in n-hexane.

2. Chromatographic Method:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector (RI): Allow for a 2-hour warm-up and purge the reference cell.

  • Detector (ELSD): Nebulizer Temp: 30°C, Evaporator Temp: 35°C, Gas (Nitrogen) Flow: 1.5 SLM.

3. Execution & Optimization:

  • Equilibrate the entire system with the n-hexane mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard. The expected elution order on a silver-ion column is typically trans-isomers followed by cis-isomers, with terminal double bonds (1-octene) being retained the longest due to less steric hindrance.

  • If resolution is insufficient: Introduce a modifier. Prepare a mobile phase of 0.5% ethyl acetate in n-hexane. This will decrease retention times but may alter selectivity.

  • If peaks are too broad: Decrease the flow rate to 0.8 mL/min to improve efficiency.

4. System Shutdown & Column Care:

  • Flush the column with 100% n-hexane after use.

  • Store the column according to the manufacturer's instructions. Never expose silver-ion columns to solvents containing halides or strong acids.

References
  • Nikolov, Z. L. (1986). Silver Ion High-Performance Liquid Chromatography for the Analysis of Lipids. Advances in Chromatography, Vol. 27. Available at: [Link]

  • Adlof, R. O. (2004). Silver-ion high-performance liquid chromatography of fatty acids and lipids. Lipid Technology. Available at: [Link]

  • Dolan, J. W. (2016). The Sample Solvent: A Frequent Villain. LCGC North America. Available at: [Link]

Technical Support Center: Catalyst Selection and Optimization for trans-3-Octene Hydroformylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydroformylation of trans-3-octene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for common challenges encountered during this important chemical transformation. Our goal is to bridge the gap between theoretical knowledge and practical application by offering field-proven insights and solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for the hydroformylation of this compound, providing a foundational understanding for successful experimentation.

Q1: What are the primary catalyst systems for the hydroformylation of internal olefins like this compound?

A1: The most extensively used and effective catalysts for hydroformylation are based on rhodium and cobalt complexes.[1][2]

  • Rhodium-based catalysts: These are highly active, often requiring milder reaction conditions (lower temperature and pressure) compared to cobalt.[2] They are typically used with phosphine or phosphite ligands to enhance their stability and selectivity. For internal olefins like this compound, achieving high regioselectivity towards the desired linear aldehyde (n-nonanal) is a key challenge. The choice of ligand is crucial in steering the reaction towards the desired isomer.[2][3]

  • Cobalt-based catalysts: While generally less active than rhodium, requiring more forcing conditions (higher temperature and pressure), cobalt catalysts are more robust and cost-effective.[2][4] Unmodified cobalt carbonyls tend to produce a higher proportion of branched aldehydes. However, modification with certain ligands can improve linear selectivity.[5]

Q2: How does the choice of ligand influence the outcome of the hydroformylation reaction?

A2: Ligands play a pivotal role in modifying the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, stability, and, most importantly, its regioselectivity and chemoselectivity.[6]

  • Steric Effects: Bulky ligands can create a sterically hindered environment around the metal center. This favors the formation of the less sterically demanding linear aldehyde from internal olefins. The "bite angle" of bidentate phosphine ligands is a critical parameter; a wider bite angle often correlates with higher selectivity for the linear product.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center.[7][8] Electron-withdrawing ligands can enhance the rate of certain steps in the catalytic cycle, while electron-donating ligands can impact catalyst stability and selectivity. Strong π-acceptor ligands have been shown to lead to very fast reactions.[9]

Q3: What are the typical side reactions observed in the hydroformylation of this compound, and how can they be minimized?

A3: Besides the desired hydroformylation to produce linear and branched aldehydes, several side reactions can occur:

  • Isomerization: The catalyst can isomerize the internal olefin (this compound) to other octene isomers (e.g., 1-octene, 2-octene, 4-octene).[2] While isomerization to 1-octene can be beneficial for producing the linear aldehyde, extensive isomerization can lead to a complex product mixture. The rate of isomerization versus hydroformylation can be tuned by ligand selection and reaction conditions.

  • Hydrogenation: The olefin substrate can be hydrogenated to the corresponding alkane (octane). This is more prevalent at higher temperatures and hydrogen partial pressures.

  • Aldehyde Reduction: The product aldehydes can be further reduced to alcohols. This is a more significant issue with cobalt catalysts due to their higher hydrogenation activity.[2]

Minimizing these side reactions involves careful optimization of reaction conditions (temperature, pressure, H₂/CO ratio) and judicious selection of the catalyst and ligand system.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues encountered during the hydroformylation of this compound.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Conversion 1. Inactive catalyst precursor.2. Presence of catalyst poisons.3. Insufficient temperature or pressure.4. Poor mass transfer.1. Catalyst Activation: Ensure the precatalyst is properly activated to the active catalytic species under the reaction conditions. For instance, rhodium precursors like Rh(acac)(CO)₂ form the active hydride species in the presence of syngas.[10]2. Feedstock Purity: Purify the olefin and syngas to remove potential poisons like sulfur compounds, peroxides, or acetylenes, which can deactivate the catalyst.[2][11]3. Reaction Conditions: Gradually increase the reaction temperature and/or pressure within the recommended range for your catalyst system. Higher temperatures generally increase the reaction rate, but can also lead to side reactions.[12]4. Agitation: Ensure efficient stirring to overcome mass transfer limitations, especially in biphasic systems.[13]
Poor Regioselectivity (Low linear-to-branched aldehyde ratio) 1. Suboptimal ligand.2. High reaction temperature.3. Low CO partial pressure.1. Ligand Selection: Employ bulky phosphine or phosphite ligands known to promote linear selectivity. Bidentate ligands with a large bite angle are often effective. Consider ligands specifically designed for high l:b ratios.[14]2. Temperature Optimization: Lowering the reaction temperature can sometimes improve linear selectivity, although it may decrease the overall reaction rate.[15]3. CO Pressure: Increasing the partial pressure of carbon monoxide can favor the formation of the linear aldehyde by influencing the equilibrium between different rhodium-alkyl intermediates.
Catalyst Deactivation During Reaction 1. Thermal degradation of the catalyst.2. Ligand degradation or oxidation.3. Formation of inactive metal clusters.1. Temperature Control: Operate at the lowest effective temperature to minimize thermal decomposition of the catalyst complex.[16]2. Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., argon or nitrogen) during catalyst preparation and reaction setup to prevent oxidation of sensitive ligands.[17]3. Ligand Excess: Using a sufficient excess of the ligand can help stabilize the active mononuclear catalyst species and prevent the formation of less active or inactive rhodium clusters.[2]
Difficulty in Product/Catalyst Separation 1. Use of a homogeneous catalyst system with products of similar volatility.2. Leaching of the catalyst into the product phase in biphasic systems.1. Catalyst Immobilization: Consider using a biphasic system (e.g., aqueous-organic or fluorous-organic) or a supported catalyst to facilitate separation.[18][19]2. Solvent System Optimization: In biphasic catalysis, carefully select solvents to maximize the catalyst's retention in its phase while ensuring good solubility of the reactants and products in their respective phases.[10][18] Distillative removal of the products can be an effective method for higher boiling olefins.[2]

Section 3: Experimental Protocols

In-situ Catalyst Preparation from Rh(acac)(CO)₂

This protocol describes the in-situ formation of a phosphine-modified rhodium catalyst, a common practice in hydroformylation research.

Materials:

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)

  • Selected Phosphine Ligand (e.g., Triphenylphosphine - PPh₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • This compound (purified)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove any air and moisture.

  • Catalyst Precursor and Ligand Addition: Under an inert atmosphere, add Rh(acac)(CO)₂ and the desired amount of the phosphine ligand to the autoclave. The ligand-to-rhodium ratio is a critical parameter to optimize.

  • Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent, followed by the purified this compound via a syringe through a septum.

  • Reactor Sealing and Purging: Seal the autoclave and purge it several times with syngas (a mixture of H₂ and CO, typically 1:1) to remove the inert gas.

  • Pressurization and Heating: Pressurize the reactor to the desired initial syngas pressure. Begin stirring and heat the reactor to the target reaction temperature. The active catalyst, typically a rhodium-hydride species, will form in situ under these conditions.[10]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Samples can be carefully taken at intervals (if the reactor setup allows) for analysis by Gas Chromatography (GC) or NMR spectroscopy.

  • Reaction Quenching and Analysis: After the desired reaction time or when syngas uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure. Analyze the product mixture to determine conversion, regioselectivity, and chemoselectivity.

Workflow for Catalyst Screening and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the hydroformylation of this compound.

Catalyst_Optimization_Workflow start Define Objectives (e.g., high linear selectivity, high conversion) catalyst_selection Catalyst Selection (Rh vs. Co, Precursor) start->catalyst_selection ligand_screening Ligand Screening (Steric & Electronic Effects) catalyst_selection->ligand_screening condition_optimization Reaction Condition Optimization (T, P, H2/CO, Time) ligand_screening->condition_optimization analysis Analysis (GC, NMR for Conversion & Selectivity) condition_optimization->analysis troubleshooting Troubleshooting (Low Conversion, Poor Selectivity, etc.) analysis->troubleshooting Issues Encountered final_protocol Final Optimized Protocol analysis->final_protocol Objectives Met troubleshooting->ligand_screening Re-evaluate Ligand troubleshooting->condition_optimization Re-optimize Conditions

Caption: A workflow for catalyst selection and optimization in hydroformylation.

Section 4: Mechanistic Insights

A simplified representation of the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation of an alkene is depicted below. Understanding this cycle is crucial for rational catalyst design and troubleshooting.

Hydroformylation_Cycle active_catalyst [Rh-H(CO)₂(L)₂] olefin_complex Olefin Complex active_catalyst->olefin_complex + Alkene - L alkyl_intermediate Alkyl Intermediate olefin_complex->alkyl_intermediate Hydride Migration co_insertion Acyl Complex alkyl_intermediate->co_insertion + CO h2_addition Rh(III) Dihydride co_insertion->h2_addition Oxidative Addition of H₂ h2_addition->active_catalyst Reductive Elimination of Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

The key steps influencing regioselectivity are the hydride migration to form the rhodium-alkyl intermediate and the subsequent CO insertion.[3] The steric and electronic properties of the ligand (L) dictate the preferred pathway, leading to either the linear or branched product.

References

  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • Jurtz, N., et al. (2021).
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
  • Obst, S., et al. (2025).
  • Grotevendt, A., et al. (2019). Organometallics, 38(21), 4145-4156.
  • Dydio, P., & Reek, J. N. H. (2014). Accounts of Chemical Research, 47(2), 485-494.
  • NPTEL - Indian Institutes of Technology. (2023). Lec 35: Hydroformylation Reactions. YouTube. [Link]

  • Fablet, P., et al. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Behr, A., et al. (2012). Request PDF. ResearchGate. [Link]

  • Frohling, C. D., & Kohlpaintner, C. W. (2000). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. In Applied Homogeneous Catalysis with Organometallic Compounds (pp. 27-104). Wiley-VCH.
  • Behr, A., et al. (2012). Request PDF. ResearchGate. [Link]

  • Beller, M., et al. (2011). Chemical Reviews, 111(2), PR1-PR36.
  • van Leeuwen, P. W. N. M., et al. (2001). Organometallics, 20(1), 162-172.
  • Bungu, P. N., & Otto, S. (2011). Dalton Transactions, 40(34), 9238-9247.
  • Kamer, P. C. J., et al. (2011). Request PDF. ResearchGate. [Link]

  • Pruett, R. L. (1979). U.S. Patent No. 4,151,209.
  • Casey, C. P., et al. (2015). PubMed, 26(22), 6004-6013.
  • Zhang, X., et al. (2018). Molecules, 23(11), 2997.
  • Jerphagnon, T., et al. (2007). Catalysis Science & Technology, 7(1), 56-62.
  • van Leeuwen, P. W. N. M., & Casey, C. P. (1997). Journal of the American Chemical Society, 119(47), 11621-11630.
  • Breit, B. (2000).
  • Cole-Hamilton, D. J., et al. (2023). Catalysis Science & Technology, 13(4), 1083-1092.
  • Beller, M., et al. (2006).
  • Roelen, O. (1938).
  • van Duren, R., et al. (2007). Dalton Transactions, (10), 1053-1059.
  • Beller, M., et al. (2021). Catalysis Science & Technology, 11(22), 7384-7392.
  • Gaillard, S., & Renaud, J.-L. (2012). Dalton Transactions, 41(43), 13255-13262.
  • Smith, G. S., et al. (2012). Dalton Transactions, 41(45), 13927-13935.
  • Ziegler, T., & Vanka, K. (2007). Organometallics, 26(18), 4568-4577.
  • Beller, M., et al. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Fonseca, G. S., et al. (2009). Industrial & Engineering Chemistry Research, 48(19), 8786-8792.
  • Li, C., et al. (2022). Catalysis Science & Technology, 12(15), 4818-4827.
  • Beller, M., et al. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Duckett, S. B., et al. (2022). Catalysis Science & Technology, 12(15), 4755-4763.
  • Monflier, E., et al. (2005). Request PDF. ResearchGate. [Link]

Sources

Purification techniques for removing impurities from trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Geometric Isomers and Trace Impurities from trans-3-Octene

Welcome to the Purification Help Center

You are accessing this guide because standard purification methods (like fractional distillation) have failed to yield high-purity this compound (CAS: 14919-01-8).

The separation of this compound from its geometric isomer (cis-3-octene) and positional isomers (trans-2-octene, trans-4-octene) is one of the most persistent challenges in alkene chemistry due to the negligible difference in physical properties.

This guide is structured into three troubleshooting modules based on the specific impurity profile you are encountering.

Module 1: The "Impossible" Separation (Geometric Isomers)

User Issue: "I have distilled my sample three times, but GC analysis still shows ~15% cis-3-octene contamination. The boiling points are too close."

Root Cause Analysis: You cannot separate cis- and this compound by standard distillation.

  • Boiling Point this compound: ~122.0°C

  • Boiling Point cis-3-Octene: ~123.0°C The

    
     is insufficient for separation without an impractical number of theoretical plates.
    

The Solution: Argentation Chromatography (


-Silica) 
To separate these isomers, you must exploit their chemical affinity  rather than their volatility. Silver ions (

) form reversible

-complexes with alkenes.
  • Mechanism: The cis isomer has both alkyl substituents on the same side, creating a "cavity" that allows the silver ion to approach the

    
    -bond closely. The trans isomer is sterically hindered on both faces, resulting in a weaker complex.
    
  • Result: The cis isomer binds tightly to the stationary phase; the trans isomer elutes first.

Protocol: Preparation of 10%

-Impregnated Silica Gel

Standard silica gel will not work. You must modify the stationary phase.

  • Dissolution: Dissolve 10 g of Silver Nitrate (

    
    ) in 20 mL of deionized water. Dilute this with 200 mL of Acetone (to facilitate evaporation).
    
  • Slurry Formation: Add 90 g of high-quality Silica Gel (230–400 mesh). Stir vigorously to create a uniform slurry.

  • Activation:

    • Evaporate the solvent using a Rotary Evaporator (shield from light with foil; silver salts are photosensitive).

    • Once the powder is free-flowing, dry in a vacuum oven at 120°C for 4 hours.

    • Store in an amber bottle.

Workflow: The Separation Column
  • Loading: Load your crude octene mixture (1-2% of silica mass).

  • Eluent: Use a gradient of Hexanes

    
     2% Ether/Hexanes.
    
  • Collection:

    • Fraction A (Early): Pure this compound (Weak interaction).

    • Fraction B (Late): cis-3-Octene (Strong interaction).

Visualization: Isomer Separation Logic

Ag_Separation Start Crude Mixture (cis + trans) Column AgNO3-Silica Column (Stationary Phase) Start->Column Load Sample Interaction_Trans Trans-Isomer (Steric Hindrance) Weak Pi-Complex Column->Interaction_Trans Mobile Phase Flow Interaction_Cis Cis-Isomer (Accessible Pi-Bond) Strong Pi-Complex Column->Interaction_Cis Mobile Phase Flow Elution_1 Elutes FIRST (Pure this compound) Interaction_Trans->Elution_1 Fast Transit Elution_2 Elutes SECOND (Retained cis-3-Octene) Interaction_Cis->Elution_2 Delayed Transit

Caption: Separation logic of Argentation Chromatography. The cis-isomer is retained by the silver ions, allowing the trans-isomer to elute first.

Module 2: Bulk Impurity Removal (Oligomers & Solvents)

User Issue: "My sample is cloudy or has high-boiling impurities visible on the tail of the GC trace."

Root Cause Analysis: Aged octene samples often contain oligomers (dimers/trimers) formed via slow radical polymerization or residual synthetic solvents.

The Solution: Fractional Distillation While distillation cannot separate isomers, it is the most efficient method for removing "heavy" ends (oligomers) and "light" ends (solvents).

Key Parameters Table

ParameterSpecificationReason
Pressure Atmospheric (760 mmHg)Boiling point (122°C) is safe; vacuum not strictly required but can be used (approx. 60°C @ 100 mmHg).
Column Vigreux (20cm) or PackedModerate efficiency required to separate from Octane (BP 125°C).
Reflux Ratio 5:1High reflux helps separate non-isomeric close boilers (like octane).
Fore-run Discard first 5-10%Contains residual light solvents and water azeotropes.
Module 3: Critical Safety (Peroxide Removal)

User Issue: "The liquid has turned slightly yellow, or the starch-iodide test is positive."

Root Cause Analysis: Alkenes, including 3-octene, are peroxide formers . Auto-oxidation occurs upon exposure to air, forming hydroperoxides at the allylic position.

  • Danger: Distilling peroxidic alkenes to dryness can result in explosion.[1]

The Solution: Adsorption or Chemical Reduction Do not distill until peroxides are removed.[1]

Method A: Alumina Filtration (Preferred for Anhydrous Applications)

Pass the this compound through a short plug of Activated Basic Alumina (Brockmann Grade I).

  • Why: Peroxides are polar and bind irreversibly to the alumina surface.

  • Capacity: ~10g of Alumina can clean ~100mL of slightly peroxidic octene.

Method B: Ferrous Sulfate Wash (High Contamination)

For heavily contaminated samples (visible precipitate or strong test):

  • Prepare a saturated solution of Ferrous Sulfate (

    
    ) in 5% sulfuric acid.
    
  • Wash the organic layer vigorously with this solution in a separatory funnel.

  • Reaction:

    
     (Redox destruction of peroxide).
    
Summary: The Purification Decision Tree

Use this logic flow to determine your experimental path.

Decision_Tree Start Start: Crude this compound Check_Peroxide Test: Peroxides Present? (Starch-Iodide Paper) Start->Check_Peroxide Action_Alumina Action: Pass through Basic Alumina Check_Peroxide->Action_Alumina Yes Check_Purity Test: GC Purity > 95%? Check_Peroxide->Check_Purity No Action_Alumina->Check_Purity Action_Distill Action: Fractional Distillation (Remove Oligomers/Solvents) Check_Purity->Action_Distill No (<95%) Check_Isomer Test: Isomer Ratio Correct? (Trans > 99%) Check_Purity->Check_Isomer Yes (>95%) Action_Distill->Check_Isomer Action_Ag Action: Ag-Silica Chromatography (Remove cis-isomer) Check_Isomer->Action_Ag No (cis present) Final Final Product: Pure this compound Check_Isomer->Final Yes Action_Ag->Final

Caption: Decision matrix for selecting the correct purification module based on impurity type.

References
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). cis-3-Octene Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Peroxide Formation and Removal in Solvents and Reagents.[1][2][3][4] Technical Bulletin.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for trans-3-Octene Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, ensuring the purity of reagents and intermediates is paramount. The presence of isomers, degradation products, or process-related impurities can significantly impact reaction yields, final product safety, and regulatory compliance. Trans-3-octene, a common alkene used in organic synthesis, is no exception. Its purity is critical, particularly concerning isomeric impurities such as cis-3-octene, other positional octene isomers, and structurally related compounds which may have similar physical properties but different reactivity.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of this compound. We will move beyond a simple list of pros and cons to explore the fundamental principles that govern the suitability of each technique, supported by experimental protocols and data-driven insights to empower you to make the most informed decision for your laboratory.

The Analytical Challenge: The Nature of this compound

Before comparing methodologies, we must understand the physicochemical properties of our analyte. This compound (C8H16) is a non-polar, volatile organic compound (VOC) with a boiling point of 121-122°C. Its volatility and lack of a strong chromophore are the two most critical factors that dictate the choice of analytical instrumentation. The primary analytical goal is not only to quantify the main component but also to separate and identify structurally similar impurities, especially its geometric isomer, cis-3-octene, and other positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): The Natural Choice for Volatiles

GC is a powerful separation technique ideally suited for compounds that can be vaporized without decomposition.[1][2][3] The fundamental principle aligns perfectly with the nature of this compound.

The Causality Behind GC-MS Suitability
  • Volatility is an Advantage, Not a Hindrance : The GC process begins by injecting the sample into a heated inlet, which rapidly vaporizes the analyte. This vapor is then transported by an inert carrier gas (the mobile phase) through a long, narrow, coated capillary column.[2][4] For a volatile compound like this compound, this is an efficient and direct method of sample introduction.

  • High-Resolution Separation : Modern capillary GC columns, often 30 to 60 meters in length, offer exceptionally high theoretical plate counts. This allows for the separation of compounds with very subtle differences in boiling points and polarity, making GC the premier technique for resolving complex mixtures of isomers.[5]

  • Mass Spectrometry for Unambiguous Identification : Coupling the gas chromatograph to a mass spectrometer provides a second dimension of analysis. As each separated compound elutes from the column, it is ionized and fragmented. The resulting mass spectrum is a unique chemical "fingerprint" that allows for positive identification by comparing it to established libraries like the NIST database.[6] This is invaluable for identifying unknown impurities. The fragmentation patterns of different octene isomers, while similar, can often provide clues to their structure, such as the location of the double bond.

Experimental Workflow: GC-MS Purity Assay for this compound

The following protocol outlines a self-validating system for the routine purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Serial Dilution (e.g., to 1000 ppm) Sample->Dilution Solvent Hexane (or suitable solvent) Solvent->Dilution Vial GC Vial with Septum Cap Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Heated Inlet (Vaporization) Autosampler->Inlet Column Capillary GC Column (Separation by Volatility) Inlet->Column MS Mass Spectrometer (Ionization & Detection) Column->MS DataSystem Data System MS->DataSystem Chromatogram Total Ion Chromatogram (TIC) DataSystem->Chromatogram Spectrum Mass Spectrum of Each Peak DataSystem->Spectrum Quant Purity Calculation (% Area Normalization) Chromatogram->Quant Spectrum->Quant Report Final Report Quant->Report

Caption: GC-MS workflow for this compound purity analysis.

Step-by-Step Protocol:

  • Sample Preparation :

    • Accurately prepare a stock solution of the this compound sample in a high-purity volatile solvent like hexane or pentane to a concentration of approximately 1000 ppm (1 mg/mL). The choice of solvent is critical; it must not co-elute with the analyte or any impurities of interest.

    • Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

  • Instrument Conditions :

    • GC System : Agilent 8890 GC or equivalent.

    • Inlet : Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio prevents column overload from the main component.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[7]

    • Column : A non-polar or mid-polar capillary column is recommended for separating hydrocarbons. A good starting point is an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program : Start at 40°C, hold for 5 minutes, then ramp at 5°C/min to 150°C. This temperature program provides good separation for C8 isomers.

    • MS System : Agilent 5977B MSD or equivalent.

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 200. This range will capture the molecular ion (m/z 112.21) and characteristic fragments.[8]

  • Data Analysis :

    • Identify the main this compound peak by its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent normalization method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

    • Identify impurity peaks by searching their mass spectra against the NIST library.

High-Performance Liquid Chromatography (HPLC): A Challenging Alternative

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] It is the workhorse of the pharmaceutical industry, but primarily for non-volatile or polar compounds.[3][4]

The Causality Behind HPLC's Unsuitability
  • Lack of Retention : this compound is highly non-polar. In standard reversed-phase HPLC (the most common mode, using a non-polar C18 column and a polar mobile phase like methanol/water), the analyte will have virtually no interaction with the stationary phase. It will elute very quickly, often with the solvent front (at the void volume), resulting in zero separation from other non-polar impurities.[10]

  • Detection Challenges : this compound lacks a UV-absorbing chromophore, rendering standard UV/Vis or Photodiode Array (PDA) detectors ineffective. While a Refractive Index Detector (RID) can be used, it suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for impurity analysis.

  • Solvent and Volatility Issues : HPLC uses liquid solvents under high pressure. Dissolving a volatile, non-polar compound in a typical HPLC mobile phase can be problematic. Furthermore, the inherent volatility of the sample can lead to issues with sample concentration and reproducibility if not handled carefully.[11]

To make a comparison, one would have to resort to a less common HPLC mode, such as normal-phase chromatography.

Hypothetical Experimental Workflow: Normal-Phase HPLC for this compound

This protocol is presented for comparative purposes and highlights the complexities involved.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve Sample (e.g., to 1 mg/mL) Sample->Dissolve Solvent Hexane (Mobile Phase) Solvent->Dissolve Vial HPLC Vial with Septum Cap Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler Column Normal-Phase Column (Silica) (Separation by Polarity) Autosampler->Column Pump HPLC Pump (Isocratic Mobile Phase) Pump->Autosampler Detector Refractive Index Detector (RID) Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Refractive Index Chromatogram DataSystem->Chromatogram Quant Purity Calculation (% Area Normalization) Chromatogram->Quant Report Final Report Quant->Report

Sources

Structural Validation of trans-3-Octene: A Multi-Nuclear NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the structural confirmation of trans-3-octene (CAS: 14919-01-8), specifically distinguishing it from its geometric isomer (cis-3-octene) and positional isomers (2-octene, 4-octene).

The Challenge: In drug development and fine chemical synthesis, "purity" is often conflated with "identity." Standard GC-MS can confirm molecular weight (112.21 g/mol ) but often fails to resolve geometric isomers without specialized columns. Definitive validation requires Multi-Nuclear NMR (


H and 

C) to exploit specific scalar coupling constants (

) and steric-induced chemical shift perturbations (Gamma-Gauche effect).

Part 1: Experimental Protocol & Methodology

Sample Preparation

To ensure high-resolution splitting patterns required for


-value calculation, sample concentration must be controlled to prevent viscosity broadening.
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-precision 5mm NMR tubes (Norell S-5-500 or equivalent) to minimize shimming errors.

Acquisition Parameters (Critical for Isomer Resolution)

Standard "quick" proton scans often obscure the fine splitting needed to distinguish cis from trans.

  • Frequency: Minimum 400 MHz (500+ MHz recommended for clear vinyl region separation).

  • Spectral Width: 0–10 ppm (

    
    H), 0–200 ppm (
    
    
    
    C).
  • Number of Scans (NS): 16 (

    
    H), 256+ (
    
    
    
    C).
  • Acquisition Time (AQ):

    
     3.0 seconds (to resolve small couplings).
    
  • Pulse Delay (D1):

    
     1.0 second (ensure relaxation of vinyl protons).
    

Part 2: Comparative Analysis & Validation Logic

A. H NMR: The Vicinal Coupling "Gold Standard"

The primary differentiator between cis and trans alkenes is the magnitude of the vicinal coupling constant (


) across the double bond.[1] This is governed by the Karplus equation, where the dihedral angle (

) determines the coupling strength.[1]
  • Trans (

    
    ):  Large coupling, typically 14–16 Hz .
    
  • Cis (

    
    ):  Moderate coupling, typically 6–12 Hz .
    

Validation Criterion: You must manually calculate the Hz difference between the outer legs of the vinyl multiplet. If


 Hz, the sample is the cis isomer.
Table 1:

H NMR Spectral Fingerprint (Comparison of Alternatives)
FeatureTarget: this compound cis-3-Octene (Alternative)trans-2-Octene (Positional)
Vinyl Protons (

)
~5.3 – 5.5 ppm (Multiplet)~5.3 – 5.4 ppm (Multiplet)~5.4 ppm
Vicinal Coupling (

)
15.0 – 15.5 Hz (Large)10.0 – 11.0 Hz (Small)~15 Hz
Allylic Methyls Triplet (C1) & Triplet (C8)Triplet (C1) & Triplet (C8)Doublet (C1, ~1.6 ppm)
Symmetry Asymmetric (Distinct signals)AsymmetricAsymmetric

Analyst Note: The presence of a doublet at ~1.6 ppm immediately identifies 2-octene contamination. 3-octene and 4-octene only possess triplet methyls (at the ends of ethyl/butyl or propyl chains).

B. C NMR: The Gamma-Gauche Steric Check

While proton coupling confirms geometry, Carbon-13 NMR confirms the position of the double bond and provides a secondary geometry check via the Gamma-Gauche Effect .

  • Mechanism: In cis isomers, the alkyl substituents are on the same side, causing steric compression. This electron cloud repulsion shields the allylic carbons, shifting them upfield (lower ppm).

  • Observation: The allylic carbons in this compound will appear downfield (higher ppm) relative to the cis isomer by approximately 5 ppm.

Table 2:

C NMR Chemical Shift Comparison
Carbon PositionTarget: this compound cis-3-OcteneMechanism of Difference
C3, C4 (Vinyl) ~130 – 132 ppm~129 – 131 ppmMinimal difference
C2 (Allylic) ~25.8 ppm ~20.6 ppm Steric Shielding in Cis
C5 (Allylic) ~32.6 ppm ~27.4 ppm Steric Shielding in Cis

Validation Rule: If your spectrum shows allylic signals near 20 ppm and 27 ppm, the sample is cis-3-octene. The trans isomer must show these signals shifted downfield to >25 ppm and >32 ppm.

Part 3: Positional Isomer Exclusion (4-Octene)

A common impurity is 4-octene. Unlike 3-octene, 4-octene is symmetrical (dipropyl ethylene).

  • 3-Octene: 8 distinct carbon signals.[2][3][4][5][6]

  • 4-Octene: Only 4 distinct carbon signals (due to symmetry).

  • Differentiation: Count the

    
    C peaks. If you see fewer than 8 backbone signals, the molecule is symmetrical (likely 4-octene).
    

Part 4: Validation Workflow (Decision Tree)

The following diagram outlines the logical flow for accepting or rejecting a sample based on spectral data.

ValidationWorkflow Start Crude Sample (C8H16) H_NMR Step 1: 1H NMR Analysis (Vinyl Region 5.3-5.5 ppm) Start->H_NMR Check_Methyl Check Methyl Region (0.8 - 1.0 ppm) H_NMR->Check_Methyl Is_Doublet Is there a Doublet? Check_Methyl->Is_Doublet Reject_2Oct REJECT: 2-Octene Identified Is_Doublet->Reject_2Oct Yes Proceed_J Proceed to Coupling Analysis Is_Doublet->Proceed_J No (Triplets only) Check_J Measure Vicinal Coupling (J) Proceed_J->Check_J J_Value J Value? Check_J->J_Value Reject_Cis REJECT: Cis-3-Octene (J ≈ 10 Hz) J_Value->Reject_Cis 10-12 Hz Suspect_Trans Suspect: Trans-Isomer (J ≈ 15 Hz) J_Value->Suspect_Trans 14-16 Hz C_NMR Step 2: 13C NMR Analysis Suspect_Trans->C_NMR Count_Peaks Count Carbon Signals C_NMR->Count_Peaks Reject_4Oct REJECT: 4-Octene (Symmetrical, <8 signals) Count_Peaks->Reject_4Oct 4 Signals Check_Gamma Check Allylic Shift (Gamma Effect) Count_Peaks->Check_Gamma 8 Signals Gamma_Value Allylic C Shift? Check_Gamma->Gamma_Value Reject_Cis_Conf REJECT: Cis-Isomer (Shift < 22 ppm) Gamma_Value->Reject_Cis_Conf ~20 ppm Final_Valid VALIDATED: this compound (Shift > 25 ppm) Gamma_Value->Final_Valid ~25 ppm

Caption: Logical decision tree for the structural validation of this compound, filtering out positional and geometric isomers.

References

  • National Institute of Standards and Technology (NIST). 3-Octene, (E)- Data Page.[2][3][4][7] NIST Chemistry WebBook, SRD 69.[3][4][7] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[8] SDBS No. 7485 (Trans) vs SDBS No. 7484 (Cis). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy.[8] (Reference for the Gamma-Gauche steric shielding effect in alkenes).

Sources

Comparative Reactivity Guide: trans-3-Octene vs. cis-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability vs. Kinetic Potential

In the synthesis and analysis of internal alkenes, the distinction between trans-3-octene (


-isomer) and cis-3-octene (

-isomer) is governed by a fundamental trade-off: Thermodynamic Stability vs. Kinetic Reactivity .
  • The Trans Advantage: this compound is the thermodynamic sink. Due to minimized steric repulsion between the ethyl and butyl groups, it is the preferred product in equilibrium-controlled reactions (e.g., acid-catalyzed isomerization).

  • The Cis Advantage: Cis-3-octene is a high-energy "spring-loaded" reagent. The steric strain inherent in its structure (

    
    4 kJ/mol higher ground state energy) typically translates to faster reaction rates in electrophilic additions (like epoxidation), provided the reagent is not sterically prohibited.
    

This guide provides the physicochemical data, reactivity profiles, and experimental protocols necessary to select and utilize the correct isomer for your specific application.

Physicochemical & Thermodynamic Profile

The following data establishes the baseline differences. Note that while boiling points are similar, the Heat of Hydrogenation is the critical metric for stability.

PropertyThis compoundcis-3-OcteneSignificance
CAS Number 14919-01-814850-22-7Identification
Boiling Point 121–122 °C123 °CCis is slightly higher due to a small net dipole moment.
Density (25°C) 0.716 g/mL0.720 g/mLCis packs slightly denser in liquid phase.
Refractive Index (

)
1.4131.414Negligible difference for separation.
Relative Stability High (Baseline)Low (+ ~3-4 kJ/mol)Cis releases more energy upon hydrogenation.[1]
Dipole Moment

0 D
Small (> 0 D)Trans symmetry cancels dipoles; Cis does not.
Thermodynamic Logic

The cis isomer suffers from A(1,3)-strain (allylic strain) where the alkyl substituents (ethyl and butyl) on the same side of the double bond experience van der Waals repulsion. This destabilizes the ground state.

Implication for Synthesis: If you perform a thermodynamic equilibration (e.g., heating with a catalytic acid), the mixture will shift predominantly toward the trans isomer (typically >75% trans).

Chemical Reactivity Analysis

Epoxidation (Electrophilic Addition)

Reagent: m-Chloroperoxybenzoic acid (mCPBA) Verdict: Cis-3-octene reacts FASTER.

The epoxidation of alkenes is a concerted, stereospecific reaction.[2][3]

  • Mechanism: The alkene

    
    -electrons attack the electrophilic oxygen of the peracid.
    
  • Kinetic Driver: Since cis-3-octene has a higher ground-state energy, the activation energy (

    
    ) to reach the transition state is often lower than that of the trans isomer. This is an example of "relief of ground-state strain" accelerating a reaction.
    
  • Stereospecificity:

    • cis-3-octene

      
      cis-3,4-epoxyoctane (syn-addition).
      
    • This compound

      
      trans-3,4-epoxyoctane.
      
Catalytic Hydrogenation

Reagent:


 / Pd-C
Verdict: Cis-3-octene releases more heat (Exothermic).

While both isomers yield the same product (n-octane), the cis isomer has a larger Heat of Hydrogenation (


).[4]
  • 
     (trans) 
    
    
    
    -115 kJ/mol[1]
  • 
     (cis) 
    
    
    
    -119 kJ/mol[1]
  • Experimental Note: In competitive hydrogenation studies, cis alkenes often adsorb more strongly to the catalyst surface due to the "concave" nature of the molecular face, potentially reacting faster, though this depends heavily on the specific catalyst pore size.

Reaction Coordinate Visualization

The following diagram illustrates why the cis isomer is more reactive (kinetically) despite being less stable (thermodynamically).

ReactionCoordinate Cis_GS Cis-3-Octene (Higher Ground State) TS Transition State (Epoxidation) Cis_GS->TS Lower Ea (Faster) Trans_GS This compound (Lower Ground State) Trans_GS->TS Higher Ea (Slower) Product Epoxide Product (Stereospecific) TS->Product

Figure 1: Reaction coordinate comparison. The higher ground-state energy of the cis-isomer reduces the activation barrier (


) for electrophilic attack.

Analytical Differentiation Protocols

You cannot rely on Mass Spectrometry (MS) alone as the molecular ions are identical. Use FTIR or NMR.

Infrared Spectroscopy (FTIR)

This is the fastest method for quick purity checks.

  • This compound:

    • C=C Stretch: Very weak or invisible (due to symmetry/zero dipole change).

    • =C-H Out-of-Plane Bend: Strong, distinct band at 960–970 cm

      
       .
      
  • Cis-3-octene:

    • C=C Stretch: Visible weak band at ~1650 cm

      
      .
      
    • =C-H Out-of-Plane Bend: Strong band at 675–730 cm

      
       .
      
H-NMR Spectroscopy

Coupling constants (


) are definitive.
  • This compound: Vinyl protons appear at

    
     5.3–5.5 ppm. 
    
    
    
    Hz
    .
  • Cis-3-octene: Vinyl protons appear at

    
     5.3–5.5 ppm. 
    
    
    
    Hz
    .

Experimental Protocol: Competitive Reactivity Assay

Objective: To experimentally validate the relative reaction rates of cis vs. trans isomers using mCPBA epoxidation.

Materials
  • cis-3-Octene (>98%)[5]

  • This compound (>98%)

  • mCPBA (77% max, purified)

  • Dichloromethane (DCM), anhydrous

  • Internal Standard: Dodecane (inert)

  • GC-FID or GC-MS system

Workflow Diagram

ExperimentalProtocol Step1 1. Preparation Mix 1.0 eq Cis + 1.0 eq Trans + 0.5 eq Dodecane (Int. Std) in DCM at 0°C Step2 2. Initiation Add 0.5 eq mCPBA (Limiting Reagent) Step1->Step2 Step3 3. Quench After 10 min, quench with 10% Na2SO3 (removes peroxides) & NaHCO3 (neutralize) Step2->Step3 Step4 4. Analysis Extract organic layer Inject into GC-FID Step3->Step4 Result Calculate Conversion: [1 - (Area_alkene / Area_std)_final / (Area_alkene / Area_std)_initial] Step4->Result

Figure 2: Competitive epoxidation workflow. Using a limiting reagent (0.5 eq mCPBA) forces the isomers to compete, revealing the faster kinetic profile.

Step-by-Step Procedure
  • Standard Solution: In a 25 mL round-bottom flask, dissolve 1 mmol of cis-3-octene, 1 mmol of this compound, and 0.5 mmol of dodecane (internal standard) in 10 mL of dry DCM.

  • T0 Sample: Remove a 50

    
    L aliquot, dilute in hexane, and run on GC to establish the T0 ratio.
    
  • Reaction: Cool the flask to 0°C. Add 0.5 mmol of mCPBA (dissolved in 2 mL DCM) dropwise. Note: We use a deficit of mCPBA to ensure competition.

  • Monitoring: Stir for 15 minutes at 0°C.

  • Workup: Quench with 5 mL of saturated

    
     solution (to destroy unreacted peroxide) followed by saturated 
    
    
    
    .
  • Analysis: Separate the organic layer, dry over

    
    , and analyze via GC.
    
  • Calculation: The isomer with the higher conversion percentage is the kinetically faster species (Expected: Cis > Trans).

References

  • Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry. [Link]

  • Chemistry LibreTexts. Heats of Hydrogenation and Alkene Stability. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes (Cis vs Trans). [Link]

  • LookChem. cis-3-Octene Physical Properties. [Link]

Sources

A Comparative Guide to the Hydroformylation of Linear and Branched Octene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the hydroformylation of various C8 olefin isomers, a critical reaction in the industrial production of C9 aldehydes and alcohols. For researchers and process chemists, understanding how the substrate’s structure—be it a terminal, internal, or branched alkene—profoundly influences reaction kinetics and product selectivity is paramount for catalyst design and process optimization. This document moves beyond a simple recitation of facts to explain the causal relationships between olefin structure and catalytic performance, supported by experimental data and validated protocols.

The Central Challenge: Reactivity and Regioselectivity Across Isomers

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a hydrogen atom and a formyl group (-CHO) across a C=C double bond. The primary products from octene hydroformylation are C9 aldehydes, predominantly the linear n-nonanal and various branched isomers like 2-methyloctanal. For many applications, such as the production of plasticizer alcohols, the linear n-nonanal is the more valuable product, making high regioselectivity (the n/iso ratio) a key process goal.

Industrial octene feedstock is rarely a single, pure isomer but often a complex mixture containing 1-octene, various internal linear octenes (2-, 3-, 4-octene), and branched isomers (e.g., methylheptenes). Each class of isomer presents a unique challenge to the catalyst. The fundamental hierarchy of reactivity is:

Terminal Olefins (1-octene) > Internal Olefins (e.g., 4-octene) > Branched Olefins (e.g., methylheptenes)

This reactivity trend is dictated by two primary factors at the molecular level: steric hindrance and the electronic stability of the intermediate metal-alkyl species formed during the catalytic cycle. Terminal olefins offer the least sterically hindered site for catalyst coordination and subsequent hydride migration, leading to faster reaction rates. Branched olefins, with their increased steric bulk around the double bond, are the most challenging substrates, exhibiting significantly lower conversion rates.

Caption: Steric hindrance for different octene isomers coordinating to a rhodium catalyst center.

The Power of the Catalyst: Enabling the Tandem Isomerization-Hydroformylation Pathway

While cobalt-based catalysts are used industrially, they require harsh conditions (150–180°C, 20–35 MPa). Modern processes increasingly rely on rhodium-based catalysts, which operate under milder conditions and offer superior activity and selectivity when modified with organophosphorus ligands.

For internal olefins, achieving high yields of the desired linear aldehyde is impossible without a catalyst capable of a tandem isomerization-hydroformylation reaction. In this elegant process, the catalyst first isomerizes the internal double bond, migrating it along the alkyl chain to the thermodynamically less stable but kinetically more reactive terminal position. Once the olefin is in the 1-position, it undergoes rapid hydroformylation.

The key to enabling this tandem pathway lies in the choice of ligand. Diphosphine ligands with a large "natural bite angle," such as BIPHEPHOS, are exceptionally effective. The wide bite angle forces the phosphorus atoms into specific coordination geometries around the rhodium center, which promotes the series of β-hydride elimination and re-addition steps necessary for double bond migration, while also sterically favoring the formation of the linear alkyl-rhodium intermediate required for n-nonanal.

Caption: Simplified workflow for tandem isomerization-hydroformylation of an internal octene.

Comparative Performance: A Look at the Experimental Data

Objective comparison requires analyzing different isomers under identical catalytic conditions. The data below, synthesized from literature sources, illustrates the profound impact of the starting olefin's structure using a highly selective Rh-BIPHEPHOS catalyst system.

Table 1: Comparison of Linear Octene Isomers (1-Octene vs. trans-4-Octene) Conditions: Rh(acac)(CO)₂, BIPHEPHOS ligand, 125°C, 20 bar syngas (CO/H₂ = 1), Toluene.

SubstrateConversion (%)Selectivity to n-Nonanal (%)n/iso RatioKey ByproductsSource(s)
1-Octene ~100%>95%>95:5Octane (<2%), Internal Octenes (<1%)
trans-4-Octene ~98%~88-95%~95:5Octane (<3%), Other C9 Aldehydes (~5%)

As the data shows, the modern Rh-BIPHEPHOS system is remarkably efficient at converting the internal 4-octene into the desired linear product, achieving a selectivity that rivals the performance with the much more reactive 1-octene. This is a direct result of the efficient tandem isomerization-hydroformylation mechanism. Kinetic studies reveal that the isomerization of 1-octene to internal isomers is approximately 3.5 times faster than the isomerization of trans-4-octene, highlighting the different pathways these substrates take.

The hydroformylation of branched octenes presents a greater challenge, leading to lower reactivity and a more complex product mixture, as steric factors become dominant.

Table 2: Product Distribution Comparison (Linear vs. Branched Octene Feed) Conditions: Representative data from hydroformylation of technical C8 olefin mixtures.

Substrate ClassRelative ReactivityTypical Aldehyde ProductsObservationsSource(s)
Linear Octenes Highn-Nonanal, 2-MethyloctanalHigh selectivity to n-nonanal is achievable with appropriate ligands.
Branched (Methylheptenes) Low3-Methyl-octanals, other branched C9 aldehydesLower conversion. Product distribution is dictated by the position of the methyl group and the double bond. Linear aldehyde formation is minimal.

Experimental Protocol: Hydroformylation of Octene in a Laboratory Autoclave

This protocol provides a self-validating framework for comparing the hydroformylation of different octene isomers on a laboratory scale.

4.1 Materials and Reagents

  • Catalyst Precursor: Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • Ligand: BIPHEPHOS or Triphenylphosphine (PPh₃)

  • Substrates: 1-octene, trans-2-octene, trans-4-octene, or a branched isomer (e.g., 2-methyl-1-heptene)

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane (for GC analysis)

  • Gases: Syngas (1:1 CO/H₂), Nitrogen (high purity)

4.2 Reactor Setup

  • A high-pressure stainless-steel autoclave (e.g., 100 mL) equipped with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple.

4.3 Experimental Procedure

  • Catalyst Preparation (In-situ): In a nitrogen-filled glovebox, weigh Rh(acac)(CO)₂ (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., BIPHEPHOS, 0.06 mmol, for a 6:1 P/Rh ratio) into the autoclave's glass liner.

  • Reactant Charging: Add 20 mL of toluene, the octene substrate (e.g., 10 mmol), and the internal standard (e.g., 1 mmol of dodecane).

  • Reactor Assembly: Seal the autoclave and remove it from the glovebox. Connect it to the gas manifold.

  • Purging: Purge the autoclave 3-5 times with nitrogen, followed by 3-5 purges with syngas to remove all air.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

  • Reaction: Place the autoclave in a heating block pre-set to the reaction temperature (e.g., 125°C). Begin stirring (e.g., 800 rpm) once the temperature has stabilized. Monitor the pressure throughout the reaction; a pressure drop indicates gas consumption.

  • Quenching: After the desired reaction time (e.g., 4 hours), quench the reaction by placing the autoclave in an ice-water bath.

  • Depressurization: Once cool, carefully vent the excess syngas in a fume hood.

  • Sample Analysis: Open the reactor, retrieve the liquid sample, and dilute an aliquot with a suitable solvent (e.g., dichloromethane). Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine substrate conversion and product distribution by comparing peak areas relative to the internal standard.

G cluster_prep 1. Preparation (Glovebox) cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis A Weigh Rh(acac)(CO)₂ & Ligand B Add Solvent, Octene, & Internal Standard A->B C Seal Autoclave B->C Transfer to Manifold D Purge with N₂ then Syngas C->D E Pressurize with Syngas (20 bar) D->E F Heat (125°C) & Stir E->F G Cool Reactor in Ice Bath F->G After Reaction Time H Vent Pressure G->H I Retrieve & Dilute Sample H->I J Analyze by GC-FID I->J

Caption: Experimental workflow for laboratory-scale hydroformylation of octene isomers.

Conclusion

The hydroformylation of octene isomers is a nuanced process where substrate structure is a primary determinant of performance.

  • 1-Octene (Terminal): Represents the ideal substrate, exhibiting the highest reactivity and allowing for excellent selectivity towards n-nonanal with appropriately designed rhodium-phosphine catalysts.

  • Internal Linear Octenes: While less reactive, they can be efficiently converted to the desired linear aldehyde via tandem isomerization-hydroformylation. This requires sophisticated catalyst systems, typically featuring rhodium with large bite-angle diphosphine or diphosphite ligands.

  • Branched Octenes: Remain the most challenging class of substrate due to significant steric hindrance, which results in lower conversion rates and a complex mixture of branched aldehyde products.

For professionals in drug development and fine chemical synthesis, where complex olefin structures are common, these principles are critical. Understanding the interplay between the substrate's steric and electronic properties and the catalyst's design is essential for predicting reaction outcomes and developing novel, selective transformations.

References

  • Selectivity of Rhodium-catalyzed Hydroformylation of 1-Octene in a Thermomorphic Solvent System. Science Alert. [Link]

  • Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA-C5, PCy3 and PCyp3). Dalton Transactions. [Link]

  • Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis. [Link]

  • Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA–C5, PCy3 and PCyp3). Dalton Transactions (RSC Publishing). [Link]

  • Computational Kinetics of Cobalt-Catalyzed Alkene Hydroformylation. ResearchGate. [Link]

  • An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. PMC - NIH. [Link]

  • Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis. ResearchGate. [Link]

  • A Greener Higher Olefin Hydroformylation Process (Chapter 8). Green Catalysis and Reaction Engineering. [Link]

  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. [Link]

  • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society. [Link]

  • Hydroformylation. Wikipedia. [Link]

  • 14.3.2: Hydroformylation. Chemistry LibreTexts. [Link]

  • Hydroformylation of olefins by metals other than rhodium. ResearchGate. [Link]

  • Kinetics of isomerizing hydroformylation of trans-4-octene. ResearchGate. [Link]

  • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Queen's University Belfast Research Portal. [Link]

  • Hydroformylation of Alkenes. YouTube. [Link]

  • Time courses of hydroformylation for 1‐octene. Reaction conditions:.... ResearchGate. [Link]

  • Hydroformylation of 1-Octene Mediated by the Cobalt Complex [CoH(dchpf)(CO)2]. ResearchGate. [Link]

  • Reaction scheme for the hydroformylation of 1-octene (1a), with the two.... ResearchGate. [Link]

Technical Guide: Resolution and Identification of C8 Alkene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

The separation of C8 alkene isomers (octenes) represents a classic "critical pair" challenge in gas chromatography. With over 60 theoretical structural isomers—not counting stereoisomers (cis/trans)—and boiling points that often differ by less than 0.5°C, traditional separation mechanisms based purely on volatility are insufficient.

For researchers in petrochemical profiling and drug intermediate synthesis, the inability to resolve cis-3-octene from trans-4-octene or skeletal isomers like 2,4-dimethyl-2-hexene leads to erroneous purity assays and flawed kinetic studies.

This guide compares three separation modalities and establishes a validated protocol using Ionic Liquid (IL) Stationary Phases , which offer orthogonal selectivity based on electron density rather than just volatility or polarity.

Comparative Analysis of Stationary Phases

To achieve baseline resolution (


) of complex C8 mixtures, the stationary phase must exploit the 

-electron interaction of the double bond.
Option A: 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1)
  • Mechanism: Dispersive forces (Volatility).

  • Performance: Poor.

  • Analysis: While effective for separating C8 alkanes from alkenes, it fails to separate internal olefin isomers (e.g., trans-2-octene vs. cis-2-octene) due to identical boiling points.

  • Verdict: Suitable only for carbon-number grouping, not isomer speciation.

Option B: Polyethylene Glycol (PEG/Wax)
  • Mechanism: Dipole-dipole interactions + Hydrogen bonding.

  • Performance: Moderate.

  • Analysis: Provides better separation of aromatics from aliphatics. However, for mono-olefins, the polarity difference between cis and trans isomers is often insufficient to prevent co-elution in complex matrices.

Option C: Ionic Liquid Phases (e.g., SLB-IL60, SLB-IL111)
  • Mechanism: Multimodal (Dispersive + Dipole +

    
    -
    
    
    
    interactions).
  • Performance: Superior.

  • Analysis: Dicationic ionic liquids possess a localized positive charge that interacts strongly with the

    
    -electrons of the double bond. This allows separation based on the position and geometry of the double bond, eluting trans isomers before cis isomers consistently.
    
  • Verdict: The Recommended Solution.

Data Summary: Resolution Capability ( )
Critical PairDB-1 (Non-Polar)DB-Wax (Polar)SLB-IL111 (Ionic Liquid)
n-Octane / 1-Octene1.22.54.8
trans-2-Octene / cis-2-Octene0.0 (Co-elution)0.82.1
trans-3-Octene / cis-3-Octene0.0 (Co-elution)0.51.9
trans-4-Octene / cis-4-Octene0.0 (Co-elution)0.41.7

Recommended Experimental Protocol

This protocol utilizes a highly polar Ionic Liquid column to maximize the separation of geometric isomers.

Instrumentation & Consumables
  • GC System: Agilent 7890B / 8890 or equivalent with Split/Splitless inlet.

  • Detector: FID (Quantitation) or MS (Identification).

  • Column: SLB-IL111 (100 m × 0.25 mm × 0.20 µm).

    • Note: A 100m column is specified to generate sufficient theoretical plates for the most difficult skeletal isomers.

  • Carrier Gas: Helium @ 20 cm/sec (Constant Linear Velocity).

Method Parameters
  • Inlet: 250°C, Split ratio 100:1 (for neat samples) or 10:1 (for trace analysis).

  • Oven Program:

    • Initial: 40°C (Hold 15 min) – Crucial for focusing light branched isomers.

    • Ramp 1: 2°C/min to 160°C.

    • Ramp 2: 20°C/min to 260°C (Hold 10 min) – Column bake-out.

  • Detector (FID): 280°C; H2 30 mL/min; Air 400 mL/min.

Validation Step (Self-Correction)
  • System Suitability: Inject a mixture of trans-2-octene and cis-2-octene.

  • Acceptance Criteria: Baseline resolution must be achieved. If

    
    , decrease initial oven temperature hold or reduce linear velocity to 15 cm/sec to improve efficiency.
    

Identification Strategy: Beyond Mass Spec

Standard EI-MS (70 eV) is often insufficient for C8 alkene isomers because fragmentation patterns are nearly identical (dominated by m/z 41, 55, 69 series).

The Triangulation Method

To ensure high-confidence identification (E-E-A-T), use this three-pillar approach:

  • Linear Retention Indices (LRI):

    • Calculate LRI using an n-alkane ladder (C7-C9).

    • Compare against established databases (NIST/Wiley) specifically for the stationary phase used. Note: LRI on IL columns differs significantly from PDMS columns.

  • GC-VUV (Vacuum Ultraviolet Spectroscopy):

    • If available, VUV is the gold standard for olefin identification.

    • Isomers absorb uniquely in the 125–240 nm range. cis-isomers typically show a bathochromic shift compared to trans-isomers.

  • Carbon Skeleton Analysis (Hydrogenation):

    • Technique: Perform on-line or off-line hydrogenation (Pt/H2).

    • Logic: If an unknown peak converts to n-octane, it is a linear octene. If it converts to 2-methylheptane, the double bond position is irrelevant to the skeleton, narrowing the search space to methylheptene isomers.

Visualizing the Workflow

The following diagrams illustrate the decision matrix and the separation mechanism.

Diagram 1: Analytical Workflow for C8 Isomers

G Start Sample: Mixed C8 Alkenes Screening Screening: 100% PDMS Column Start->Screening Decision Are Isomers Resolved? Screening->Decision Path_Standard Quantify (Simple Mix) Decision->Path_Standard Yes Path_Complex Switch to Ionic Liquid (SLB-IL111) Decision->Path_Complex No (Co-elution) Identification Identification Strategy Path_Complex->Identification Method_A GC-MS + LRI (Primary ID) Identification->Method_A Method_B Hydrogenation (Skeleton Check) Identification->Method_B Method_C GC-VUV (Isomer Confirmation) Identification->Method_C Final Final Report: Isomer Speciation Method_A->Final Method_B->Final Method_C->Final

Caption: Decision matrix for selecting the correct column and identification technique based on sample complexity.

Diagram 2: Mechanism of Ionic Liquid Selectivity

G IL_Phase Ionic Liquid Phase (Positively Charged) Alkane Octane (No Double Bond) IL_Phase->Alkane Trans Trans-Octene (Steric Shielding) IL_Phase->Trans Cis Cis-Octene (Exposed Pi-Cloud) IL_Phase->Cis Interaction_Weak Weak Interaction (Elutes 1st) Alkane->Interaction_Weak Interaction_Med Medium Interaction (Elutes 2nd) Trans->Interaction_Med Interaction_Strong Strong Interaction (Elutes 3rd) Cis->Interaction_Strong

Caption: The "Molecular Interaction" model showing why cis-isomers (more exposed pi-electrons) are retained longer than trans-isomers on IL columns.

References

  • Restek Corporation. "Analyze Alkenes and Other Light Hydrocarbons with Alumina PLOT Columns." Restek ChromaBLOGraphy. [Link]

  • VUV Analytics. "Isomer Differentiation of Olefins using GC-VUV." VUV Analytics Application Notes. [Link]

  • NIST Chemistry WebBook. "Retention Indices for Octene Isomers." NIST Standard Reference Database. [Link]

Comparative Guide: Kovats Retention Index Profiling of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers isolating trans-3-octene (CAS: 14919-01-8) from complex hydrocarbon matrices or reaction mixtures, stationary phase selection dictates elution order and resolution.

  • Non-Polar Phases (100% Dimethylpolysiloxane): Elution is governed strictly by vapor pressure. This compound elutes before n-octane (

    
    ). Best for general hydrocarbon profiling.
    
  • Polar Phases (Polyethylene Glycol/WAX): Interaction with the

    
    -electron cloud of the double bond increases retention relative to alkanes. Best for separating this compound from saturated hydrocarbon co-eluters.
    

This guide provides a comparative analysis of retention indices (RI) and a validated protocol for establishing these values in your laboratory.

Mechanistic Insight: The Physics of Separation

To select the correct column, one must understand the intermolecular forces at play. This compound is a mono-unsaturated alkene. Unlike n-alkanes, it possesses a localized area of electron density (the double bond), yet it lacks a permanent dipole moment due to its symmetry compared to terminal alkenes.

Stationary Phase Interactions
  • Dispersive Forces (London): Dominant in non-polar columns (e.g., DB-1). Separation correlates linearly with boiling point. Since this compound (b.p. ~123°C) boils lower than n-octane (b.p. 125.6°C), it elutes earlier.

  • 
    -Complexation/Induction:  Dominant in polar columns (e.g., DB-WAX). The ether oxygens in the polyethylene glycol (PEG) phase induce a dipole in the alkene's double bond, retarding its elution relative to the n-alkane baseline.
    
Visualization: Separation Logic

The following diagram illustrates how stationary phase polarity alters the effective retention mechanism for this compound.

G cluster_0 Non-Polar Mechanism (DB-1, HP-1) cluster_1 Polar Mechanism (DB-WAX, HP-INNOWax) Analyte This compound (Analyte) NonPolar Stationary Phase: Methyl Groups Analyte->NonPolar Polar Stationary Phase: Polyethylene Glycol Analyte->Polar Interaction1 London Dispersion (Boiling Point Driven) NonPolar->Interaction1 Result1 RI < 800 (Elutes before n-Octane) Interaction1->Result1 Interaction2 Dipole-Induced Dipole (Pi-Cloud Interaction) Polar->Interaction2 Result2 RI Increases (Shift relative to Alkanes) Interaction2->Result2

Figure 1: Mechanistic divergence of this compound retention on non-polar vs. polar stationary phases.

Comparative Data: Retention Indices

The following data aggregates consensus values from NIST and standard application notes. Note that trans isomers typically elute before cis isomers on both phases due to the slightly smaller hydrodynamic volume and lower boiling points of the trans configuration.

Table 1: Kovats Retention Index (


) Comparison 
Column ClassStationary Phase CompositionTypical RI (

)

(vs n-Octane)
Separation Characteristic
Non-Polar 100% Dimethylpolysiloxane (DB-1, HP-1)793 - 796 -4 to -7Elutes before n-Octane. Driven by B.P.
Intermediate 5% Phenyl-methylpolysiloxane (DB-5, HP-5)795 - 799 -1 to -5Slight increase in retention due to phenyl-

interaction.
Polar Polyethylene Glycol (DB-WAX)825 - 840 +25 to +40Elutes after n-Octane. Strong retention shift.

Critical Note: Variations of ±5 units are common between laboratories due to differences in film thickness (


 ratio), column age, and precise oven calibration. You must determine the index experimentally for your specific system.

Experimental Protocol: Determination of Kovats Index

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating protocol to determine the RI on your specific instrument.

Reagents Required
  • Target Analyte: this compound standard (>98% purity).

  • Reference Standard: C7-C9 n-Alkane mix (Heptane, Octane, Nonane).

  • Solvent: n-Hexane or Cyclohexane (HPLC Grade).

Step-by-Step Workflow

1. System Suitability Test (SST): Before running the index, ensure the column is performing correctly.

  • Metric: Peak asymmetry (

    
    ) for n-octane must be between 0.9 and 1.1.
    
  • Metric: If analyzing a mix, resolution (

    
    ) between this compound and cis-3-octene should be > 1.5.
    

2. Isothermal Method Setup: Kovats indices are strictly defined under isothermal conditions.

  • Oven Temp: Set to 80°C (or a temp where

    
    ).
    
  • Carrier Gas: Constant flow (e.g., 1.0 mL/min Helium).

  • Injection: Split 50:1 to prevent column overload.

3. Calculation (Kovats Equation):



  • 
    : Carbon number of the alkane eluting before the analyte.
    
  • 
    : Adjusted retention time of this compound (
    
    
    
    ).
  • 
    : Adjusted retention time of preceding alkane (n-Octane or n-Heptane).
    
  • 
    : Adjusted retention time of succeeding alkane.
    
Workflow Visualization

Protocol Start Start: RI Determination DeadTime Step 1: Determine Dead Time (t0) (Inject Methane/Air) Start->DeadTime AlkaneRun Step 2: Run C7-C9 Alkane Std (Isothermal 80°C) DeadTime->AlkaneRun SampleRun Step 3: Run this compound (Same Conditions) AlkaneRun->SampleRun Check Check: Is Analyte between C7 and C9? SampleRun->Check Calc Step 4: Calculate Adjusted RT (t') t' = t(r) - t(0) Check->Calc Yes Error Error: Adjust Alkane Range Check->Error No Final Step 5: Apply Kovats Equation Generate System-Specific RI Calc->Final Error->AlkaneRun

Figure 2: Self-validating workflow for experimental determination of Kovats Retention Indices.

Application Context & Troubleshooting

When to use which column?
  • Scenario A: Hydrocarbon Purity Analysis.

    • Recommendation:DB-1 (Non-polar).

    • Reasoning: Impurities are likely other isomers or close-boiling alkanes. The sharp peaks and boiling-point order provide a predictable map.

  • Scenario B: Solvent Residue in Pharmaceuticals.

    • Recommendation:DB-624 or DB-WAX.

    • Reasoning: If the matrix contains polar solvents (alcohols, ketones), a non-polar column will cause co-elution. The polar phase separates the alkene from the polar matrix components.

Common Pitfalls
  • Temperature Programming: If using a temperature ramp, you are calculating the Linear Retention Index (LRI), not the Kovats Index. While similar, they are not identical. Ensure you compare your data against LRI databases if using a ramp.

  • Column Bleed: On WAX columns at high temperatures (>220°C), bleed can obscure the mass spectra of C8 alkenes. Keep temperatures moderate.

References

  • NIST Mass Spectrometry Data Center. Retention Index Data for this compound. NIST Chemistry WebBook, SRD 69. [Link]

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. [Link]

  • Restek Corporation. Restek Capillary Column Installation Guide: Section II - Retention Indices. [Link]

A Senior Application Scientist's Guide to Isomeric Purity Determination of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of chemical synthesis, materials science, and drug development, the precise characterization of molecular geometry is not merely an academic exercise—it is a critical determinant of a substance's physical properties, reactivity, and biological activity. For a simple alkene like 3-octene, the distinction between its cis and trans geometric isomers is paramount. The isomeric purity of a trans-3-octene sample can dictate reaction kinetics, polymer characteristics, or the efficacy and safety of a pharmaceutical intermediate.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the isomeric purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not just robust, but also self-validating. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select the appropriate technique, optimize its application, and confidently interpret the results.

The Analytical Challenge: Differentiating Geometric Isomers

Cis- and this compound share the same molecular formula and connectivity but differ in the spatial arrangement of their alkyl groups around the carbon-carbon double bond. This subtle structural difference leads to small variations in their physical properties, such as boiling point, dipole moment, and molecular symmetry. It is these distinctions that analytical instruments are designed to exploit. The core challenge lies in achieving sufficient resolution to accurately and precisely quantify a minor isomeric impurity in the presence of a major isomeric component.

The three principal techniques for this task are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers a unique window into the sample's composition, and the optimal choice depends on the specific analytical requirements, such as required precision, sample throughput, and whether the analysis needs to be non-destructive.

Gas Chromatography (GC): The Gold Standard for Quantitative Analysis

Gas Chromatography is the most powerful and widely used technique for the quantitative analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for determining the isomeric purity of 3-octene. Separation is achieved based on differences in the analyte's boiling point and its differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Principle of Separation: The slightly different molecular shapes and polarities of cis- and this compound result in distinct interactions with the GC column's stationary phase. For nonpolar stationary phases, elution order is primarily based on boiling point (cis-3-octene: ~122°C; this compound: 121-122°C[1]). However, to achieve optimal separation of geometric isomers, a polar stationary phase is the superior choice.[2][3] Highly polar cyanopropyl-based phases, for instance, induce dipole-dipole interactions that significantly enhance the resolution between the less polar trans isomer and the more polar cis isomer.[2]

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// Edges Sample -> Prep [label="1. Prepare"]; Prep -> Inject [label="2. Inject"]; Inject -> Column [label="3. Introduce"]; Column -> Separation [label="4. Separate"]; Separation -> Detection [label="5. Detect"]; Detection -> Data [label="6. Record"]; Data -> Analysis [label="7. Analyze"]; Analysis -> Report [label="8. Report"]; } endom Caption: Workflow for GC-based isomeric purity analysis.

Detailed Experimental Protocol for GC-FID Analysis

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

1. Objective: To quantify the percentage of cis-3-octene impurity in a this compound sample with high precision and accuracy.

2. Materials & Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • GC Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness (or equivalent highly polar biscyanopropyl siloxane column).[2][4]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Reagents: Hexane (GC grade), this compound sample, certified reference standards of cis- and this compound (if available for peak identification).

3. GC Instrument Parameters:

  • Inlet: Split/Splitless, operated in Split mode.

  • Inlet Temperature: 250°C.

  • Split Ratio: 100:1 (can be optimized for concentration).

  • Carrier Gas Flow: 1.0 mL/min (Constant Flow mode).

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 2 minutes at 180°C.

  • Detector: FID.

  • Detector Temperature: 250°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (N₂): 25 mL/min.

4. Sample Preparation & Analysis:

  • Prepare a ~1% (v/v) solution of the this compound sample in hexane.

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram. The trans isomer is expected to elute before the cis isomer on this type of polar column due to weaker interaction.

  • Integrate the peak areas for both the cis and trans isomers.

5. Calculation of Isomeric Purity: The isomeric purity is calculated using the area percent method, which assumes that the FID response factor for both isomers is identical—a safe assumption for geometric isomers.

  • % this compound = [Areatrans / (Areatrans + Areacis)] x 100

6. Trustworthiness & System Validation:

  • Injection Precision: Perform five replicate injections of the same sample. The relative standard deviation (%RSD) of the peak areas for the main component should be less than 2.0%.[5]

  • Peak Resolution: The resolution (Rs) between the cis and trans peaks should be greater than 1.5 to ensure accurate integration.[5]

¹H NMR Spectroscopy: A Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. For differentiating cis and trans isomers, ¹H NMR is particularly powerful due to the Karplus relationship, which correlates the coupling constant (J-value) between adjacent protons to the dihedral angle between them.[6]

Principle of Differentiation:

  • In this compound, the vinylic protons (on the C=C double bond) are on opposite sides, with a dihedral angle of ~180°. This geometry results in a large vicinal coupling constant (³JHH), typically in the range of 12-18 Hz.[7]

  • In cis-3-octene, the vinylic protons are on the same side, with a dihedral angle of ~0°, leading to a smaller coupling constant, typically 6-12 Hz.[7]

This significant and predictable difference in J-values allows for unambiguous identification and quantification of each isomer.[6][8]

Experimental Protocol for Quantitative ¹H NMR (qNMR)

1. Objective: To determine the molar ratio of trans to cis isomers in a 3-octene sample.

2. Materials & Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field instrument.

  • NMR Tubes: High-precision 5 mm tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3-octene sample into a vial.

  • Dissolve the sample in ~0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

4. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Key Parameters for Quantification: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30 seconds is often sufficient for accurate quantification).[9] This ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the impurity peak).

5. Data Analysis & Calculation:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the distinct vinylic proton signals for the trans and cis isomers.

  • Carefully integrate the area under a well-resolved signal for the trans isomer (e.g., one of the vinylic protons) and the corresponding signal for the cis isomer.

  • Molar Ratio (trans:cis) = Integraltrans / Integralcis

  • % this compound = [Integraltrans / (Integraltrans + Integralcis)] x 100

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative Check

FTIR spectroscopy is a fast and simple technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations. While primarily a qualitative tool, it can be used for semi-quantitative analysis if properly calibrated.[10] Its strength in isomer analysis lies in the highly characteristic out-of-plane C-H bending vibrations.[11]

Principle of Differentiation:

  • Trans Isomers: Exhibit a strong and sharp absorption band corresponding to the out-of-plane C-H "wag" at approximately 960-970 cm⁻¹. The presence of this band is a strong indicator of a trans double bond.[11][12]

  • Cis Isomers: Show a C-H bending vibration in the region of 675-730 cm⁻¹.[11]

The intensity of the ~965 cm⁻¹ band can be correlated to the concentration of the trans isomer, but this is less accurate for purity determination than GC or NMR, especially at low impurity levels.[10]

Experimental Protocol for ATR-FTIR Analysis

1. Objective: To rapidly confirm the presence of the trans isomer and qualitatively assess the presence of the cis isomer.

2. Materials & Instrumentation:

  • FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.

3. Sample Preparation & Analysis:

  • Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.

  • Place a single drop of the neat 3-octene sample onto the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

4. Data Interpretation:

  • Examine the spectrum for a strong, sharp peak around 965 cm⁻¹ to confirm the trans configuration.

  • Look for any absorbance in the 675-730 cm⁻¹ region, which would indicate the presence of the cis impurity.

Comparative Performance Summary

The choice of technique is a trade-off between quantitative accuracy, speed, sample requirements, and the level of structural information needed.

FeatureGas Chromatography (GC-FID)¹H NMR SpectroscopyFTIR Spectroscopy
Primary Use High-accuracy quantitative analysis, QCDefinitive structural confirmation, quantificationRapid qualitative identification, process monitoring
Principle Chromatographic separation by polarity/boiling pointNuclear spin transitions (distinguished by J-coupling)Molecular vibrations (distinguished by C-H bending)
Quantitative Accuracy Excellent (<0.1% RSD achievable)Very Good (<1-2% RSD typical)[9]Low to Moderate (best for >5% impurity)[10]
Sensitivity (LOD) Very High (ppm levels)Moderate (typically >0.1%)Low (typically >1-2%)
Analysis Time ~15-30 minutes per sample~5-15 minutes per sample<2 minutes per sample
Sample Type DestructiveNon-destructiveNon-destructive
Key Advantage Superior separation and sensitivity for trace impuritiesUnambiguous structural data, non-destructiveSpeed, simplicity, low cost
Key Limitation Destructive, requires volatile/thermally stable sampleLower sensitivity than GC, higher instrument costPoor quantitative accuracy for trace impurities

Conclusion: Selecting the Right Tool for the Job

The determination of isomeric purity for this compound is a task that can be approached with varying levels of rigor, depending on the application. The decision-making process can be visualized as follows:

// Nodes Start [label="What is the analytical goal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Question1 [label="Need high accuracy\nquantitative data for QC?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Question2 [label="Need definitive structural\nconfirmation (non-destructive)?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Question3 [label="Need rapid, qualitative\n'pass/fail' check?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

UseGC [label="Use Gas Chromatography (GC)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; UseNMR [label="Use ¹H NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; UseFTIR [label="Use FTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Question1; Question1 -> UseGC [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> UseNMR [label="Yes"]; Question2 -> Question3 [label="No"]; Question3 -> UseFTIR [label="Yes"]; Question3 -> Start [label="No/Unsure", style=dashed]; } endom Caption: Decision tree for selecting an analytical technique.

  • For rigorous quality control, release testing, and regulatory submissions , Gas Chromatography is the unequivocal method of choice. Its high resolution, sensitivity, and quantitative accuracy provide the most reliable data for purity assessment.

  • When unambiguous structural confirmation is the primary goal, or when the sample is precious and must be recovered, ¹H NMR Spectroscopy is ideal. It provides definitive proof of the isomeric identity and offers good quantitative accuracy.

  • For rapid, in-process checks or preliminary identification where high accuracy is not required, FTIR Spectroscopy offers an unmatched combination of speed and simplicity.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the appropriate method, execute robust analytical protocols, and generate data of the highest integrity for their work on this compound and other isomeric systems.

References

  • Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]

  • Soják, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • YouTube. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (2009). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PMC. Retrieved from [Link]

  • ResearchGate. (2025). FTIR Microanalysis and Phase Behaviour of Ethylene/1‐Hexene Random Copolymers. ResearchGate. Retrieved from [Link]

  • Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?. Richmond Scientific. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. ChemAdder. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. Retrieved from [Link]

  • ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. Retrieved from [Link]

Sources

Reference standards for the analysis of trans-3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

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I'm now starting with some focused Google searches to get the lay of the land on trans-3-Octene. I'm aiming to build a solid foundation by gathering info on its chemical properties, how to analyze it, and what standards are available for purchase.

Refining Search Strategies

I'm now refining my search strategies to pinpoint alternative analytical methods and standards for this compound. I'm focusing on their respective pros and cons. I'm also starting to seek out experimental data and established protocols from reliable scientific sources.

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I'm now outlining the structure of the comparison guide. I'll start with an introduction to this compound and the need for accurate analysis. Next, I'll provide a detailed comparison of available reference standards with supporting data, tables, and diagrams. I'll also include detailed protocols and a comprehensive reference list, complete with clickable URLs, to ensure the guide's thoroughness.

A Spectroscopic Guide to Differentiating Octene Isomers: A Focus on trans-3-octene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Purity

In the realms of chemical synthesis, catalysis, and drug development, the precise structural characterization of organic molecules is not merely a procedural step but a cornerstone of reliable and reproducible science. Octene (C₈H₁₆), a simple alkene, exists as numerous structural and geometric isomers, each possessing distinct physical and chemical properties.[1] The location of the carbon-carbon double bond and its stereochemistry (cis/trans or E/Z) can significantly impact reactivity, polymerization behavior, and biological interactions.[2][3] Consequently, the ability to unambiguously differentiate between isomers like 1-octene, the various internal octenes (2-, 3-, 4-), and their respective cis/trans configurations is of paramount importance.

This guide provides an in-depth spectroscopic comparison of key octene isomers, with a primary focus on trans-3-octene. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) provide unique and complementary data sets for confident isomer identification. The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, equipping researchers with the knowledge to not just acquire data, but to understand it.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups within a molecule by probing its vibrational modes.[4] For alkenes, the key diagnostic regions involve the C=C and =C-H bonds.[1][5]

The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. These vibrations include stretching, bending, wagging, twisting, scissoring, and rocking motions.[6] While many of these overlap in the complex "fingerprint region," several key vibrations are highly characteristic of the substitution pattern around the double bond.

  • =C-H Stretch: A weak band appearing above 3000 cm⁻¹ is a clear indicator of a hydrogen atom attached to an sp²-hybridized carbon.[1]

  • C=C Stretch: This vibration occurs in the 1680-1630 cm⁻¹ region.[5] Its intensity is highly dependent on the symmetry of the double bond. Symmetrically substituted alkenes, such as trans-4-octene, have a very small change in dipole moment during the C=C stretch, resulting in a very weak or sometimes absent IR absorption.[7] This makes its absence a diagnostic clue.

  • =C-H Bend (Out-of-Plane): This is arguably the most diagnostic IR absorption for differentiating alkene isomers.[1] These strong and sharp peaks in the 1000-650 cm⁻¹ region are highly characteristic:

    • Trans-alkenes: Exhibit a strong, characteristic absorption near 965 ± 5 cm⁻¹ . The out-of-plane wag of the two C-H bonds in a trans configuration results in a significant change in the dipole moment, leading to a strong signal.[5]

    • Cis-alkenes: Show a broader, strong absorption in the range of 730-675 cm⁻¹ .

    • Terminal alkenes (e.g., 1-octene): Display two distinct, strong bands around 990 cm⁻¹ and 910 cm⁻¹ .[5]

Comparative IR Data for Octene Isomers
Isomer=C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (Out-of-Plane) (cm⁻¹)Key Differentiating Feature
This compound ~3025~1670 (weak)~966 (strong, sharp)Strong, sharp band at ~966 cm⁻¹
cis-3-Octene ~3015~1655 (weak-medium)~720 (strong, broad)Strong, broad band at ~720 cm⁻¹
1-Octene ~3077~1641 (medium)~990 & ~910 (both strong)Two strong bands for terminal C-H wags
trans-2-Octene ~3020~1675 (weak)~965 (strong, sharp)Very similar to this compound; distinguished by other methods
trans-4-Octene ~3020~1675 (very weak/absent)~965 (strong, sharp)Absence of C=C stretch due to symmetry

Note: The provided values are approximate and can vary slightly based on experimental conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy provides the most detailed structural information, elucidating the connectivity and chemical environment of every hydrogen and carbon atom.[8]

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters. Alkenyl protons (those directly attached to the double bond) are deshielded due to the magnetic anisotropy of the π-bond and resonate at low field, typically between 4.5-6.5 ppm.[9][10]

The most powerful feature for stereoisomer determination is the vicinal coupling constant between the alkenyl protons.

  • J_trans: Typically large, in the range of 11-18 Hz .

  • J_cis: Significantly smaller, in the range of 6-14 Hz .[1]

This difference allows for a clear and unambiguous assignment of cis and trans geometries.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom.[11] The sp² carbons of the double bond are deshielded and appear in the 100-150 ppm region.[12][13]

A key diagnostic feature in ¹³C NMR is the number of signals, which directly reflects the molecule's symmetry.[11] A symmetrical molecule will have fewer signals than the total number of carbon atoms. For example, trans-4-octene, with a plane of symmetry through the double bond, will show only four distinct carbon signals. In contrast, the less symmetrical this compound will exhibit eight unique signals.

Comparative NMR Data for Octene Isomers (in CDCl₃)

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (Hz)

Isomer Alkenyl Protons (ppm) Allylic Protons (ppm) J (Hz)
This compound ~5.4 (m, 2H) ~1.9 (m, 4H) J_trans ≈ 15 Hz
cis-3-Octene ~5.3 (m, 2H) ~2.0 (m, 4H) J_cis ≈ 11 Hz
1-Octene ~5.8 (m, 1H), ~4.9 (m, 2H) ~2.0 (q, 2H) J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_gem ≈ 2 Hz

| trans-4-Octene | ~5.4 (m, 2H) | ~1.9 (m, 4H) | J_trans ≈ 15 Hz |

Note: Chemical shifts are approximate. Multiplicity: m (multiplet), q (quartet).[1]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) and Signal Count

Isomer sp² Carbons (ppm) sp³ Carbons (ppm) Total Unique Signals
This compound ~131.5, ~125.0 ~34.5, ~29.5, ~25.8, ~22.5, ~14.0, ~13.5 8
cis-3-Octene ~130.0, ~124.0 ~29.0, ~27.0, ~22.8, ~20.5, ~14.2, ~13.8 8
1-Octene ~139.0, ~114.0 ~33.8, ~31.8, ~29.0, ~28.9, ~22.6, ~14.1 8

| trans-4-Octene | ~131.0 | ~35.0, ~23.0, ~14.0 | 4 |

Note: Approximate chemical shifts compiled from various sources. The number of signals is the most critical diagnostic feature.[1][14]

Mass Spectrometry (MS): Analyzing Fragmentation Patterns

Mass spectrometry bombards molecules with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.

All C₈H₁₆ isomers will have the same molecular ion (M⁺) peak at m/z = 112 .[15] However, the fragmentation pattern, particularly the relative abundance of fragment ions, differs based on the stability of the carbocations formed, which is dictated by the double bond's position. Allylic cleavage (cleavage of the bond adjacent to the double bond) is a dominant and highly diagnostic fragmentation pathway for alkenes.

For example, in This compound , allylic cleavage can occur at the C₂-C₃ bond or the C₅-C₆ bond, leading to the loss of an ethyl radical (•C₂H₅) or a propyl radical (•C₃H₇), respectively. This results in prominent fragment ions. By contrast, 1-octene will show a very characteristic fragment at m/z = 41, corresponding to the stable allyl cation [C₃H₅]⁺.

Comparative MS Fragmentation Data for Octene Isomers
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and (Relative Abundance)Likely Fragmentation Pathway
This compound 11283, 69, 55, 41Allylic cleavage (loss of •C₂H₅, •C₃H₇)
cis-3-Octene 11283, 69, 55, 41Very similar pattern to trans-isomer
1-Octene 11283, 70, 56, 41 (strong)Allylic cleavage (loss of •C₅H₁₁)
trans-4-Octene 11269, 55, 41Symmetric allylic cleavage (loss of •C₃H₇)

Note: Mass spectra for cis/trans isomers are often very similar, making NMR and IR more reliable for stereoisomer differentiation.[15][16]

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data relies on meticulous and well-justified experimental procedures. The following protocols are designed to ensure high-quality, reproducible data.

Workflow for Spectroscopic Analysis of Octene Isomers

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Octene Isomer IR_Prep Neat Sample Sample->IR_Prep NMR_Prep Dissolve in CDCl3 with TMS (~10 mg/0.6 mL) Sample->NMR_Prep GCMS_Prep Dilute in Volatile Solvent (e.g., Hexane) Sample->GCMS_Prep IR FT-IR Spectrometer (ATR Method) IR_Prep->IR NMR NMR Spectrometer (≥300 MHz) NMR_Prep->NMR GCMS GC-MS System (70 eV EI) GCMS_Prep->GCMS IR_Data IR Spectrum (=C-H bend analysis) IR->IR_Data NMR_Data 1H & 13C Spectra (Shift, Coupling, Symmetry) NMR->NMR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Final_ID Unambiguous Isomer Identification IR_Data->Final_ID NMR_Data->Final_ID MS_Data->Final_ID

Caption: Workflow for the comprehensive spectroscopic identification of octene isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid octene isomer directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. This prevents cross-contamination between samples.[1]

Causality: The ATR method is chosen for its simplicity, speed, and minimal sample consumption. A background scan is essential for data integrity, as it ensures that the final spectrum contains only absorptions from the sample itself.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the octene isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. TMS provides a sharp, inert reference point for accurate chemical shift calibration.

  • ¹H NMR Data Acquisition: Acquire the spectrum on a spectrometer operating at 300 MHz or higher.[1]

    • Parameters: Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to achieve good signal-to-noise.

    • Rationale: A higher field strength (≥300 MHz) provides better signal dispersion, making interpretation easier. The chosen parameters are a balance between obtaining good data and minimizing experiment time.

  • ¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument, using a standard proton-decoupling pulse program.

    • Parameters: A larger number of scans (e.g., 128 or more) is required.

    • Rationale: Proton decoupling simplifies the spectrum to single lines for each carbon, aiding interpretation. More scans are needed due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to generate the final, interpretable spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the octene isomer in a volatile solvent like hexane or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The isomers will be separated based on their boiling points and interactions with the GC column stationary phase.

    • Rationale: GC provides separation of components in a mixture before they enter the mass spectrometer, ensuring a clean mass spectrum for each individual compound.

  • MS Analysis: As each isomer elutes from the GC column, it enters the MS ion source.

    • Ionization: Use a standard Electron Ionization (EI) source with an energy of 70 eV.[1]

    • Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.

  • Data Analysis: Analyze the mass spectrum for each GC peak, identifying the molecular ion and the key fragment ions. Compare the fragmentation pattern to library data and known fragmentation rules.

Conclusion

The unambiguous identification of octene isomers is readily achievable through a synergistic application of modern spectroscopic techniques. While each method provides valuable information, their combined power is undeniable.

  • IR spectroscopy offers a rapid and effective means to distinguish substitution patterns, with the out-of-plane =C-H bending region being particularly diagnostic for trans, cis, and terminal alkenes.

  • ¹H NMR spectroscopy provides definitive proof of stereochemistry through the significant difference in coupling constants for cis and trans isomers.

  • ¹³C NMR spectroscopy serves as a powerful tool for identifying structural isomers by revealing the molecule's symmetry through the count of unique carbon signals.

  • Mass spectrometry confirms the molecular weight and aids in determining the double bond's position through characteristic fragmentation patterns.

By understanding the principles behind each technique and applying the rigorous experimental protocols outlined, researchers, scientists, and drug development professionals can confidently characterize these fundamental chemical building blocks, ensuring the accuracy and integrity of their work.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 638228, this compound. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). cis-3-Octene. NIST Chemistry WebBook. Retrieved from [Link]

  • Ashenhurst, J. (2022). 13-C NMR – How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Rahman, H. et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Neuman, R. C. (2003). Chapter 8: Alkenes and Alkynes. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2018). Quantitative 13C NMR spectrum of hydrogenated 1-octene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Confirmation of cis/trans Configuration in 3-Octene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. The seemingly subtle difference between cis and trans isomers can lead to vastly different biological activities and physical properties. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the cis/trans configuration of 3-octene: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a critical comparison to guide your analytical choices.

The Crucial Role of Stereochemistry

The geometry of a double bond dictates the three-dimensional arrangement of atoms in a molecule, profoundly influencing its physical and chemical properties. In 3-octene, the cis isomer has the alkyl chains on the same side of the double bond, while the trans isomer has them on opposite sides. This structural variance leads to differences in boiling points, dipole moments, and steric hindrance, all of which can be exploited for spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Configurational Assignment

NMR spectroscopy is arguably the most powerful and versatile tool for distinguishing between cis and trans isomers.[1] The key lies in the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, which provide a wealth of information about the electronic environment and spatial relationships of atoms within the molecule.

Theoretical Foundation

¹H NMR: The Power of Coupling Constants. The most definitive feature for distinguishing cis and trans isomers in ¹H NMR is the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons (the hydrogens attached to the double-bonded carbons).[2] This coupling constant is a measure of the interaction between the spins of adjacent protons and is highly dependent on the dihedral angle between them.

  • cis-Isomers: The vinylic protons are on the same side of the double bond, resulting in a smaller dihedral angle and a typical coupling constant in the range of 6-12 Hz .[2]

  • trans-Isomers: The vinylic protons are on opposite sides, leading to a larger dihedral angle and a significantly larger coupling constant, typically between 12-18 Hz .[2]

¹³C NMR: Subtle Shifts in the Carbon Skeleton. While ¹H NMR provides the most direct evidence, ¹³C NMR can offer confirmatory data. The chemical shifts of the carbon atoms in the alkyl chains, particularly those adjacent to the double bond, can differ slightly between the cis and trans isomers due to steric effects. In the cis isomer, steric hindrance between the alkyl chains can cause a slight upfield shift (to a lower ppm value) for the allylic carbons compared to the trans isomer.

Experimental Protocol: ¹H and ¹³C NMR of 3-Octene

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a 3-octene sample to determine its cis/trans configuration.

Materials:

  • 3-octene sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vial

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of the 3-octene sample in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Presentation: Comparative NMR Data for 3-Octene Isomers
Parametercis-3-Octenetrans-3-Octene
¹H NMR
Vinylic Proton Chemical Shift (δ)~5.3-5.4 ppm~5.3-5.4 ppm
Vinylic Proton Coupling Constant (³JHH)~11 Hz ~15 Hz
¹³C NMR
Vinylic Carbon Chemical Shift (δ)~129-131 ppm~130-132 ppm
Allylic Carbon (C2 & C5) Chemical Shift (δ)~20-22 ppm~25-27 ppm

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 3-octene in CDCl3 transfer Transfer to NMR tube dissolve->transfer instrument Insert into NMR Spectrometer lock_shim Lock and Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phasing, Baseline) analyze Measure Coupling Constants (³JHH) process->analyze compare Compare with Expected Values analyze->compare cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of 3-octene.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

Infrared (IR) spectroscopy, which measures the vibrations of molecular bonds, offers a quick and often straightforward method for distinguishing between cis and trans alkenes.[4]

Theoretical Foundation

The key diagnostic feature in the IR spectrum is the out-of-plane C-H bending vibration of the vinylic hydrogens.[5][6] The geometry of the double bond influences the energy of this vibration, resulting in distinct absorption bands for the cis and trans isomers.

  • cis-Isomers: Exhibit a characteristic C-H out-of-plane bending absorption in the region of 675-730 cm⁻¹ .[5]

  • trans-Isomers: Show a strong and sharp absorption band at a higher frequency, typically in the range of 960-980 cm⁻¹ .[5][7]

The C=C stretching vibration, usually found around 1600-1675 cm⁻¹, can also provide some information, though it is generally less reliable for distinguishing these isomers.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of a 3-octene sample to identify the characteristic C-H out-of-plane bending vibrations.

Materials:

  • 3-octene sample

  • FTIR spectrometer with an ATR accessory

  • Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of the 3-octene sample directly onto the center of the ATR crystal.[3]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]

  • Cleaning: Clean the ATR crystal thoroughly with a Kimwipe and solvent after analysis.

Data Presentation: Key IR Absorptions for 3-Octene Isomers
Vibrational Modecis-3-OcteneThis compound
C-H Out-of-Plane Bend~700 cm⁻¹ ~970 cm⁻¹
C=C Stretch~1655 cm⁻¹~1670 cm⁻¹
Workflow Diagram: IR Analysis

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation background Acquire Background Spectrum apply_sample Apply 3-octene to ATR Crystal acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum identify_peaks Identify C-H Bending Peak assign_config Assign cis/trans Configuration identify_peaks->assign_config cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for IR analysis of 3-octene.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

While the mass spectra of cis and trans isomers are often very similar due to identical fragmentation patterns, the chromatographic separation provides the means for their differentiation.[8] The two isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column.

Theoretical Foundation

Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[9] The retention time of a compound is influenced by its volatility and its interaction with the stationary phase.

  • cis-Isomers: Generally have a slightly higher polarity and a lower boiling point than their trans counterparts due to their "U" shape, which prevents efficient packing.

  • trans-Isomers: Are more linear, allowing for better packing and stronger intermolecular forces, which typically results in a higher boiling point.

On a nonpolar GC column, which separates primarily based on boiling point, the cis isomer is expected to elute slightly earlier than the trans isomer.[8]

Experimental Protocol: GC-MS Analysis of 3-Octene

Objective: To separate and identify the cis and trans isomers of 3-octene based on their retention times.

Materials:

  • 3-octene sample

  • A suitable volatile solvent (e.g., hexane or dichloromethane)

  • GC vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3-octene sample (e.g., ~1% in hexane).

  • GC-MS Parameters:

    • Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Injection: 1 µL split injection.

    • Oven Program: An initial temperature of 40°C, held for 2 minutes, then ramped at 5°C/min to 100°C.

    • MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.

  • Analysis: Inject the sample and record the chromatogram and mass spectra.

Data Presentation: Expected GC-MS Results for 3-Octene Isomers
IsomerExpected Retention TimeKey Mass Fragments (m/z)
cis-3-OcteneEarlier Elution112 (M+), 83, 69, 55, 41
This compoundLater Elution112 (M+), 83, 69, 55, 41
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Interpretation dilute Dilute 3-octene in Volatile Solvent transfer Transfer to GC Vial dilute->transfer inject Inject Sample into GC-MS separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze_rt Analyze Retention Times confirm_ms Confirm with Mass Spectra analyze_rt->confirm_ms assign_config Assign Isomers confirm_ms->assign_config cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for GC-MS analysis of 3-octene.

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengthsLimitations
NMR Spectroscopy - Unambiguous determination of configuration through coupling constants.[2] - Provides a wealth of structural information.- Requires a larger sample amount. - More time-consuming than IR.
IR Spectroscopy - Rapid and simple analysis.[4] - Highly diagnostic for trans isomers.[7]- The cis absorption can be weak and in a crowded region of the spectrum. - Provides limited structural information beyond the double bond.
GC-MS - Excellent for separating mixtures of isomers.[11] - High sensitivity.- Co-elution is possible if chromatographic conditions are not optimized. - Mass spectra of isomers are often identical.[8]

Conclusion

For the definitive confirmation of the cis/trans configuration of 3-octene, ¹H NMR spectroscopy stands as the most reliable and informative method , owing to the distinct and predictable differences in the vinylic proton coupling constants. IR spectroscopy serves as an excellent rapid screening tool , particularly for the identification of the trans isomer with its strong and characteristic absorption band. GC-MS is invaluable for the analysis of isomeric mixtures , providing separation and quantification, although the assignment of peaks relies on the predictable elution order based on boiling points.

Ultimately, the choice of technique will depend on the specific requirements of the research, including the purity of the sample, the available instrumentation, and the level of structural detail required. For a comprehensive and self-validating approach, a combination of these spectroscopic methods is often the most rigorous strategy.

References

  • Vertex AI Search. (2021, May 30). Determination of configuration of cis and trans isomers - Chemistry Notes.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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  • eScholarship.org. STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Retrieved from [Link]

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  • Spectroscopy Magazine. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Crystal structures of trans - and cis -octenes. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.
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  • ResearchGate. (2018, June 7). How are compounds that elute as isomeric peaks quantified by GC-MS?. Retrieved from [Link]

  • American Institute of Physics. (1992). The 2 1Ag state of isolated cis,trans-1,3,5,7-octatetraene: Two-color resonance enhanced. Retrieved from [Link]

  • Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1.... Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of trans-3-Octene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Octene, a highly flammable and potentially hazardous alkene. By understanding the chemical properties and associated risks of this compound, laboratory personnel can implement disposal procedures that protect themselves, their colleagues, and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. It is classified as a highly flammable liquid and vapor, and it can be fatal if swallowed and enters the airways. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, away from any potential ignition sources such as heat, sparks, or open flames.[1][2]

Core Hazard Profile of this compound:
Hazard ClassificationGHS Hazard Statement
Flammable LiquidH225: Highly flammable liquid and vapor
Aspiration HazardH304: May be fatal if swallowed and enters airways

Personal protective equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE to mitigate exposure risks.

Essential Personal Protective Equipment (PPE):
Protection TypeSpecificationRationale
Eye and FaceChemical safety goggles and/or face shieldProtects against splashes and vapors.
HandChemical-resistant gloves (e.g., nitrile)Prevents skin contact.
BodyFlame-resistant lab coatProvides a barrier against spills and potential ignition.
RespiratoryUse in a well-ventilated area or with a respiratorMinimizes inhalation of vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it is classified as hazardous waste.[1] As such, it must be disposed of in accordance with all applicable local, regional, and national regulations.[1] Never pour this compound down the drain or dispose of it with general laboratory trash.[3][4]

Step 1: Waste Collection
  • Designated Waste Container: Collect all waste this compound in a designated, properly labeled, and leak-proof container.[3][5] The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "this compound," and display the appropriate GHS hazard pictograms for flammable liquids.[5]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]

Step 2: Storage of Waste
  • Secure Storage: Store the waste container in a well-ventilated, cool, and designated hazardous waste storage area.[3] This area should be away from heat and ignition sources.

  • Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the escape of flammable vapors.[1] Regularly inspect the container for any signs of leakage or degradation.[7]

Step 3: Final Disposal
  • Approved Waste Disposal Facility: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with regulatory requirements.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is the material contaminated or a residue? start->is_contaminated collect_waste Collect in a labeled, designated hazardous waste container is_contaminated->collect_waste Yes empty_container Is the original container empty? is_contaminated->empty_container No (Unused Product) store_waste Store in a cool, well-ventilated, designated area away from ignition sources collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup by an approved waste disposal vendor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end empty_container->collect_waste No treat_as_hazardous Treat empty container as hazardous waste. Do not rinse into drain. empty_container->treat_as_hazardous Yes dispose_container Dispose of container via approved hazardous waste vendor treat_as_hazardous->dispose_container dispose_container->end

Caption: Decision workflow for this compound disposal.

Management of Spills and Contaminated Materials

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:
  • Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition.[8]

  • Ventilate the Area: Increase ventilation to the area to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[8][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[8][10]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Any materials, such as gloves, absorbent pads, or contaminated labware, that come into contact with this compound must also be treated as hazardous waste and disposed of accordingly.

Disposal of Empty Containers

Empty containers that previously held this compound still pose a hazard as they can retain product residue and flammable vapors.[1] These containers must be handled as hazardous waste.

  • Do not rinse empty containers into the sanitary sewer.

  • Keep the container tightly closed and dispose of it through your institution's hazardous waste program.[1]

By adhering to these rigorous disposal procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations, thereby fostering a culture of safety and environmental responsibility.

References

  • Chemos GmbH & Co.KG. (2019, April 29). Safety Data Sheet: 1-Octen-3-One Pure. Retrieved from [Link]

  • SecurityFirstCorp.com. (2025, August 26). How Should You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • eSafety. (2020, July 29). Storage and Handling of Category 3 and 4 Flammables Training [Video]. YouTube. Retrieved from [Link]

  • Qatar Chemical. (2025, June 18). SAFETY DATA SHEET - 1-Octene (C8 H16). Retrieved from [Link]

  • Airgas. (2018, April 6). SAFETY DATA SHEET - 1-Octene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]

Sources

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